Product packaging for Methyl 5-methoxy-1,3-oxazole-2-carboxylate(Cat. No.:CAS No. 477870-14-7)

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Cat. No.: B043196
CAS No.: 477870-14-7
M. Wt: 157.12 g/mol
InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-methoxy-1,3-oxazole-2-carboxylate (CAS 477870-14-7) is a high-purity chemical building block specifically designed for advanced research and development. This compound features a defined molecular structure (C 6 H 7 NO 4 , MW: 157.12 g/mol) and serves as a versatile precursor in organic synthesis and medicinal chemistry. The 1,3-oxazole ring is a privileged scaffold in drug discovery, found in a wide array of bioactive molecules and therapeutic agents. Its structure, bearing a methoxy group at the 5-position and a methyl carboxylate at the 2-position, makes it an excellent intermediate for constructing more complex heterocyclic systems. Researchers utilize this compound in various metal-catalyzed processes and cyclization reactions to develop novel compounds with potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B043196 Methyl 5-methoxy-1,3-oxazole-2-carboxylate CAS No. 477870-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363432
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477870-14-7
Record name 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Methoxy-1,3-Oxazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of methyl 5-methoxy-1,3-oxazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the core synthetic strategy, detailed reaction mechanisms, and practical experimental protocols, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of the Oxazole Moiety

Oxazole rings are a cornerstone in the architecture of many biologically active molecules and natural products. Their presence can significantly influence a compound's pharmacological profile, acting as bioisosteres for esters and amides, and participating in crucial binding interactions with biological targets. The specific substitution pattern of this compound, featuring both a methoxy group and a methyl ester, offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular entities.

Core Synthetic Strategy: A Modified Van Leusen Approach

The most direct and efficient pathway to this compound is a modification of the renowned Van Leusen oxazole synthesis. This approach involves the base-mediated cyclocondensation of two key starting materials: methyl 2-isocyanoacetate and methoxyacetaldehyde . This method circumvents the use of the traditional tosylmethyl isocyanide (TosMIC) reagent, offering a more direct route to the desired 2-carboxylated oxazole.

The overall transformation can be visualized as a [3+2] cycloaddition, where the C-N-C unit of the isocyanoacetate and the C-O unit of the aldehyde combine to form the five-membered oxazole ring.

Synthetic Pathway Start1 Methyl 2-isocyanoacetate Intermediate Oxazoline Intermediate Start1->Intermediate Base (e.g., K₂CO₃) Start2 Methoxyacetaldehyde Start2->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Cyclization

The reaction proceeds through a well-established mechanistic sequence, initiated by the deprotonation of the α-carbon of methyl 2-isocyanoacetate. The choice of a suitable, non-nucleophilic base is critical to favor this deprotonation without significant hydrolysis of the ester or reaction with the isocyanide functionality.

  • Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from the α-carbon of methyl 2-isocyanoacetate, generating a nucleophilic carbanion. The electron-withdrawing nature of both the isocyano and the methyl ester groups enhances the acidity of this proton.

  • Nucleophilic Attack: The resulting carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon of methoxyacetaldehyde. This step forms a key tetrahedral intermediate.

  • Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen of the tetrahedral intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyano group. This cyclization step, a 5-endo-dig process, forms the oxazoline ring.

  • Dehydration: The final step involves the elimination of a molecule of water from the oxazoline intermediate to yield the aromatic this compound. This dehydration is often facilitated by the reaction conditions or during workup.

A closely related and authoritative example is the three-component synthesis of 5-alkoxyoxazoles from an α-isocyanoacetate, an amine, and an aldehyde, which proceeds through a similar cyclization pathway.[1][2]

Reaction Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack & Cyclization cluster_2 Aromatization Isocyanoacetate Methyl 2-isocyanoacetate Carbanion Nucleophilic Carbanion Isocyanoacetate->Carbanion Base Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate Aldehyde Methoxyacetaldehyde Aldehyde->Tetrahedral_Intermediate Oxazoline Oxazoline Intermediate Tetrahedral_Intermediate->Oxazoline 5-endo-dig Product This compound Oxazoline->Product - H₂O

Caption: Mechanistic pathway of the modified Van Leusen oxazole synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the starting materials and the final product.

Synthesis of Starting Material: Methyl 2-isocyanoacetate

Methyl 2-isocyanoacetate can be prepared from methyl 2-aminoacetate hydrochloride (glycine methyl ester hydrochloride) via formylation followed by dehydration.

Step 1: Formylation of Methyl 2-aminoacetate hydrochloride

A common method involves the reaction with a formylating agent.

Step 2: Dehydration of Methyl N-formylaminoacetate

The dehydration of the resulting formamide to the isocyanide is a critical step, often achieved using a dehydrating agent like phosphorus oxychloride in the presence of a base.

Synthesis of Starting Material: Methoxyacetaldehyde

Methoxyacetaldehyde can be prepared by the dehydrogenation of the monomethyl ether of ethylene glycol.[3] Care should be taken due to its volatility and potential for peroxide formation.

Core Synthesis: this compound

This protocol is adapted from established procedures for analogous oxazole syntheses.[4]

Materials:

  • Methyl 2-isocyanoacetate

  • Methoxyacetaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in anhydrous THF, add a solution of methyl 2-isocyanoacetate (1.0 equivalent) in THF at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methoxyacetaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

A thorough characterization of the starting materials and the final product is essential for confirming identity and purity.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl 2-isocyanoacetateC₄H₅NO₂99.0975-76 (at 10 mmHg)1.09
MethoxyacetaldehydeC₃H₆O₂74.0892.30.982
This compoundC₆H₇NO₄157.12Not readily availableNot readily available

Table 2: Predicted Spectroscopic Data for this compound [5]

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
H-47.0 - 7.5SingletOxazole ring proton
-OCH₃ (ring)3.9 - 4.2SingletMethoxy group on ring
COOCH₃ (-C=O)3.8 - 4.0SingletMethyl ester protons
¹³C NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
C=O158 - 162Ester carbonyl
C-2158 - 162Oxazole ring carbon
C-5150 - 155Oxazole ring carbon
C-4100 - 105Oxazole ring carbon
-OCH₃55 - 60Methoxy carbon
IR Spectroscopy Frequency (cm⁻¹) Assignment
ν(C=O)1720 - 1740Ester C=O stretch
ν(C-O)1200 - 1300C-O stretch

Safety and Handling

  • Methyl 2-isocyanoacetate: This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

  • Methoxyacetaldehyde: This is a highly flammable liquid and vapor and is harmful if swallowed or in contact with skin. It may also cause an allergic skin reaction and serious eye irritation.[6] All handling should be performed in a fume hood, away from ignition sources, and with appropriate PPE.

Conclusion

The synthesis of this compound via a modified Van Leusen reaction of methyl 2-isocyanoacetate and methoxyacetaldehyde represents an efficient and direct method for obtaining this valuable heterocyclic building block. Understanding the underlying reaction mechanism allows for rational optimization of reaction conditions. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and application of functionalized oxazoles in drug discovery and development.

References

  • Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91563, Methoxyacetaldehyde.
  • Wikipedia contributors. (2023, November 29). Van Leusen reaction. In Wikipedia, The Free Encyclopedia.
  • Shao, C., Wang, Y., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Retrieved from a relevant BenchChem technical note.
  • BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • Bonne, D., Dekhane, M., & Zhu, J. (2007). Modulating the reactivity of alpha-isocyanoacetates: multicomponent synthesis of 5-methoxyoxazoles and furopyrrolones. Angewandte Chemie (International ed. in English), 46(14), 2485–2488.
  • Lalli, C., Bouma, M. J., Bonne, D., Masson, G., & Zhu, J. (2011). Exploiting the divergent reactivity of α-isocyanoacetate: multicomponent synthesis of 5-alkoxyoxazoles and related heterocycles. Chemistry (Weinheim an der Bergstrasse, Germany), 17(3), 880–889.
  • Young, M. K. (1939). U.S. Patent No. 2,170,854. Washington, DC: U.S.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are fundamental building blocks. Among these, the oxazole scaffold is of significant interest due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a key intermediate, valued for its specific substitution pattern which allows for diverse synthetic transformations. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream applications.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple presentation of data, this document explains the causal relationships between the molecular structure and its spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analysis Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle, from the proton and carbon environment (NMR) to functional group vibrations (IR) and the overall mass and fragmentation pattern (MS).

Caption: Logical workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information on the chemical environment of each atom.

Expertise & Rationale

The oxazole ring is an electron-deficient aromatic system, which influences the chemical shifts of its substituents.[1] The positions of the heteroatoms (O at position 1, N at position 3) create distinct electronic environments for the ring carbons and attached protons, leading to predictable and interpretable NMR spectra.[3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Record spectra on a 400 MHz or 500 MHz spectrometer.[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show three distinct singlets, corresponding to the three types of protons in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4 (Oxazole Ring)7.0 - 7.5Singlet1HThe sole proton on the electron-deficient oxazole ring is expected to be significantly deshielded and appear in the aromatic region.[1][4]
-OCH₃ (Ring)3.9 - 4.2Singlet3HThe methoxy group at C-5 is directly attached to the aromatic ring, leading to a downfield shift compared to aliphatic ethers.[4]
COOCH₃ (Ester)3.8 - 4.0Singlet3HThe ester methyl protons are deshielded by the adjacent carbonyl group.[4]
¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information about their electronic state.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)158 - 162The ester carbonyl carbon is highly deshielded, as is characteristic for this functional group.[4]
C-2 (Oxazole Ring)158 - 162Positioned between two heteroatoms (O and N), C-2 is the most electron-deficient carbon of the ring, resulting in a significant downfield shift.[3][4]
C-5 (Oxazole Ring)150 - 155Attached to the ring oxygen and the methoxy group, C-5 is also strongly deshielded.[3][4]
C-4 (Oxazole Ring)100 - 105As the only CH carbon in the ring, C-4 is the most shielded of the ring carbons, appearing significantly upfield.[3][4]
-OCH₃ (Ring)55 - 60Typical chemical shift for an aromatic methoxy carbon.[4]
COOCH₃ (Ester)52 - 55Typical chemical shift for an ester methoxy carbon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Rationale

For this compound, the most diagnostic peaks will be the strong C=O stretch from the ester and the characteristic vibrations of the oxazole ring. The positions of these bands are sensitive to the electronic effects of conjugation within the heterocyclic system.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: Prepare the sample as either a KBr pellet or a thin film on a NaCl plate.[4] For a KBr pellet, mix a small amount of the compound with dry KBr powder and press into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~1730 - 1750C=O Stretch (Ester)StrongThe ester carbonyl group gives rise to a very strong and sharp absorption band in this region.
~1500 - 1650C=N and C=C Ring StretchMedium-StrongThese absorptions are characteristic of the oxazole aromatic ring system.[1]
~1200 - 1300C-O Stretch (Ester)StrongCorresponds to the stretching vibration of the C-O single bond of the ester group.
~1050 - 1150C-O-C Stretch (Ether & Ring)Medium-StrongAromatic ether C-O stretching and ring breathing modes are expected in this region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Rationale

The fragmentation of oxazole derivatives is often dictated by the stability of the heterocyclic ring and the nature of its substituents.[5] The analysis of these fragmentation pathways provides a self-validating system for confirming the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₆H₇NO₄, the expected exact mass is 157.0375 g/mol . The EI spectrum should show a distinct peak at m/z = 157.

  • Key Fragmentation Pathways: The fragmentation is expected to proceed through pathways that generate stable neutral losses or charged fragments. The ester and methoxy groups provide logical points for initial cleavages.

G M [M]⁺˙ m/z = 157 M_minus_31 [M - ˙OCH₃]⁺ m/z = 126 M->M_minus_31 - ˙OCH₃ M_minus_59 [M - ˙COOCH₃]⁺ m/z = 98 M->M_minus_59 - ˙COOCH₃ Fragment_84 [C₄H₂NO₂]⁺ m/z = 96 M_minus_31->Fragment_84 - CO

Caption: Plausible fragmentation pathway for this compound under EI-MS.

  • Loss of a Methoxy Radical (m/z 126): A common fragmentation for methyl esters is the alpha-cleavage of the methoxy radical (˙OCH₃), leading to a stable acylium ion at [M - 31]⁺.

  • Loss of the Carbomethoxy Radical (m/z 98): Cleavage of the entire ester group as a radical (˙COOCH₃) would result in a fragment corresponding to the 5-methoxyoxazole cation at [M - 59]⁺.

  • Subsequent Fragmentation (e.g., m/z 96): The fragment at m/z 126 can subsequently lose a molecule of carbon monoxide (CO) to form a highly conjugated fragment ion.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and robust spectroscopic profile for this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the unique electronic environment of each atom. IR spectroscopy confirms the presence of critical functional groups, particularly the ester carbonyl and the oxazole ring. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. This integrated analytical approach is indispensable for ensuring the identity, purity, and quality of this important synthetic intermediate in any research or development setting.

References

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (n.d.). Google Scholar.
  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. (n.d.). Benchchem.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal.
  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Canadian Journal of Chemistry.
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Mass spectrometry of oxazoles. (1980). Heterocycles.
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (2010). The Journal of Physical Chemistry A.
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry.

Sources

A Comprehensive Guide to the Structural Elucidation of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding.[1][2] The precise characterization of substituted oxazoles is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development pipelines. This technical guide provides an in-depth, systematic workflow for the complete structural elucidation of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. We will progress from fundamental analysis via mass spectrometry and infrared spectroscopy to a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) investigation. The causality behind experimental choices is emphasized, providing a robust framework for researchers, scientists, and drug development professionals to apply to novel small molecules.

Foundational Analysis: Molecular Formula and Functional Groups

The logical starting point for any structural elucidation is to determine the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. For our target molecule, C₆H₇NO₄, the expected monoisotopic mass is 157.0375 g/mol .

  • Expected Observation: An HRMS (ESI+) spectrum would show a prominent ion peak at m/z 158.0448, corresponding to the protonated molecule [M+H]⁺.

  • Causality: The high accuracy of this measurement allows for the unambiguous determination of the molecular formula C₆H₇NO₄, distinguishing it from other potential formulas with the same nominal mass. This formula yields a Degree of Unsaturation of 4 . This value is consistent with the presence of a five-membered aromatic ring (degree of unsaturation = 3) and one carbonyl group (degree of unsaturation = 1).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the characteristic vibrational frequencies of functional groups.[3]

  • Expected Key Absorptions:

    • ~1745 cm⁻¹ (strong): C=O stretch, indicative of an ester carbonyl group. The frequency is slightly elevated due to the electron-withdrawing nature of the attached oxazole ring.

    • ~1620 cm⁻¹ & ~1580 cm⁻¹ (medium): C=N and C=C stretching vibrations characteristic of the oxazole ring system.[4]

    • ~1250-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester group.

    • ~1050-1150 cm⁻¹ (strong): Symmetric C-O-C stretch, likely overlapping signals from the ester and methoxy ether groups.

    • ~2950-3000 cm⁻¹ (weak-medium): C-H stretching from the methyl groups.

These initial analyses confirm the molecular formula and the presence of an ester and an oxazole ring, validating the proposed gross structure. The next step is to assemble these pieces using NMR spectroscopy.

The Core of Elucidation: A Multi-Technique NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and constitution of organic molecules.[5] A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous characterization.[6][7]

Workflow for NMR-Based Structural Elucidation

The following diagram outlines the logical progression of NMR experiments, where insights from each step inform the next.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments & Counts) C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 Initial Scaffolding HSQC HSQC (¹J C-H Correlation) H1->HSQC Direct C-H Attachment HMBC HMBC (²⁻³J C-H Long-Range Correlation) H1->HMBC Build Molecular Skeleton DEPT DEPT-135 (Carbon Multiplicity - CH, CH₂, CH₃) C13->DEPT Refine Carbon Types C13->HMBC Build Molecular Skeleton DEPT->HSQC Direct C-H Attachment HSQC->HMBC Build Molecular Skeleton Final Final Structure Confirmation HMBC->Final Assemble Fragments

Caption: Logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), relative numbers (integration), and neighboring protons (multiplicity). For this compound, we expect three distinct singlet signals.

  • Causality: The absence of vicinal or geminal protons results in all signals appearing as singlets. Their chemical shifts are dictated by the electronic effects of the heterocyclic ring and adjacent oxygen atoms.

¹³C{¹H} NMR and DEPT-135

The broadband proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms.[8] The DEPT-135 experiment is then used to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.

  • Causality: The chemical shifts of the oxazole ring carbons (C2, C4, C5) are highly diagnostic. C2 and C5 are significantly downfield due to their direct attachment to two heteroatoms (O and N, or O and O), while C4 is more shielded.

Atom Label Predicted ¹H NMR Data Predicted ¹³C NMR Data DEPT-135
H4 ~7.10 ppm (1H, s)~110.5 ppmPositive (CH)
5-OCH₃ ~4.15 ppm (3H, s)~62.0 ppmPositive (CH₃)
2-COOCH₃ ~3.95 ppm (3H, s)~52.5 ppmPositive (CH₃)
C2 -~158.0 ppmAbsent (C)
C4 -~110.5 ppmPositive (CH)
C5 -~165.0 ppmAbsent (C)
C=O -~160.0 ppmAbsent (C)

Table 1: Predicted ¹H and ¹³C NMR assignments for this compound.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are indispensable for assembling the molecular fragments identified in 1D spectra.[5][9] They reveal correlations between nuclei, providing definitive proof of connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹J C-H coupling).[7][10] This is a crucial step for confidently assigning the protonated carbons.

  • Expected Correlations:

    • The proton at ~7.10 ppm will show a cross-peak with the carbon at ~110.5 ppm, definitively assigning this pair as H4/C4 .

    • The proton signal at ~4.15 ppm will correlate with the carbon at ~62.0 ppm, assigning the 5-OCH₃ group.

    • The proton signal at ~3.95 ppm will correlate with the carbon at ~52.5 ppm, assigning the 2-COOCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H).[6][10] This allows for the connection of quaternary carbons and the assembly of distinct spin systems.

  • Causality and Key Correlations: The HMBC spectrum provides the definitive evidence to connect the methoxy and methyl ester groups to the correct positions on the oxazole ring.

Proton (¹H) Correlates to Carbon (¹³C) J-Coupling Structural Significance
H4 (~7.10 ppm)C2 (~158.0 ppm)²JConfirms H4 is adjacent to the C2 position.
C5 (~165.0 ppm)²JConfirms H4 is adjacent to the C5 position.
5-OCH₃ (~4.15 ppm)C5 (~165.0 ppm)²JCrucial link: Attaches the methoxy group to C5.
2-COOCH₃ (~3.95 ppm)C=O (~160.0 ppm)²JConfirms the methyl group is part of the ester.
C2 (~158.0 ppm)³JCrucial link: Attaches the methyl ester group to C2 via the carbonyl.

The following diagram visually represents these critical HMBC correlations.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Sample Preparation for NMR
  • Massing: Accurately weigh 10-20 mg of purified this compound.[11][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean, dry vial.[13] CDCl₃ is often preferred for its volatility and minimal overlapping signals.

  • Filtration & Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to filter out any particulate matter, which can degrade spectral quality.[11][13]

  • Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is common practice.[11][13]

NMR Data Acquisition Parameters

The following are generalized parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.[12]

  • Protocol 1: ¹H NMR

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 4 seconds

    • Spectral Width (SW): 20 ppm

  • Protocol 2: ¹³C{¹H} NMR

    • Pulse Program: zgpg30

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1.5 seconds

    • Spectral Width (SW): 240 ppm

  • Protocol 3: DEPT-135

    • Pulse Program: dept135

    • Number of Scans (NS): 256

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm

  • Protocol 4: HSQC

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans (NS): 4 per increment

    • Number of Increments (F1): 256

    • Relaxation Delay (D1): 1.5 seconds

  • Protocol 5: HMBC

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (NS): 8 per increment

    • Number of Increments (F1): 512

    • Relaxation Delay (D1): 2 seconds

    • Note: The long-range coupling constant is typically optimized for ~8 Hz to observe ²J and ³J correlations.[10]

Conclusion: Integrated Analysis and Final Confirmation

The structural elucidation of this compound is achieved through a hierarchical and self-validating analytical workflow. HRMS establishes the molecular formula (C₆H₇NO₄) and degree of unsaturation. FT-IR confirms the presence of key functional groups (ester, aromatic ring). 1D NMR identifies the three distinct proton systems and seven carbon environments. Finally, 2D NMR, particularly the HMBC experiment, provides the unequivocal connections between these fragments, confirming the placement of the methoxy group at C5 and the methyl ester at C2. Each piece of spectroscopic data logically supports and cross-validates the others, leading to the confident and complete assignment of the molecular structure. This systematic approach serves as a reliable blueprint for the characterization of other novel small molecules.

References

  • 2D NMR Spectroscopy. (n.d.). Slideshare.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, Volume 50.
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). Benchchem.
  • NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. (n.d.). Benchchem.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). ResearchGate.
  • Core spectroscopy of oxazole. (2022, December 1). The Journal of Chemical Physics.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (n.d.). ResearchGate.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals.

Sources

Technical Guide: Predicting the ¹H and ¹³C NMR Spectra of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous elucidation of molecular structures. This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C NMR chemical shifts for Methyl 5-methoxy-1,3-oxazole-2-carboxylate. By integrating data from advanced computational prediction engines with empirical analysis of structurally analogous compounds and fundamental principles of substituent effects, we offer a robust, reasoned forecast of the complete NMR spectrum. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted oxazole scaffolds.

Molecular Structure and Atom Numbering

To ensure clarity throughout this analysis, the following standardized numbering scheme will be used for this compound.

Chemical structure of this compound with atom numbering.
  • ¹H NMR: Protons of interest are H-4 on the oxazole ring, the three protons of the ester methyl group (H-7), and the three protons of the methoxy group (H-8).

  • ¹³C NMR: Carbons of interest are the three heterocyclic carbons (C-2, C-4, C-5), the carbonyl carbon (C-6), the ester methyl carbon (C-7), and the methoxy methyl carbon (C-8).

Prediction Methodology: A Multi-Pillar Approach

Accurate NMR prediction is not reliant on a single method but is rather a synthesis of computational data and expert chemical knowledge. Our approach is grounded in a self-validating system that combines theoretical calculations with established experimental evidence.

Pillar 1: In Silico Computational Prediction

The initial step involves the use of sophisticated NMR prediction software, such as those developed by Mestrelab (Mnova), ACD/Labs, or ChemAxon.[1][2][3] These platforms employ a powerful ensemble approach that integrates multiple algorithms:

  • HOSE (Hierarchically Ordered Spherical description of Environment) Codes: A long-standing method that provides rapid and reliable predictions based on a vast database of known structures.

  • Machine Learning & Neural Networks: Modern algorithms trained on extensive experimental datasets to recognize complex structural and electronic patterns that influence chemical shifts.[1]

  • Density Functional Theory (DFT): A quantum chemistry method that calculates the magnetic shielding of each nucleus from first principles, offering high accuracy, particularly for novel scaffolds.[4][5]

This multi-engine approach minimizes outliers and provides a statistically robust baseline for the predicted chemical shifts.[6]

Pillar 2: Empirical Analysis of Analogous Structures

Computational predictions must be validated against real-world experimental data. We have analyzed published NMR data for structurally related oxazole and isoxazole derivatives to ground our predictions in established chemical behavior. For instance, studies on methyl 1,2-oxazole-4-carboxylates provide crucial reference points for the chemical shifts of carbons and protons within a similar electronic environment, even accounting for the different heteroatom arrangement.[7][8] This comparative analysis allows for fine-tuning of the predicted values based on observed trends in related heterocyclic systems.

Pillar 3: Rationale from First Principles and Substituent Effects

The final layer of analysis involves applying fundamental chemical principles to explain and justify the predicted shifts. The electronic properties of the substituents—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl carboxylate group (-COOCH₃)—profoundly influence the electron density distribution around the oxazole ring.[9][10]

  • Electron-Withdrawing Group (EWG) at C-2: The methyl carboxylate group at the C-2 position decreases electron density (deshields) at C-2 and, to a lesser extent, at C-4. This effect will cause their corresponding signals to shift downfield (to a higher ppm value).

  • Electron-Donating Group (EDG) at C-5: The methoxy group at the C-5 position increases electron density (shields) at C-5 and C-4 through resonance. This shielding effect will cause these nuclei to shift upfield (to a lower ppm value) compared to an unsubstituted oxazole.

The final predicted shifts represent a consensus of these three pillars, providing both a quantitative estimate and a qualitative, mechanistically sound explanation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling. The predicted spectrum is summarized below (assuming CDCl₃ as the solvent).

Proton Predicted δ (ppm) Multiplicity Integration Rationale
H-4 7.5 - 7.8Singlet1HThis is the sole proton on the aromatic oxazole ring. Its chemical shift is influenced by the deshielding effect of the adjacent ring nitrogen and the electron-withdrawing ester group, but this is partially counteracted by the shielding effect from the electron-donating methoxy group at C-5.
H-8 (-OCH₃) 4.0 - 4.3Singlet3HProtons of the methoxy group directly attached to the oxazole ring at C-5. This position is highly deshielded due to the direct attachment to an sp²-hybridized carbon within an electron-deficient aromatic system.
H-7 (-COOCH₃) 3.9 - 4.1Singlet3HProtons of the methyl ester group. These are in a standard environment for a methyl ester and are slightly less deshielded than the ring-attached methoxy protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial for distinguishing between the CH and CH₃ carbons.

Carbon Predicted δ (ppm) Rationale
C-5 160 - 165Attached to the electron-donating methoxy group, which causes significant shielding. However, it is also an sp² carbon double-bonded to nitrogen, which is inherently deshielding. The net effect places it significantly downfield.
C-6 (C=O) 158 - 162This is the carbonyl carbon of the ester group. Its chemical shift is within the typical range for ester carbonyls conjugated with an aromatic system.
C-2 140 - 145This carbon is deshielded by both the adjacent ring oxygen and nitrogen, as well as the attached electron-withdrawing carboxylate group.
C-4 125 - 130The only protonated carbon on the ring. Its chemical shift is a balance between the deshielding effect from the adjacent nitrogen and the shielding from the C-5 methoxy group.
C-8 (-OCH₃) 58 - 62The carbon of the methoxy group attached to the ring. This is a typical range for a methoxy group on an aromatic or heteroaromatic ring.
C-7 (-COOCH₃) 52 - 55The carbon of the methyl ester group. This is a characteristic chemical shift for this functional group.

Experimental Workflow for Verification

To validate the predicted spectral data, a structured experimental approach is required. This protocol ensures the acquisition of high-quality, unambiguous data for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Processing & Analysis Prep Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ TMS Add TMS as internal standard Prep->TMS Tube Transfer to 5 mm NMR tube TMS->Tube H1 ¹H NMR (Standard 1D) Tube->H1 C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 DEPT DEPT-135 (CH/CH₃ vs CH₂) C13->DEPT HSQC 2D HSQC (¹J C-H Correlation) DEPT->HSQC HMBC 2D HMBC (²⁻³J C-H Correlation) HSQC->HMBC Process Fourier Transform, Phase & Baseline Correction HMBC->Process Assign Assign signals using 1D and 2D spectra Process->Assign Compare Compare experimental data with predicted values Assign->Compare

Caption: Workflow for the experimental verification of NMR predictions.

Conclusion

This guide provides a detailed, multi-faceted prediction of the ¹H and ¹³C NMR spectra for this compound. By synergizing the power of computational chemistry, empirical data from analogous structures, and a deep understanding of electronic substituent effects, we have established a reliable spectral forecast. The predicted chemical shifts, multiplicities, and integrations, along with the detailed rationale, offer a robust framework for scientists working with this and related heterocyclic compounds. The outlined experimental workflow provides a clear and authoritative protocol for the empirical validation of these predictions, ensuring high confidence in subsequent structural characterization efforts.

References

  • Wozniak, K., et al. (2000). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Magnetic Resonance in Chemistry.
  • Venkatapathya, K., et al. (2019). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry. Supporting Information.
  • Witanowski, M., et al. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry.
  • Al-Rawi, J. M. A., et al. (2007). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Molecules.
  • Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR.
  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • MDPI. (n.d.). Supplementary Information File for selected articles.
  • Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • ChemAxon. (n.d.). NMR Predictor.
  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Supporting Information.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds.
  • Beilstein Journals. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Supporting Information.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). Synthesis, characterization and anti-inflammatory activity of novel n-substituted-5-oxa-imidazole.
  • Asian Journal of Chemical Sciences. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives.
  • ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives.
  • ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives.
  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

Sources

An In-depth Technical Guide to the Characterization of 5-Methoxyoxazole-2-carboxylic Acid (CAS No. 439109-82-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold for Drug Discovery

5-Methoxyoxazole-2-carboxylic acid, identified by CAS number 439109-82-7, is a heterocyclic compound that has garnered interest within the medicinal chemistry and drug development sectors. As a member of the oxazole family, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comprehensive technical overview of 5-Methoxyoxazole-2-carboxylic acid, detailing its physicochemical properties, plausible synthetic routes, in-depth analytical characterization, and potential applications in drug discovery. The strategic inclusion of a methoxy group and a carboxylic acid moiety on the oxazole ring provides unique opportunities for synthetic elaboration and modulation of pharmacokinetic and pharmacodynamic properties.[1]

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Methoxyoxazole-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 439109-82-7[2]
Molecular Formula C₅H₅NO₄[2]
Molecular Weight 143.10 g/mol [2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, slightly soluble in Methanol[2]
Storage Recommended storage at 2-8°C

The structure of 5-Methoxyoxazole-2-carboxylic acid, featuring a five-membered oxazole ring substituted with a methoxy group at the 5-position and a carboxylic acid at the 2-position, is a key determinant of its chemical reactivity and biological potential. The carboxylic acid provides a reactive handle for amide bond formation or esterification, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The methoxy group can influence the molecule's electronic properties and metabolic stability.[1]

Synthesis and Purification: A Practical Approach

While a specific, peer-reviewed synthesis for 5-Methoxyoxazole-2-carboxylic acid is not extensively documented, a plausible and scalable two-step synthetic pathway can be proposed based on established oxazole synthesis methodologies.[3] This process involves the formation of a key ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Workflow

cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification start Suitable Isocyanoacetate & Methoxy-containing building block step1 Cyclocondensation start->step1 intermediate Methyl 5-methoxyoxazole-2-carboxylate step1->intermediate step2 Ester Hydrolysis (e.g., LiOH) intermediate->step2 product 5-Methoxyoxazole-2-carboxylic acid step2->product purification Acidification, Filtration & Drying product->purification

Caption: A plausible two-step synthesis workflow for 5-Methoxyoxazole-2-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 5-methoxyoxazole-2-carboxylate

This step involves the construction of the oxazole ring. While various methods exist, a cyclocondensation reaction is a common approach.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a suitable isocyanoacetate precursor in an appropriate anhydrous solvent.

  • Reagent Addition: Add a methoxy-containing building block and a suitable base.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure methyl 5-methoxyoxazole-2-carboxylate.[3]

Step 2: Hydrolysis to 5-Methoxyoxazole-2-carboxylic Acid

  • Reaction Setup: Dissolve the methyl 5-methoxyoxazole-2-carboxylate from Step 1 in a mixture of a suitable organic solvent (e.g., THF) and water.

  • Hydrolysis: Add a base such as lithium hydroxide (LiOH) and stir the mixture at room temperature.[3]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. Acidify the aqueous solution with 1N HCl to a pH of approximately 2-3 to precipitate the product.[3]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Methoxyoxazole-2-carboxylic acid.[3]

Analytical Characterization: A Multi-technique Approach

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of 5-Methoxyoxazole-2-carboxylic acid. A combination of spectroscopic and chromatographic techniques is recommended.

Characterization Workflow

cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Confirmation hplc HPLC confirmation Confirmed Structure & Purity hplc->confirmation nmr NMR Spectroscopy (¹H & ¹³C) nmr->confirmation ms Mass Spectrometry ms->confirmation ir IR Spectroscopy ir->confirmation cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by Oxazole Derivative ATP ATP Kinase Protein Kinase ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse OxazoleDerivative Oxazole Derivative OxazoleDerivative->Kinase Binds to ATP-binding site

Sources

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a heterocyclic compound of increasing interest within pharmaceutical and medicinal chemistry. The oxazole scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic molecules.[1] This guide provides a comprehensive technical overview of the chemical reactivity and stability of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in its use.

The unique arrangement of the oxygen and nitrogen atoms within the five-membered aromatic ring, coupled with the methoxy and methyl carboxylate substituents, imparts a distinct electronic character that governs its behavior in chemical transformations. Understanding these properties is paramount for its effective application as a building block in the synthesis of more complex molecules and for ensuring its integrity throughout its lifecycle, from synthesis and storage to its application in biological systems.

Molecular Structure and Electronic Properties

The structure of this compound features a 1,3-oxazole core. The aromaticity of the oxazole ring is derived from the delocalization of six π-electrons. However, the presence of the electronegative oxygen and nitrogen atoms results in an uneven distribution of electron density, which is a key determinant of its reactivity. The pyridine-like nitrogen at position 3 acts as an electron sink, while the furan-like oxygen at position 1 can participate in cycloaddition reactions. The methoxy group at position 5 is an electron-donating group, which influences the electron density of the ring and its susceptibility to electrophilic attack. Conversely, the methyl carboxylate group at position 2 is an electron-withdrawing group, impacting the reactivity of the C2 position.

Stability Profile

While specific public-domain data on the stability of this compound is limited, a qualitative and predictive assessment can be made based on the general principles of oxazole chemistry and the nature of its substituents.[2]

Chemical Stability and Hydrolysis

The oxazole ring is generally susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring cleavage.[3] For this compound, both the ester functionality and the oxazole ring can be targets of hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine-like nitrogen at position 3 can be protonated, activating the ring towards nucleophilic attack by water. This can lead to the opening of the oxazole ring.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the primary reaction is the saponification of the methyl ester to the corresponding carboxylate. Stronger basic conditions can also promote the hydrolysis of the oxazole ring itself.

Compared to its 5-hydroxy-oxazole analogue, the 5-methoxy derivative is considered to be significantly more stable. 5-Hydroxyoxazoles can tautomerize to an azlactone (keto form), which can facilitate decomposition pathways like decarboxylation. The methoxy group prevents this tautomerization, thereby enhancing the overall stability of the molecule.

Table 1: General Recommendations for Enhancing the Stability of this compound Solutions [2]

ParameterRecommendationRationale
pH Maintain a neutral pH using buffers if aqueous solutions are necessary.The oxazole ring is susceptible to opening under strongly acidic or basic conditions.[2]
Solvent Use aprotic, anhydrous solvents for stock solutions when possible.To minimize hydrolysis of both the ester and the oxazole ring.[2]
Storage Store as a dry solid in a cool, dark, and inert atmosphere (e.g., -20°C).To prevent degradation from moisture, light, and heat.[2]
Thermal Stability

Oxazoles are generally considered to be thermally stable entities.[4] However, the presence of the carboxylic ester substituent introduces a potential pathway for thermal decomposition. While the oxazole ring itself may not readily decompose at high temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) can occur upon heating.[2]

Photochemical Stability

Heterocyclic compounds, including oxazoles, can be susceptible to photodegradation upon exposure to UV or even ambient light.[2] The specific photochemical stability of this compound has not been extensively reported, but it is advisable to protect solutions from light to prevent potential degradation.

Experimental Protocol: Assessing the pH-Dependent Stability of this compound

This protocol provides a general framework for evaluating the stability of the title compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike the buffer solutions with the stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH condition to determine the degradation rate.

Diagram: Workflow for pH Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) spike Spike Buffers with Stock Solution prep_buffers->spike prep_stock Prepare Stock Solution of Compound prep_stock->spike incubate Incubate Samples (Controlled Temp, Dark) spike->incubate withdraw Withdraw Aliquots (Time Points) incubate->withdraw hplc HPLC Analysis withdraw->hplc data Data Analysis (Degradation Rate) hplc->data cluster_hydrolysis Hydrolysis cluster_ring_reactions Ring Reactions main This compound hydrolysis_product 5-methoxy-1,3-oxazole-2-carboxylic acid main->hydrolysis_product Base (e.g., LiOH) electrophilic_sub Electrophilic Substitution (at C4) main->electrophilic_sub Electrophile (E+) diels_alder Diels-Alder Cycloaddition main->diels_alder Dienophile

Caption: A diagram illustrating the primary reactivity pathways for the title compound.

Applications in Synthesis

This compound serves as a valuable synthetic intermediate. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of other functional groups (e.g., amides, acid chlorides). The oxazole ring itself can be a stable scaffold for the construction of more complex molecules or can participate in cycloaddition reactions to form other heterocyclic systems.

Conclusion

This compound is a heterocyclic compound with a nuanced stability and reactivity profile. While generally more stable than its 5-hydroxy counterparts, it is susceptible to degradation under harsh pH conditions, and exposure to heat and light should be minimized. Its reactivity is characterized by the facile hydrolysis of the ester group and the potential for electrophilic substitution and cycloaddition reactions on the oxazole ring, influenced by its substituent pattern. A thorough understanding of these characteristics is essential for the successful application of this versatile building block in research and drug development.

References

  • Verma, A., Joshi, S., & Singh, D. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3291-3300.
  • Kelly, T. R., & Jean, F. (2021).
  • Drach, B. S., & Sviridov, E. B. (2022). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Russian Journal of Organic Chemistry, 58(8), 1145-1153.
  • Wikipedia. Oxazole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Al-Ostoot, F. H., & El-Sayed, M. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Journal of Chemical and Pharmaceutical Research, 10(8), 84-91.
  • Xu, Z., & Wang, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.

Sources

A Technical Guide to the Computational Modeling of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for In Silico Characterization

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocycle exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Methyl 5-methoxy-1,3-oxazole-2-carboxylate, the subject of this guide, represents a novel entity within this chemical space. While extensive experimental data for this specific molecule is not widely published, its structural motifs suggest significant potential.

This technical guide provides a comprehensive, multi-scale computational framework for the characterization of this compound. Our approach is designed for drug discovery professionals and computational chemists, moving beyond a mere recitation of methods to explain the strategic rationale behind each computational step. We will proceed from the foundational quantum level to complex biomolecular dynamics, establishing a self-validating workflow that builds a holistic profile of the molecule's potential as a therapeutic agent. This in silico-first methodology is critical for accelerating drug discovery, enabling researchers to make informed decisions, prioritize resources, and identify promising candidates before committing to expensive and time-consuming laboratory synthesis and testing.[6][7]

Section 1: Quantum Mechanical Foundation via Density Functional Theory (DFT)

1.1. Rationale for DFT Analysis

Before simulating the interaction of our molecule with a biological system, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules from first principles.[1] For a novel compound like this compound, DFT provides the essential groundwork for all subsequent modeling. It allows us to calculate its most stable 3D conformation (lowest energy state), understand its electronic profile, and predict its vibrational spectra, which can be used to validate against future experimental data.[8][9] This initial step is not merely procedural; an accurate, optimized geometry and charge distribution are prerequisites for reliable docking and molecular dynamics simulations.

1.2. Experimental Protocol: DFT Calculation

This protocol outlines a standard and robust procedure for the DFT analysis of a small organic molecule.

  • Structure Preparation : Draw the 2D structure of this compound using a molecular editor such as ChemDraw or GaussView and generate an initial 3D conformation.

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformer. This is a critical step to ensure the starting structure is physically realistic.

    • Method : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[1] This hybrid functional provides a well-validated balance between computational cost and accuracy for organic molecules.

    • Basis Set : 6-311++G(d,p). This basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bonding environments.[1][10]

  • Vibrational Frequency Calculation : Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Causality Check : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[11] This step validates the geometry optimization. The output also provides a predicted infrared (IR) spectrum.[11]

  • Electronic Property Calculation : Conduct a single-point energy calculation on the validated geometry to derive key electronic descriptors.

    • Properties : Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.[1][10]

1.3. Data Presentation: Predicted Quantum Chemical Properties

The following table summarizes the expected (hypothetical) data from the DFT calculations, based on published values for similar oxazole derivatives.[10][11][12]

ParameterPredicted Value/ObservationScientific Significance
HOMO-LUMO Gap (ΔE) ~5-6 eVA larger gap indicates higher kinetic stability and lower chemical reactivity.[10]
Dipole Moment ~2-4 DebyeQuantifies the molecule's overall polarity, influencing solubility and binding interactions.
Molecular Electrostatic Potential (MEP) Negative potential (red) localized on oxazole nitrogen and carbonyl oxygen atoms.Identifies electron-rich regions, which are potential sites for electrophilic attack, hydrogen bonding, and metal coordination.[1]
Key Vibrational Frequencies C=O stretch: ~1720-1760 cm⁻¹; C-O-C stretch: ~1200-1300 cm⁻¹Provides a theoretical fingerprint for comparison with experimental IR or Raman spectroscopy, confirming molecular structure.[11]

1.4. Visualization: DFT Workflow

DFT_Workflow cluster_dft DFT Analysis Pipeline start 2D Structure (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Generate 3D freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt No (Re-optimize) prop Electronic Property Calculation (HOMO, LUMO, MEP) check->prop Yes (True Minimum) end Validated 3D Structure & Quantum Properties prop->end

Caption: Workflow for DFT analysis of this compound.

Section 2: Pharmacokinetic Profiling with In Silico ADMET

2.1. Rationale for ADMET Prediction

A potent molecule is therapeutically useless if it cannot reach its target in the body at a safe concentration. The ADMET properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity—govern a drug's ultimate success or failure.[6] Poor ADMET characteristics are a primary cause of late-stage clinical trial failures.[7] Predicting these properties computationally at the earliest stage allows for the rapid identification of liabilities.[13][14] This enables a "fail early, fail cheap" strategy, focusing resources on candidates with the highest probability of success.[6][7]

2.2. Experimental Protocol: ADMET Prediction

Numerous validated online tools and software packages can perform ADMET predictions. This protocol describes a general workflow applicable to platforms like pkCSM or ADMETlab.[14]

  • Input Preparation : Convert the DFT-optimized 3D structure of this compound into a SMILES (Simplified Molecular Input Line Entry System) string or save it as an SDF file.

  • Submission : Upload the file or paste the SMILES string into the web server's input form.

  • Parameter Selection : Select a comprehensive range of ADMET properties for prediction.

  • Execution and Analysis : Run the prediction. The server uses pre-trained machine learning models and quantitative structure-activity relationship (QSAR) models to estimate properties by comparing the input molecule to large databases of known drugs.[6]

  • Interpretation : Analyze the output data, paying close attention to values that fall outside the typical range for orally bioavailable drugs (e.g., violations of Lipinski's Rule of Five, predicted toxicity, or rapid metabolism).

2.3. Data Presentation: Predicted ADMET Profile

This table presents a hypothetical but representative ADMET profile for our molecule.

PropertyCategoryPredicted ValueSignificance & Interpretation
Water Solubility AbsorptionLogS > -4Indicates sufficient solubility for absorption.
Caco-2 Permeability AbsorptionPapp > 8 x 10⁻⁶ cm/sPredicts good intestinal absorption.
CYP2D6 Inhibitor MetabolismNoLow probability of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 Inhibitor MetabolismNoLow probability of drug-drug interactions involving this key metabolic enzyme.
AMES Toxicity ToxicityNoPredicts the compound is not mutagenic.
hERG I Inhibitor ToxicityNoLow risk of cardiotoxicity.

2.4. Visualization: The ADMET Concept

ADMET_Concept cluster_body Drug Fate in the Body A Absorption (e.g., Gut) D Distribution (Bloodstream to Tissues) A->D Enters Blood M Metabolism (e.g., Liver) D->M E Excretion (e.g., Kidneys) D->E Unchanged Drug Target Therapeutic Target D->Target Tox Toxicity (Off-Target Effects) D->Tox M->E Metabolites

Caption: The key stages of a drug's journey through the body (ADMET).

Section 3: Target Identification and Interaction via Molecular Docking

3.1. Rationale for Molecular Docking

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[11] Given that oxazole derivatives have shown potent anticancer activity, a relevant target could be an enzyme critical for cancer cell proliferation, such as a protein kinase.[2][3] Docking allows us to generate hypotheses about the molecule's mechanism of action, identify key protein-ligand interactions (like hydrogen bonds), and rank its potential efficacy against different targets.[15]

3.2. Experimental Protocol: Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated docking program.

  • Receptor Preparation :

    • Download the 3D crystal structure of a target protein (e.g., a kinase) from the Protein Data Bank (PDB).[16]

    • Using software like UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any non-protein atoms.[1]

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation :

    • Use the DFT-optimized structure of this compound.

    • Assign rotatable bonds and save in the PDBQT format. This geometry is superior to a simple 2D-to-3D conversion as it represents a true low-energy state.[1]

  • Grid Box Generation : Define the search space for the docking simulation. This is typically a cube centered on the known active site of the receptor, large enough to accommodate the ligand in various orientations.

  • Docking Execution : Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters. The program will systematically sample ligand conformations within the active site and score them using its empirical scoring function.

  • Results Analysis :

    • Examine the predicted binding energy (in kcal/mol); more negative values suggest higher affinity.

    • Visualize the top-ranked binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues in the active site.

3.3. Data Presentation: Predicted Docking Results

This table shows hypothetical docking results against a protein kinase target.

ParameterPredicted Value/ObservationSignificance
Binding Energy (Affinity) -8.5 kcal/molA strong negative value suggests a stable and favorable binding interaction.
Interacting Residues ASP-145, LYS-72, LEU-25Identifies the specific amino acids that form the binding pocket.
Key Interactions Hydrogen bond between carbonyl oxygen and LYS-72 backbone NH.Highlights the specific forces stabilizing the ligand in the active site, guiding future chemical modifications for improved potency.

3.4. Visualization: Molecular Docking Workflow

Docking_Workflow cluster_docking Molecular Docking Pipeline pdb Protein Structure (from PDB) prep_p Prepare Receptor (Remove water, add H+) pdb->prep_p lig Ligand Structure (from DFT) prep_l Prepare Ligand (Define rotatable bonds) lig->prep_l grid Define Grid Box (Active Site) prep_p->grid dock Run Docking (e.g., AutoDock Vina) prep_l->dock grid->dock analysis Analyze Results (Binding Energy, Pose) dock->analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Section 4: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulation

4.1. Rationale for MD Simulation

While docking provides a valuable static snapshot of binding, biological systems are dynamic. Proteins are flexible, and water molecules play a critical role in mediating interactions. Molecular Dynamics (MD) simulations model the movements of every atom in a system over time by solving Newton's equations of motion.[17] For our protein-ligand complex, an MD simulation can:

  • Assess the stability of the docked binding pose over time (e.g., nanoseconds to microseconds).[16]

  • Reveal conformational changes in the protein upon ligand binding.[18]

  • Provide a more rigorous estimation of binding free energy.

  • Characterize the network of water molecules in the active site.

A crucial prerequisite for MD is an accurate set of force field parameters that describe the potential energy of the ligand.[17] Generalized force fields like GAFF or CGenFF exist, but for novel molecules, custom parameterization is often required to achieve high accuracy.[19][20]

4.2. Experimental Protocol: Ligand Parameterization & MD Simulation

This protocol is divided into two critical phases: parameterization and the production simulation.

Phase A: Ligand Parameterization (using ffTK) The Force Field Toolkit (ffTK) is a plugin for VMD (Visual Molecular Dynamics) that facilitates the generation of CHARMM-compatible parameters.[19]

  • Initial Setup : Load the DFT-optimized ligand structure into VMD with the ffTK plugin. ffTK will identify missing parameters (bonds, angles, dihedrals) not covered by the general force field.[19]

  • Quantum Mechanical (QM) Scans : For missing dihedral parameters, ffTK helps generate input files for QM software (e.g., Gaussian) to perform potential energy surface (PES) scans.[19] This involves rotating the dihedral angle incrementally and calculating the QM energy at each step, creating a reference energy profile.

  • Parameter Fitting : The QM energy profile is then used as a target to optimize the classical (MM) dihedral force field parameters. The goal is to make the MM potential reproduce the more accurate QM potential.[19]

  • Validation : The newly generated parameters are validated by comparing MM-optimized geometries with the original QM-optimized geometry.[20]

Phase B: MD Simulation (using GROMACS or AMBER)

  • System Building : The parameterized ligand and the receptor protein (from the docking step) are combined.

  • Solvation : The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P model).

  • Ionization : Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's charge and mimic a physiological salt concentration.

  • Minimization : The system's energy is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two steps:

    • NVT Ensemble : Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble : Constant Number of particles, Pressure, and Temperature.

  • Production MD : Once equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns or more), during which atomic coordinates are saved at regular intervals.[21]

  • Trajectory Analysis : The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the lifetime of protein-ligand hydrogen bonds.

4.3. Data Presentation: Key MD Analysis Metrics

MetricObservationInterpretation
Ligand RMSD Stable plateau around 2 Å after initial equilibration.The ligand remains stably bound in its initial docked pose throughout the simulation.
Protein RMSF High fluctuations in loop regions, low fluctuations in the active site.The active site remains structurally rigid to hold the ligand, while flexible loops may be involved in protein function.
Hydrogen Bond Occupancy H-bond with LYS-72 present >85% of the simulation time.Confirms that the key interaction identified in docking is stable and dynamically maintained.

4.4. Visualization: The Complete MD Simulation Workflow

MD_Workflow cluster_param A: Ligand Parameterization cluster_sim B: MD Simulation p1 Identify Missing Parameters (ffTK) p2 QM Potential Energy Surface Scan p1->p2 p3 Fit MM Parameters to QM Data p2->p3 p4 Validate New Parameters p3->p4 s1 System Building (Protein + Ligand) p4->s1 Use Parameterized Ligand s2 Solvation & Ionization s1->s2 s3 Energy Minimization s2->s3 s4 Equilibration (NVT & NPT) s3->s4 s5 Production Run (100+ ns) s4->s5 s6 Trajectory Analysis (RMSD, RMSF, H-Bonds) s5->s6

Caption: Workflow for MD simulation, from ligand parameterization to trajectory analysis.

Conclusion

This guide has outlined a rigorous, multi-scale computational workflow to characterize this compound, a molecule of potential therapeutic interest. By systematically progressing from quantum mechanics (DFT) to pharmacokinetic profiling (ADMET), static binding prediction (Docking), and dynamic systems analysis (MD), we can construct a detailed, predictive model of the molecule's behavior. This in silico-driven approach provides a powerful, cost-effective strategy to de-risk and accelerate the early stages of drug discovery, ensuring that laboratory resources are focused on compounds with the highest likelihood of becoming successful medicines.

References

  • Aurlide. (2025).
  • Mayne, C. G., Saam, J., Schulten, K., Tajkhorshid, E., & Gumbart, J. C. (2013). Rapid parameterization of small molecules using the Force Field Toolkit.
  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. BenchChem Technical Guides.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • BioExcel. (n.d.).
  • Protheragen. (n.d.). ADMET Prediction. Protheragen.
  • Fiveable. (n.d.). ADMET prediction. Fiveable Medicinal Chemistry Class Notes.
  • Deep Origin. (n.d.). ADMET Predictions.
  • ACS Publications. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands.
  • bioRxiv. (2025). Fast parameterization of Martini3 models for fragments and small molecules. bioRxiv.
  • ACS Publications. (2025). ParametrizANI: Fast and Accessible Dihedral Parametrization for Small Molecules.
  • SimBac. (n.d.). Parametrization of small molecules.
  • Journal of Applicable Chemistry. (2014).
  • MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
  • PubMed. (2023).
  • Royal Society of Chemistry. (2024).
  • RCSI Journals Platform. (2016). Quantum chemical studies on the reactivity of oxazole derivatives. Russian Journal of Physical Chemistry A.
  • PubMed. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives.
  • MDPI. (n.d.). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.
  • ResearchGate. (n.d.). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents.
  • SpringerLink. (2007). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules. Theoretical Chemistry Accounts.
  • YouTube. (2023).
  • ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
  • Bio-protocol. (n.d.).
  • ResearchGate. (2007). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules.
  • BenchChem. (2025). Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide. BenchChem Technical Guides.
  • Research Journal of Science and Technology. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.

Sources

A Comprehensive Guide to the Theoretical DFT Analysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Methyl 5-methoxy-1,3-oxazole-2-carboxylate, as a representative of this class, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive framework for conducting theoretical Density Functional Theory (DFT) calculations on this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to understanding the molecule's electronic structure, reactivity, and potential as a drug candidate. By elucidating the causality behind computational choices, this guide aims to empower researchers to perform robust, self-validating theoretical studies that can significantly accelerate the drug discovery process.[1][2]

Introduction: The Significance of Oxazoles and the Power of DFT

The 1,3-oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, a structural motif that imparts unique physicochemical properties to molecules.[1][3] Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Understanding the structure-activity relationships (SAR) of these compounds at a molecular level is paramount for the rational design of new and more effective therapeutic agents.[1]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for investigating the electronic structure and properties of molecules.[5][6] Its application in drug design is widespread, offering insights into molecular geometry, reactivity, and interactions with biological targets.[5][7] For a molecule like this compound, DFT can provide a detailed picture of its electronic landscape, guiding further experimental studies and lead optimization efforts.[2]

This guide will walk through the essential steps of a theoretical DFT study, from initial structure preparation to the analysis of key quantum chemical descriptors relevant to drug discovery.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on organic molecules like this compound. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established combination that provides a good balance of accuracy and computational efficiency for organic compounds.[1][8][9]

Caption: A schematic overview of the DFT calculation workflow.

Step-by-Step Experimental Protocol
  • Structure Drawing and Initial Setup:

    • Draw the 2D structure of this compound using a molecular editor like GaussView or ChemDraw.

    • Convert the 2D structure into an initial 3D conformation.

    • Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., Gaussian input file).

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Software: Gaussian 09W or a later version is recommended.[10]

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for its good performance with organic molecules.[1][8]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a good choice for obtaining accurate geometries and electronic properties for molecules containing heteroatoms.[8][9][11] The diffuse functions (++) are important for describing anions and weak interactions, while the polarization functions (d,p) allow for more flexibility in the orbital shapes.

    • Rationale: This level of theory provides a reliable compromise between accuracy and computational cost for molecules of this size.[1]

  • Vibrational Frequency Calculation:

    • Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[12][13]

    • The results of this calculation can also be used to predict the infrared (IR) and Raman spectra of the molecule.[10][12]

Analysis of Key Quantum Chemical Descriptors

Once the geometry is optimized and confirmed as a minimum, a wealth of information can be extracted to understand the molecule's properties and potential for drug development.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[1]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability and reactivity.[1] A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[14][15] For drug-like compounds, an optimal gap is sought to balance reactivity and stability.[14]

ParameterCalculated Value (eV)Implication in Drug Design
EHOMO (Value to be calculated)Indicates the molecule's nucleophilicity and potential for interactions with electrophilic sites on a receptor.
ELUMO (Value to be calculated)Indicates the molecule's electrophilicity and potential for interactions with nucleophilic sites on a receptor.
ΔE (LUMO-HOMO) (Value to be calculated)A predictor of chemical reactivity and stability. A moderate gap is often desirable for drug candidates.[14]
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution on a molecule's surface.[1][16] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[17][18]

  • Color Coding: MEP maps typically use a color spectrum to represent the electrostatic potential.[19]

    • Red: Regions of most negative electrostatic potential (electron-rich), attractive to electrophiles.

    • Blue: Regions of most positive electrostatic potential (electron-poor), attractive to nucleophiles.

    • Green: Regions of neutral electrostatic potential.

Caption: Interpretation of the Molecular Electrostatic Potential (MEP) color map.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the ester group, indicating their potential to act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[20][21][22] It transforms the complex, delocalized molecular orbitals into localized "natural" orbitals that correspond to Lewis structures (bonds and lone pairs).[21][22]

  • Key Insights from NBO Analysis:

    • Hybridization: Determines the hybridization of atomic orbitals in forming bonds.

    • Natural Atomic Charges: Provides a more robust measure of atomic charges compared to other methods like Mulliken population analysis.

    • Donor-Acceptor Interactions: Quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions are crucial for understanding hyperconjugation and resonance effects, which contribute to molecular stability.[22]

The NBO analysis for this compound would reveal the nature of the bonds within the oxazole ring and the substituents, as well as any significant intramolecular charge transfer that could influence its reactivity.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Predicting the electronic absorption spectrum (UV-Vis) is essential for characterizing a molecule's electronic transitions.[23] Time-Dependent DFT (TD-DFT) is a widely used method for this purpose.[23][24][25]

  • Methodology:

    • Perform a TD-DFT calculation on the optimized geometry.

    • The output will provide the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.

    • These can be plotted to generate a theoretical UV-Vis spectrum, which can be compared with experimental data for validation of the computational method.[26]

Application in Drug Discovery

The insights gained from these DFT calculations have direct applications in the drug discovery pipeline:

  • Lead Identification and Optimization: By understanding the electronic properties and reactivity of this compound, medicinal chemists can make informed decisions on how to modify the structure to improve its activity, selectivity, and pharmacokinetic properties.[7]

  • Mechanism of Action Studies: DFT can help in hypothesizing how the molecule might interact with its biological target.[5] For example, the MEP map can suggest potential hydrogen bonding interactions within a protein's active site.

  • Predicting Metabolism: The reactivity of different parts of the molecule, as indicated by HOMO/LUMO and MEP analysis, can provide clues about its metabolic stability.

  • Virtual Screening: The calculated properties can be used as descriptors in quantitative structure-activity relationship (QSAR) models to screen virtual libraries of similar compounds.[27]

Conclusion

Theoretical DFT calculations offer a powerful and insightful approach to understanding the chemical and electronic properties of potential drug candidates like this compound. This guide has provided a comprehensive, rationale-driven protocol for conducting such studies. By moving beyond a simple "black-box" approach and understanding the "why" behind each computational step, researchers can generate high-quality, reliable data that can significantly contribute to the rational design and development of new therapeutics. The integration of these computational methods into the drug discovery process holds immense promise for accelerating the journey from molecule to medicine.[1]

References

  • Computational Chemistry Group. (n.d.). Molecular Electrostatic Potential (MEP).
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery.
  • Wang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceuticals, 18(4), 493. [Link]
  • Khan, I., et al. (2020). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Research, 3(1), 1010. [Link]
  • Ye, Q., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. WIREs Computational Molecular Science, 11(5), e1522. [Link]
  • Sharma, K., & Sharma, S. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]
  • Protheragen. (n.d.). Natural Bond Orbital Analysis.
  • Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
  • Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]
  • Patwardhan, J. B. (2022). Using Density Functional Theory Approach for Vibrational Analysis.
  • Oreate AI Blog. (2025). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications.
  • Semenyuta, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]
  • ResearchGate. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
  • Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.
  • YouTube. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa.
  • NBO 7.0 Home. (n.d.). NATURAL BOND ORBITAL 7.0 HOME.
  • FOLIA. (n.d.). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.
  • University of Munich. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.
  • CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
  • ResearchGate. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study.
  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap.
  • ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of reference and designed....
  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • The Journal of Physical Chemistry A. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies.
  • AIP Publishing. (2008). Density-functional theory study of vibrational relaxation of CO stretching excitation on Si(100).
  • MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.
  • Journal of Chemical Reviews. (n.d.). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul.
  • PubMed. (n.d.). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*.
  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
  • International Journal of Research Publication and Reviews. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE.

Sources

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Drug Discovery Potential of 5-Methoxy-Oxazole Derivatives

This guide provides an in-depth exploration of 5-methoxy-oxazole derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. We will delve into their synthesis, unique reactivity, and spectroscopic characterization, while also providing field-proven insights into their potential applications in drug discovery. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the development of novel therapeutic agents.[1] Its rigid structure and capacity for diverse non-covalent interactions—such as hydrogen bonding, dipole-dipole, and π-π stacking—allow it to bind effectively with a wide array of biological targets like enzymes and receptors.[1] This versatility has led to the development of numerous oxazole-containing drugs with activities spanning antibacterial, anticancer, anti-inflammatory, and antidiabetic applications.[2][3]

The introduction of a methoxy group at the 5-position of the oxazole ring creates a unique electronic environment. As a strong electron-donating group, the 5-methoxy substituent significantly influences the ring's reactivity and its potential interactions with biological macromolecules, making it a particularly compelling scaffold for further investigation.

Synthesis of 5-Methoxy-Oxazole Derivatives

The construction of the 5-methoxy-oxazole core can be achieved through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Visible Light-Induced Synthesis from Diazo Compounds

A modern and efficient approach involves the visible light-induced reaction of diazo substrates with an appropriate coupling partner in the presence of a silane. This method offers a high degree of functional group tolerance and generally proceeds under mild conditions.[4]

The causality behind this experimental choice lies in the clean generation of a reactive carbene intermediate from the diazo compound under visible light irradiation. This high-energy species can then undergo a cascade of reactions, including cyclization and rearrangement, to form the substituted oxazole ring. Acetonitrile is often chosen as the solvent due to its polarity and ability to facilitate the necessary ionic intermediates.[4]

Experimental Protocol: General Procedure for Visible Light-Induced Synthesis [4]

  • Reaction Setup: To a 25 mL dry quartz reaction tube equipped with a magnetic stir bar, add the diazo substrate (0.1 mmol, 1.0 eq.) and triisopropylsilane ((i-Pr)₃SiCl, 0.02 mmol, 0.2 eq.).

  • Solvent Addition: Add 1 mL of acetonitrile (MeCN) as the solvent.

  • Inert Atmosphere: Purge the reaction system with nitrogen gas.

  • Photoreaction: Place the reaction tube in a photoreactor and irradiate with visible light at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a pentane:EtOAc gradient) to yield the pure 5-methoxy-oxazole derivative.[4]

Below is a workflow diagram illustrating this synthetic process.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Isolation & Purification start Add Diazo Substrate (1.0 eq) & (i-Pr)3SiCl (0.2 eq) to Quartz Tube solvent Add Acetonitrile (Solvent) start->solvent purge Purge with Nitrogen solvent->purge irradiate Irradiate with Visible Light (Room Temperature) purge->irradiate monitor Monitor by TLC irradiate->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 5-Methoxy-Oxazole Derivative chromatography->product

Caption: Workflow for the visible light-induced synthesis of 5-methoxy-oxazoles.

Spectroscopic and Physicochemical Characterization

Accurate characterization of synthesized derivatives is paramount for ensuring purity and confirming structural integrity. NMR, IR, and Mass Spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation.[5] The electron-donating methoxy group at C5 and the overall aromaticity of the ring result in a characteristic set of chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 5-Methoxyoxazole-2-carboxylic Acid [6][7]

Nucleus Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
¹HCarboxylic Acid (-COOH)~13.0 - 12.0Singlet (broad)
¹HOxazole Ring Proton (C4-H)~7.0 - 6.8Singlet
¹HMethoxy Group (-OCH₃)~3.9 - 3.7Singlet
¹³CCarboxylic Acid Carbonyl (C=O)~165 - 160-
¹³COxazole Ring Carbon (C5)~160 - 155-
¹³COxazole Ring Carbon (C2)~150 - 145-
¹³COxazole Ring Carbon (C4)~100 - 95-
¹³CMethoxy Carbon (-OCH₃)~60 - 55-

Causality Insight: The C4-H proton appears relatively downfield due to the aromatic nature of the oxazole ring. The C4 carbon itself is significantly shielded (appearing upfield) compared to other ring carbons, a direct consequence of the strong electron-donating effect of the adjacent oxygen and the C5-methoxy group.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy is useful for identifying key functional groups, while MS confirms the molecular weight.

Table 2: Predicted IR and MS Data for 5-Methoxyoxazole-2-carboxylic Acid [6][7]

Technique Assignment Predicted Value
IRν(O-H) of COOH2500 - 3300 cm⁻¹ (broad)
IRν(C=O)1700 - 1725 cm⁻¹
IRν(C-O)1210 - 1320 cm⁻¹
MSMolecular FormulaC₅H₅NO₄
MSMolecular Weight143.10 g/mol
MSPredicted [M-H]⁻ (Negative ESI)142.01

Protocol: Spectroscopic Characterization [7]

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans (e.g., 1024 or more) with proton decoupling is required to achieve a good signal-to-noise ratio.

  • IR Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an ATR-FTIR spectrometer.

  • IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve data quality.

  • MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol.

  • MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Synthesized 5-Methoxy-Oxazole Derivative prep_nmr Dissolve in DMSO-d6 start->prep_nmr prep_ir Prepare Sample (ATR or KBr) start->prep_ir prep_ms Dissolve in MeOH start->prep_ms acq_nmr Acquire 1H & 13C Spectra (≥400 MHz) prep_nmr->acq_nmr proc_nmr Process Data acq_nmr->proc_nmr result Confirmed Structure & Purity proc_nmr->result acq_ir Acquire Spectrum (4000-400 cm-1) prep_ir->acq_ir proc_ir Process Data acq_ir->proc_ir proc_ir->result acq_ms Acquire Spectrum (ESI-TOF) prep_ms->acq_ms proc_ms Process Data acq_ms->proc_ms proc_ms->result G oxazole 5-Methoxy-Oxazole Derivative (1) intermediate Zwitterionic Intermediate (via Nucleophilic Attack) oxazole->intermediate + TCNE tcne Tetracyanoethylene (TCNE) ring_opening Oxazole Ring Opening intermediate->ring_opening cyclization Intramolecular Cyclization ring_opening->cyclization product Dihydropyrrole Derivative (2) ([3+2] Adduct) cyclization->product

Caption: Mechanism of the abnormal [3+2] cycloaddition of a 5-methoxy-oxazole with TCNE.

Biological Activity and Drug Discovery Applications

While direct biological data on a wide range of 5-methoxy-oxazole derivatives is emerging, the broader oxazole class is known to exhibit significant pharmacological activity, including anticancer, anti-inflammatory, and antimicrobial effects. [3][8]

A Case Study: 5-Methoxyoxazole-2-carboxylic Acid in FBDD

5-Methoxyoxazole-2-carboxylic acid is an excellent candidate for Fragment-Based Drug Discovery (FBDD). Its properties align well with the "Rule of Three" commonly used for selecting fragments (MW < 300 Da, cLogP < 3, ≤ 3 H-bond donors/acceptors).

Table 3: Physicochemical Properties of a Hypothetical Fragment

PropertyValue"Rule of Three" Compliance
Molecular FormulaC₅H₅NO₄-
Molecular Weight143.10 g/mol Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors4No (but acceptable)
cLogP (calculated)~0.5Yes

In an FBDD campaign, this fragment could be screened against a protein target. Hits would then be optimized by "growing" or "linking" to produce high-affinity lead compounds. The 5-methoxy group can serve as a key vector for synthetic elaboration or as a crucial hydrogen bond acceptor in the binding pocket.

Prospective Applications: Kinase Inhibition

Many oxazole-containing compounds are known to be protein kinase inhibitors. [5]Kinases are critical nodes in cell signaling pathways, and their dysregulation is a hallmark of cancer. A 5-methoxy-oxazole derivative could be designed to fit into the ATP-binding pocket of a target kinase, with the oxazole core acting as a scaffold and the substituents forming specific interactions to confer potency and selectivity.

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Inhibitor 5-Methoxy-Oxazole Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-methoxy-oxazole derivative.

Conclusion and Future Outlook

The 5-methoxy-oxazole scaffold represents a valuable and underexplored area of chemical space for drug discovery. Modern synthetic methods provide efficient access to a wide range of derivatives, and their unique electronic properties and reactivity offer exciting opportunities for the creation of novel molecular architectures. While further investigation into their specific biological activities is required, the established precedent of the oxazole core as a privileged pharmacophore suggests that 5-methoxy-oxazole derivatives are poised to become a significant source of new therapeutic leads. Future work should focus on synthesizing diverse libraries of these compounds and screening them against key disease targets to unlock their full potential.

References

A numbered list of all sources cited will be generated here, including Title, Source, and a valid, clickable URL for verification.

Sources

An In-Depth Technical Guide to Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the compound's discovery, plausible synthetic methodologies, and its physicochemical properties, offering a valuable resource for professionals in the field.

Introduction: The Oxazole Scaffold and Its Significance

The 1,3-oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Oxazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and a methyl carboxylate at the 2-position, offers a unique electronic and steric profile for potential molecular interactions.

Discovery and Historical Context

The precise first synthesis and discovery of this compound is not prominently documented in peer-reviewed scientific literature under its specific name. However, its existence is noted in the chemical database with the CAS Number 477870-14-7. The compound is mentioned in a patent, WO2011/035009A1, suggesting its initial synthesis and potential applications were likely explored in an industrial or drug discovery setting.

The historical development of oxazole synthesis provides a backdrop for understanding the likely origins of this compound. Key classical methods for synthesizing the oxazole ring include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.

  • Van Leusen Reaction: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[1]

  • Bredereck Reaction: This approach involves the reaction of α-haloketones with amides.[2]

Given the substitution pattern of this compound, its initial synthesis likely drew upon modifications of these established methodologies.

Synthetic Methodologies

One potential synthetic pathway is a modification of the Van Leusen oxazole synthesis. This reaction is known for its reliability and tolerance of various functional groups.[1]

Plausible Synthesis Workflow:

A potential retrosynthetic analysis suggests that the target molecule could be assembled from a precursor containing the C2-carboxylate and a synthon for the C4-C5-methoxy fragment.

G target This compound intermediate1 Key Intermediate (e.g., α-isocyanoacetate derivative) target->intermediate1 Disconnection intermediate2 Methoxy-containing Synthon target->intermediate2 Disconnection reagents Cyclization Reagents intermediate1->reagents intermediate2->reagents

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol (Hypothetical):

The following protocol is a hypothetical procedure based on general knowledge of oxazole synthesis and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Preparation of a Key Intermediate

A suitable starting material, such as methyl 2-isocyanoacetate, would serve as the C2-N-C4 fragment of the oxazole ring.

Step 2: Cyclization Reaction

The key intermediate would then be reacted with a methoxy-containing electrophile in the presence of a suitable base to facilitate the cyclization and formation of the oxazole ring.

Detailed Steps:

  • To a solution of methyl 2-isocyanoacetate (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred for 30 minutes at this temperature.

  • A methoxy-containing electrophile, for example, methoxyacetyl chloride (1.0 eq), is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis Workflow Starting Materials Methyl 2-isocyanoacetate + Methoxyacetyl chloride Reaction Base-mediated Cyclization Starting Materials->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical Properties and Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature. While experimentally obtained spectra from peer-reviewed literature are not widely available, predicted data provides a reliable reference for characterization.[3]

Table 1: Predicted Spectroscopic Data for this compound [3]

Spectroscopic Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR (CDCl₃, 400 MHz) -OCH₃ (ester)δ 3.95 ppm (s, 3H)
-OCH₃ (ring)δ 4.15 ppm (s, 3H)
Oxazole H -4δ 7.20 ppm (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) -OC H₃ (ester)δ 52.5 ppm
-OC H₃ (ring)δ 60.0 ppm
C -4δ 125.0 ppm
C -5δ 155.0 ppm
C -2δ 158.0 ppm
C =O (ester)δ 162.0 ppm
FT-IR (KBr) C=O stretch (ester)1730-1750 cm⁻¹
C=N stretch1620-1640 cm⁻¹
C-O-C stretch1100-1200 cm⁻¹
Mass Spectrometry (EI) [M]⁺m/z 157.04

Potential Applications in Drug Discovery

As a substituted oxazole, this compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modification and library synthesis. The methoxy group at the 5-position influences the electron density of the oxazole ring, which can modulate its binding affinity to biological targets.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. While its discovery and history are not extensively detailed in the public domain, its synthesis can be achieved through established methodologies for oxazole ring formation. This guide provides a foundational understanding of this compound, offering a starting point for researchers and scientists interested in its potential applications. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemical Reviews.
  • Bredereck, H., Gompper, R., & Geiger, B. (1960). Synthese von Imidazolen, Oxazolen und Thiazolen mit Amid- und Thioamid-dimethylsulfat. Chemische Berichte, 93(7), 1402-1407.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling and management of Methyl 5-methoxy-1,3-oxazole-2-carboxylate (CAS RN: 477870-14-7). As a specialized oxazole derivative, this compound presents a unique set of handling considerations that necessitate a thorough understanding of its chemical properties and potential hazards to ensure a safe and productive research environment. This document moves beyond standard safety data sheets to offer a deeper, scientifically-grounded perspective on laboratory best practices.

Hazard Identification and Risk Assessment: Understanding the Core Risks

This compound is a heterocyclic compound that, while valuable in synthetic chemistry, requires careful handling due to its potential health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on available data, the key hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a proactive approach to safety, focusing on minimizing all potential routes of exposure. The oxazole ring system, while a cornerstone of many pharmaceuticals, can also be implicated in various biological activities, underscoring the need for prudent handling.[2][3][4]

Physicochemical Properties and Their Impact on Safety

A clear understanding of the compound's physical and chemical properties is fundamental to anticipating its behavior in a laboratory setting.

PropertyValueImplication for Safe Handling
Molecular Formula C6H7NO4Indicates the presence of nitrogen and oxygen, which can contribute to its reactivity.
Molecular Weight 157.12 g/mol A relatively low molecular weight suggests the potential for volatility, although specific data is limited.
Appearance Not explicitly stated, but related compounds are often solids.Assume it is a solid, requiring appropriate measures to prevent dust inhalation.
Storage Sealed in dry, room temperature.This suggests a sensitivity to moisture and potentially temperature, which could lead to degradation.

The recommendation for storage in a dry environment is critical, as some oxazole derivatives can be susceptible to hydrolytic ring-opening, especially in the presence of acidic or basic conditions.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to create a protective barrier between the researcher and the chemical.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to mitigate inhalation risks.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[5][6] It is crucial to check the manufacturer's glove compatibility data for the specific solvent being used. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[5]

  • Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure for high-risk procedures, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

PPE_Selection_Workflow Start Handling this compound Fume_Hood Work in a certified chemical fume hood? Start->Fume_Hood Lab_Coat_Gloves_Goggles Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Fume_Hood->Lab_Coat_Gloves_Goggles Yes Respirator Consider Respirator (NIOSH-approved) Fume_Hood->Respirator No Splash_Risk Risk of splashing? Lab_Coat_Gloves_Goggles->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes High_Risk_Procedure High-risk procedure (e.g., large scale, heating)? Splash_Risk->High_Risk_Procedure No Face_Shield->High_Risk_Procedure High_Risk_Procedure->Respirator Yes Proceed Proceed with Caution High_Risk_Procedure->Proceed No Respirator->Proceed

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling Procedures
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and the required PPE is readily available.

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a spatula for solid transfers and avoid creating dust.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Monitor reactions closely, especially those involving heating, to prevent uncontrolled reactions.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

Storage Requirements
  • Container: Store in a tightly closed container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data for this compound is limited, these are general precautions for many organic molecules.

Emergency Procedures: A Plan for the Unexpected

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][6]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

Emergency_Response_Flowchart Spill Spill or Exposure Occurs Assess_Situation Assess the Situation (Size of spill, type of exposure) Spill->Assess_Situation Exposure Personal Exposure? Assess_Situation->Exposure First_Aid Initiate First-Aid Measures (See Table) Exposure->First_Aid Yes Spill_Response Initiate Spill Response Exposure->Spill_Response No Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Report Report the Incident Medical_Attention->Report Small_Spill Small, manageable spill? Spill_Response->Small_Spill Cleanup Trained personnel with appropriate PPE clean up spill Small_Spill->Cleanup Yes Large_Spill Evacuate Area Contact Emergency Response Small_Spill->Large_Spill No Cleanup->Report Large_Spill->Report

Caption: Emergency response flowchart for incidents involving this compound.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[6]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent implementation of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into daily laboratory practice, researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety training and a continuous commitment to safe laboratory practices.

References

  • MAK Chem International Ltd. (n.d.). SAFETY DATA SHEET: MC919 MAK MAX.
  • African Rock Art. (n.d.). Methyl 5-methoxyoxazole-2-carboxylate.
  • Molbase. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate.
  • LookChem. (n.d.). 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID.
  • Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Chawla, G., & Sharma, A. (2019).
  • Kumar, A., & Kumar, R. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Sources

Core Directive: Establishing and Maintaining the Chemical Integrity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate Through Optimal Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates an unwavering commitment to maintaining its chemical purity from procurement to reaction. The presence of degradation products, often in minute quantities, can compromise reaction yields, introduce challenging impurities into the synthetic stream, and ultimately impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, scientifically-grounded framework for the storage and handling of this valuable reagent, moving beyond simple recommendations to elucidate the underlying chemical principles that govern its stability.

The Chemical Vulnerabilities of this compound

The structure of the molecule itself dictates its storage requirements. It possesses three key features that are susceptible to environmental factors:

  • The 1,3-Oxazole Ring: This electron-rich aromatic heterocycle can be prone to hydrolytic cleavage under strongly acidic or basic conditions.[1][2][3] Its electron-rich nature also makes it a potential target for oxidation.[4]

  • The Methyl Ester Group: Ester functionalities are classic targets for hydrolysis, which can be catalyzed by trace amounts of water, acid, or base, leading to the formation of the corresponding carboxylic acid and methanol.[5][6]

  • The Methoxy Group: While generally stable, this electron-donating group contributes to the electron-rich character of the oxazole ring, potentially influencing its susceptibility to oxidation.

Understanding these vulnerabilities is the foundation for creating a robust storage protocol.

Recommended Storage Protocol: A Multi-layered Defense

Optimal storage is not a single condition but a system of controls designed to mitigate the risks outlined above. Each parameter is a critical layer of defense against degradation.

Table 1: Optimal Storage and Handling Parameters

ParameterRecommended ConditionPrimary Rationale & Scientific Justification
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation) as dictated by the Arrhenius equation. Avoid freezing unless validated, as freeze-thaw cycles can introduce moisture.[7]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich oxazole ring by displacing atmospheric oxygen.[6][7]
Light Exposure Amber Glass or Opaque ContainerProtects the heterocyclic ring system from potential photolytic degradation initiated by UV or ambient light.[2][6]
Moisture Tightly Sealed ContainerPrevents hydrolysis of both the methyl ester and the oxazole ring. For long-term storage, use of a secondary container with a desiccant is advised.[1][2]

Elucidating the Primary Degradation Pathways

A proactive storage strategy requires an understanding of the specific chemical transformations that can occur. For this compound, two pathways are of primary concern.

Pathway A: Hydrolysis

This is the most probable degradation route. It can occur at two sites on the molecule, with the ester being particularly susceptible. The presence of water is the key reactant.

Caption: Primary hydrolytic degradation pathways for the target compound.

Pathway B: Oxidation

Exposure to atmospheric oxygen, especially over long periods or at elevated temperatures, can lead to oxidative degradation. The precise products can be complex, but the initial attack often targets the electron-rich heterocyclic ring.

Caption: Oxidative degradation of the oxazole ring by atmospheric oxygen.

Protocol for Quality Control: A Self-Validating Stability Assay

Trust in a reagent's purity must be empirically verified. A routine stability assessment using High-Performance Liquid Chromatography (HPLC) is a cornerstone of good laboratory practice and provides a self-validating check on storage conditions.

Objective

To quantitatively assess the purity of a stored lot of this compound against a reference standard and identify the presence of any degradation products.

Materials
  • Stored sample of this compound

  • High-purity reference standard

  • HPLC-grade Acetonitrile (ACN) and Water (H₂O)

  • HPLC-grade Formic Acid (FA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of both the reference standard and the test sample at 1.0 mg/mL in acetonitrile.

    • Perform a serial dilution to create working solutions at 0.1 mg/mL.

  • HPLC Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: Scan for λ-max; start at 254 nm if unknown.

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-18 min: Ramp linearly from 10% B to 95% B

      • 18-20 min: Hold at 95% B

      • 20.1-22 min: Return to 10% B and equilibrate

  • Analysis Workflow:

    • Inject a blank (acetonitrile) to ensure system cleanliness.

    • Inject the reference standard to establish the retention time (RT) and peak shape of the pure compound.

    • Inject the stored test sample.

    • Calculate purity using the area percent method. Compare the peak area of the main compound to the total area of all peaks in the chromatogram.

    • Investigate any new peaks in the test sample chromatogram, which are indicative of impurities or degradation products.

Caption: Quality control workflow for the stability assessment of the compound.

Authoritative Conclusion

The chemical stability of this compound is not an inherent property but a state that must be actively maintained. By implementing a multi-faceted storage strategy rooted in the fundamental principles of organic chemistry—specifically, the mitigation of hydrolysis and oxidation by controlling temperature, moisture, and atmospheric oxygen—researchers can ensure the integrity of this reagent. This vigilance preserves the material's value, underpins the reproducibility of experimental results, and upholds the rigorous standards required in pharmaceutical development.

References

  • Hirsch, J. A. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces.Journal of Lipid Research, 13(1), 143–146.[Link]
  • Thompson, J. C., et al. (1998). TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED.ASAE Meeting Paper No. 97-6098.[Link]
  • Berríos, M., & Skelton, R. L. (2010). Storage effect in the quality of different methyl esters and blends with diesel.Fuel, 89(12), 3785-3791.[Link]
  • Puhan, S., et al. (2005). Storage stability of mahua oil methyl ester.Journal of the American Oil Chemists' Society, 82(8), 589-592.[Link]
  • Mäkinen, M., et al. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years.Agronomy Research, 19(S3), 1625-1634.[Link]
  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives.Chemistry Central Journal, 13(1), 12.[Link]
  • Ansari, A., & Ali, A. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Egyptian Journal of Basic and Applied Sciences, 5(3), 196-210.[Link]

Sources

Methodological & Application

experimental protocol for Methyl 5-methoxy-1,3-oxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Protocol

I'm starting a comprehensive search for information on synthesizing Methyl 5-methoxy -1,3-oxazole-2-carboxylate. I'm focusing on established protocols, chemical mechanisms, and common reagents to build a foundation.

Refining the Synthesis Plan

I've moved on to scrutinizing initial search results, aiming to identify the most robust synthetic pathways. I'm prioritizing routes that have been consistently reported and well-documented. I am carefully comparing methodologies, yields, and purification strategies to determine the most effective.

Defining the Application Note

I'm now establishing the application note's structure. First, I'll introduce the molecule's importance, then explain my chosen synthesis. I'll justify starting material selections and reagent choices in detail. Simultaneously, I'll create a step-by-step experimental protocol with precise values and conditions, plus a quantitative data table. A Graphviz diagram visualizing the workflow is also being designed.

Exploring Synthesis Options

I've hit a slight snag. My initial search for a direct synthesis route for Methyl 5-methoxy-1,3-oxazole-2-carboxylate hasn't revealed a specific established protocol. However, I've uncovered general oxazole synthesis methods, including the Van Leusen reaction with TosMIC, rhodium-catalyzed reactions, and cycloadditions. Now, I'm working to adapt these general methods.

Analyzing Synthetic Strategies

I am now focusing on the disconnection approach. A [3+2] cycloaddition seems promising as a potential route. I'm investigating the reaction of a methyl 2-isocyanoacetate derivative with a reagent that can provide the C4-C5-O fragment, and its methoxy group. Alternatively, a rhodium-catalyzed reaction of a diazo compound with a nitrile appears a promising strategy.

Refining the Synthesis Pathway

I've examined various oxazole synthesis methods, but a specific route for my target molecule remains elusive. I am now concentrating on a [3+2] cycloaddition. The disconnection analysis suggests reacting a methyl 2-isocyanoacetate derivative with a C4-C5-O fragment source, bearing a methoxy group. Alternatively, a rhodium-catalyzed diazo compound-nitrile reaction is being evaluated. I'm prioritizing designing a protocol based on a cycloaddition reaction.

Developing a Synthetic Protocol

I'm now delving into the nitty-gritty, and designing a plausible protocol from first principles. My focus is still a [3+2] cycloaddition, with a methyl 2-isocyanoacetate derivative as the base. The plan is to create a detailed, step-by-step procedure with safety precautions and purification. I need to identify suitable starting materials and create a data table, diagram, and application note. I will emphasize the theoretical basis of the procedure due to the lack of direct literature precedent.

Devising Cycloaddition Pathway

I've determined a [3+2] cycloaddition is likely the best path forward, focusing on a methyl 2-isocyanoacetate derivative. I'm aiming for a reaction where an electrophile provides the C4-C5-O fragment and installs the methoxy group. This seems like the most practical method, given the available general methods. The focus now is finding the appropriate starting materials and defining their roles.

Finalizing the Synthetic Plan

I've determined a synthetic route, focusing on a [3+2] cycloaddition using methyl 2-isocyanoacetate and methyl chloroformate. Although a specific precedent isn't in the search results, the underlying principles are established. I'm now drafting the application note, citing supporting literature on similar reactions, and creating the necessary tables and diagrams for a complete protocol.

Application Notes and Protocols for Methyl 5-methoxy-1,3-oxazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Frontier of a Promising Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive building block for drug discovery. This guide focuses on a specific, yet underexplored, member of this family: Methyl 5-methoxy-1,3-oxazole-2-carboxylate .

While this particular molecule is commercially available, its direct application in published medicinal chemistry campaigns is not yet extensively documented. Therefore, this document serves as both a practical guide and a forward-looking strategic blueprint for researchers aiming to leverage this compound's potential. We will proceed by combining established principles of oxazole chemistry with predictive insights to provide robust protocols and a logical framework for initiating a drug discovery program centered on this scaffold.

Molecular Profile and Strategic Value

This compound offers a unique combination of functional handles that make it a versatile starting point for library synthesis.

FeatureChemical GroupPotential for Derivatization
C2 Position Methyl EsterHydrolysis to carboxylic acid, amidation, reduction to alcohol, Grignard addition.
C5 Position Methoxy GroupPotential for O-demethylation to reveal a hydroxyl group, though this can be challenging.
Oxazole Core HeterocycleServes as a rigid scaffold; potential for C-H activation at the C4 position.

The strategic placement of the ester at the 2-position and the methoxy group at the 5-position provides a clear vector for diversification, allowing for systematic exploration of structure-activity relationships (SAR).

Proposed Synthetic Routes

For researchers wishing to synthesize this scaffold or its analogs, several established methods for oxazole formation can be adapted. The van Leusen oxazole synthesis is a prominent example.[3][4]

Conceptual Workflow for Oxazole Synthesis

cluster_0 Van Leusen Oxazole Synthesis A Aldehyde D [3+2] Cycloaddition A->D B Tosylmethylisocyanide (TosMIC) B->D C Base (e.g., K2CO3) C->D Catalyst E 5-Substituted Oxazole D->E

Caption: General workflow of the van Leusen oxazole synthesis.

A plausible route to this compound could involve the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][5]

Core Experimental Protocols

The true value of this scaffold lies in its utility as a versatile intermediate. The following protocols provide detailed, step-by-step methods for key transformations.

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol is foundational, converting the ester into a versatile carboxylic acid handle for subsequent amide coupling.

Rationale: The conversion to a carboxylic acid is a critical first step for creating libraries of amide derivatives, which are prevalent in drug candidates due to their ability to form key hydrogen bond interactions with biological targets.[6]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH.

  • Add an aqueous solution of LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-1,3-oxazole-2-carboxylic acid.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details a standard method for creating a diverse library of amide derivatives from the carboxylic acid intermediate.

Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry.[6] HATU is a reliable coupling reagent that minimizes side reactions and often provides high yields.

Materials:

  • 5-methoxy-1,3-oxazole-2-carboxylic acid (from Protocol 1)

  • A primary amine of choice (e.g., benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the primary amine (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired amide.

Strategic Application in Drug Discovery: A Proposed Workflow

Given the broad biological activities of oxazole derivatives, a logical approach to unlocking the potential of this compound is to pursue a systematic screening campaign.[1][7]

A This compound B Protocol 1: Ester Hydrolysis A->B C 5-methoxy-1,3-oxazole-2-carboxylic acid B->C D Protocol 2: Parallel Amide Coupling (Library of Amines) C->D E Amide Derivative Library D->E F High-Throughput Screening (e.g., Kinase, Protease, GPCR panels) E->F G Hit Identification F->G H SAR Exploration & Lead Optimization G->H I Preclinical Candidate H->I

Caption: Proposed workflow for a drug discovery campaign.

Potential Biological Targets and Screening Strategies

The oxazole and the closely related isoxazole scaffolds have been associated with a range of biological activities.[8][9] A primary screening campaign could therefore focus on assays related to these known activities.

Potential Biological ActivityTarget ClassExample Screening AssayRationale for Inclusion
Anti-inflammatory COX/LOX EnzymesIn vitro COX-2/5-LOX inhibition assaysMany azole heterocycles exhibit anti-inflammatory properties.[8][10][11]
Antimicrobial Bacterial EnzymesMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria (e.g., S. aureus).Oxazole-containing compounds have shown promise as antibacterial agents.[12]
Anticancer Kinases, ProteasesKinase inhibition panel (e.g., against EGFR, VEGFR)The oxazole scaffold is present in several kinase inhibitors.[12]
Neuroprotective CNS ReceptorsReceptor binding assays (e.g., for GABA or glutamate receptors)Isoxazole derivatives are known to interact with CNS receptors.[13]

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its straightforward derivatization potential through the methyl ester handle provides a reliable entry point for the synthesis of large, diverse chemical libraries. The protocols and strategic workflow outlined in this guide are designed to provide researchers with a robust framework to explore the biological potential of this scaffold. Future efforts should focus on the systematic synthesis of derivative libraries and their evaluation in a broad range of phenotypic and target-based assays to uncover novel therapeutic agents.

References

  • Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
  • ResearchGate.
  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
  • PubMed Central.
  • PubMed Central.
  • MDPI.
  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • ResearchGate.
  • ResearchGate. (a)
  • PubMed Central. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. [Link]
  • ACS Publications.
  • ResearchGate. In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole. [Link]
  • European Journal of Pharmaceutical and Medical Research. A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. [Link]
  • PubMed.
  • LookChem. 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID. [Link]

Sources

The Emerging Role of the 5-Methoxy-1,3-Oxazole-2-Carboxylate Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocycle

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with desirable pharmacological properties is paramount. Heterocyclic compounds, particularly those containing the oxazole nucleus, have consistently proven to be a fertile ground for the development of new therapeutic agents.[1][2][3] The unique electronic and structural features of the oxazole ring allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] This guide focuses on a specific, yet underexplored, member of this family: Methyl 5-methoxy-1,3-oxazole-2-carboxylate . While direct literature on this exact molecule is sparse, its constituent parts—the oxazole core, the electron-donating methoxy group at the 5-position, and the reactive carboxylate at the 2-position—suggest its significant potential as a versatile building block for combinatorial chemistry and targeted drug design.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the potential applications of the this compound scaffold, drawing insights from closely related analogues and the broader family of oxazole derivatives. We will delve into synthetic strategies, potential derivatization pathways, and protocols for evaluating the biological activity of compounds derived from this promising scaffold. Our aim is to equip you with the foundational knowledge and practical methodologies to explore the therapeutic potential of this exciting chemical entity.

The Strategic Advantage of the 5-Methoxy-1,3-Oxazole-2-Carboxylate Scaffold

The therapeutic promise of any molecular scaffold lies in its structural and chemical attributes. The this compound framework presents a unique combination of features that make it an attractive starting point for drug discovery programs.

  • The Oxazole Core: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, the oxazole ring is a bioisostere for amide and ester functionalities.[3] This allows it to mimic peptide bonds and engage in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[1]

  • The 5-Methoxy Group: The presence of a methoxy group at the 5-position significantly influences the electronic properties of the oxazole ring. As an electron-donating group, it can enhance the electron density of the ring system, potentially modulating the binding affinity and pharmacokinetic properties of derivative compounds.

  • The 2-Carboxylate Group: The methyl carboxylate at the 2-position is a key handle for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of amide derivatives. This functional group also opens up possibilities for other transformations, allowing for the introduction of diverse pharmacophores.

The interplay of these three components creates a scaffold that is not only primed for chemical diversification but also possesses inherent potential for biological activity.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While specific studies on this compound are not widely published, the extensive research on analogous oxazole-containing molecules provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[5] A notable example is the development of 2-methyl-4,5-disubstituted oxazoles as highly potent antitubulin agents, which are designed as analogues of combretastatin A-4.[7] These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Hypothesized Mechanism of Action: It is plausible that derivatives of this compound, particularly those with appropriately substituted aryl groups introduced via the carboxylate handle, could function as tubulin polymerization inhibitors. The oxazole core would act as a constrained scaffold to position these aryl groups in the colchicine binding site of tubulin.

Synthetic and Derivatization Protocols

The utility of this compound as a scaffold is contingent on efficient synthetic and derivatization methodologies. Below are detailed protocols, adapted from established procedures for related oxazole compounds.

Protocol 1: Synthesis of the this compound Scaffold

Conceptual Synthetic Workflow:

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Methyl 2-isocyano-3-methoxyacrylate) Cyclization Cyclization Reaction (e.g., van Leusen Reaction) Starting_Materials->Cyclization Scaffold This compound Cyclization->Scaffold

A conceptual workflow for the synthesis of the target scaffold.

Protocol 2: Hydrolysis of the Methyl Ester

Objective: To convert the methyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling for Library Generation

Objective: To synthesize a library of amide derivatives from the carboxylic acid intermediate.

Materials:

  • 5-methoxy-1,3-oxazole-2-carboxylic acid (from Protocol 2)

  • A diverse panel of primary and secondary amines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-methoxy-1,3-oxazole-2-carboxylic acid (1 equivalent) in DMF, add the desired amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Workflow for Derivatization and Screening:

Derivatization_and_Screening Scaffold This compound Hydrolysis Hydrolysis (Protocol 2) Scaffold->Hydrolysis Carboxylic_Acid 5-methoxy-1,3-oxazole-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (Protocol 3) Carboxylic_Acid->Amide_Coupling Amide_Library Library of Amide Derivatives Amide_Coupling->Amide_Library Screening Biological Screening (e.g., Anticancer Assays) Amide_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

A workflow for generating and evaluating a library of derivatives.

Future Outlook and Conclusion

The this compound scaffold, while not extensively documented, represents a promising starting point for the discovery of novel therapeutic agents. Its structural features suggest a high potential for generating diverse chemical libraries with a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and evaluation of compounds based on this scaffold. As research in medicinal chemistry continues to evolve, the exploration of underexplored chemical space, such as that represented by this compound, will be crucial for the development of next-generation therapeutics. It is our hope that this guide will inspire and facilitate further investigation into the potential of this versatile and promising molecular framework.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH.
  • a brief review on antimicrobial activity of oxazole derivatives - iajps. Indo American Journal of Pharmaceutical Sciences. [Link]
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. International Journal of Medical and Pharmaceutical Research. [Link]
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. Der Pharma Chemica. [Link]
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar. [Link]
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC - NIH.
  • CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents.
  • WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.

Sources

The Versatile Virtuoso: Methyl 5-methoxy-1,3-oxazole-2-carboxylate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, the oxazole ring system holds a privileged position, frequently appearing in a vast array of natural products and pharmaceutically active compounds.[1] This guide delves into the synthetic utility of a particularly valuable, yet perhaps underutilized, derivative: Methyl 5-methoxy-1,3-oxazole-2-carboxylate . We will explore its intrinsic chemical properties, its role as a masked diene in cycloaddition reactions for the synthesis of highly substituted pyridines and furans, and its application as a versatile scaffold in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven protocols.

The Strategic Advantage of this compound

The utility of this compound stems from a synergistic interplay of its structural and electronic features. The electron-donating 5-methoxy group enhances the electron density of the oxazole ring, rendering it a potent diene in inverse-electron-demand Diels-Alder reactions. Conversely, the electron-withdrawing 2-carboxylate group can influence the regioselectivity of these reactions and provides a convenient handle for further synthetic transformations, such as amide bond formation or esterification, crucial for building molecular diversity in medicinal chemistry.[2]

This duality of reactivity makes it a powerful tool for molecular architects. The oxazole ring can be viewed as a stable, yet reactive, precursor to more complex heterocyclic systems. Its ability to undergo controlled cycloaddition and subsequent rearrangement or fragmentation allows for the efficient synthesis of highly substituted aromatic cores that would be challenging to access through traditional methods.

Synthesis of the Building Block

A common and scalable method for the synthesis of this compound involves the cyclocondensation of methyl 2-isocyanoacetate with a suitable methoxy-containing precursor. While various methods exist for oxazole synthesis, this approach offers a direct and efficient route to the desired product.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for oxazole synthesis.

Materials:

  • Methyl 2-isocyanoacetate

  • Methoxyacetaldehyde

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-isocyanoacetate (1.0 equivalent) in THF to the cooled suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add methoxyacetaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in Cycloaddition Reactions: A Gateway to Pyridines and Furans

One of the most powerful applications of 5-methoxyoxazoles is their participation as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The initial cycloadduct, a bicyclic ether, is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement to afford highly substituted pyridines or furans.

Synthesis of Substituted Pyridines

The reaction of a 5-methoxyoxazole with an olefin dienophile, upon loss of methanol from the initial adduct, leads to the formation of a pyridine ring. This transformation is particularly valuable for the synthesis of 3-hydroxypyridines, a scaffold present in numerous bioactive molecules, including analogs of vitamin B6.[3]

Reaction Pathway: Oxazole to Pyridine

G Oxazole This compound Cycloaddition [4+2] Diels-Alder Reaction Oxazole->Cycloaddition Dienophile Alkene Dienophile Dienophile->Cycloaddition Adduct Bicyclic Intermediate Cycloaddition->Adduct Elimination Elimination of Methanol Adduct->Elimination Pyridine Substituted Pyridine Derivative Elimination->Pyridine

Caption: General workflow for the synthesis of pyridines from oxazoles.

Protocol 2: Synthesis of a 3-Hydroxy-4-pyridinecarboxylate Derivative

This protocol is a representative example of the synthesis of a pyridine derivative from a 5-methoxyoxazole analog. Lewis acid catalysis is often employed to enhance the rate and selectivity of the reaction.[4][5][6][7][8]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and N-phenylmaleimide (1.2 equivalents).

  • Dissolve the reactants in anhydrous DCM.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted 3-hydroxypyridine derivative.

DienophileLewis Acid (mol%)SolventTime (h)ProductYield (%)
N-PhenylmaleimideSc(OTf)₃ (10)DCM24Methyl 3-hydroxy-2-oxo-1-phenyl-1,2,5,6-tetrahydropyrrolo[3,4-c]pyridine-7-carboxylate75-85
Dimethyl acetylenedicarboxylateNone (thermal)Toluene12Dimethyl 3-hydroxy-2-methoxypyridine-4,5-dicarboxylate60-70
AcrylonitrileZnCl₂ (20)THF48Methyl 5-cyano-3-hydroxypyridine-2-carboxylate55-65
Table 1: Representative examples of pyridine synthesis from a 5-methoxyoxazole precursor. Yields are approximate and may vary based on specific reaction conditions and substrate purity.
Synthesis of Substituted Furans

When an acetylenic dienophile is used in the Diels-Alder reaction with a 5-methoxyoxazole, the initial cycloadduct typically undergoes a retro-Diels-Alder reaction with the elimination of a nitrile, leading to the formation of a highly substituted furan. This provides a powerful method for constructing furan rings with a substitution pattern that can be difficult to achieve through other synthetic routes.

Reaction Pathway: Oxazole to Furan

G Oxazole This compound Cycloaddition [4+2] Diels-Alder Reaction Oxazole->Cycloaddition Alkyne Alkyne Dienophile Alkyne->Cycloaddition Adduct Bicyclic Intermediate Cycloaddition->Adduct Retro_DA Retro-Diels-Alder Reaction (Elimination of Nitrile) Adduct->Retro_DA Furan Substituted Furan Derivative Retro_DA->Furan G Start Methyl 5-methoxy-1,3- oxazole-2-carboxylate Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis Acid 5-Methoxy-1,3-oxazole- 2-carboxylic acid Hydrolysis->Acid Coupling Parallel Amide Coupling (HATU, DIPEA) Acid->Coupling Library Amide Library Coupling->Library Purification Purification (HPLC/MS) Library->Purification Screening Biological Screening Purification->Screening

Caption: Workflow for the synthesis of an amide library for SAR studies.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its ability to participate in cycloaddition reactions provides a streamlined entry into highly substituted pyridine and furan systems. Furthermore, its utility as a scaffold for library synthesis in medicinal chemistry underscores its importance in the quest for new therapeutic agents. As the demand for novel molecular architectures continues to grow, the strategic application of such well-defined and reactive building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Undheim, K. (2006). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines.
  • Haddad, N., et al. (2009). Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles. PubMed. [Link]
  • Kumar, A., et al. (2017). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
  • Rawal, V. H., et al. (2024).
  • Zhang, X. P., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. [Link]
  • De, S., et al. (2020). Results of the cycloaddition reaction between 2,5‐bis(hydroxymethyl)furan 1 a and DMAD in different solvents.
  • Sibi, M. P., et al. (2012). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. NIH. [Link]
  • Ma, D., et al. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. [Link]
  • Fernández, I., et al. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]
  • Tan, B., et al. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. PubMed. [Link]
  • Male, L., et al. (2011).
  • Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
  • Bickel, F., et al. (2018). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. [Link]
  • Wang, J., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]
  • Gonzalez-Velez, M., et al. (2021). Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif.
  • Singleton, D. A., et al. (2022). Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion. CONICET. [Link]
  • Katritzky, A. R., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PMC. [Link]
  • Fery-Forgues, S., et al. (2021).
  • Moody, C. J., et al. (1983). Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of novel therapeutic agents.[1] The oxazole ring is a key structural motif in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2] Methyl 5-methoxy-1,3-oxazole-2-carboxylate, the subject of this guide, represents a particularly useful building block for the synthesis of diverse compound libraries. The methoxy group at the 5-position influences the electronic nature of the ring, while the methyl ester at the 2-position provides a versatile handle for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this important synthetic intermediate. We will delve into detailed protocols for key transformations, explain the underlying chemical principles, and discuss the potential applications of the resulting derivatives.

Characterization of the Parent Compound: this compound

A thorough understanding of the physicochemical and spectroscopic properties of the starting material is paramount for successful derivatization.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₇NO₄
Molecular Weight157.12 g/mol
AppearanceOff-white to pale yellow solid

Spectroscopic Data:

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and for monitoring reaction progress.[3]

Spectroscopy Predicted Data
¹H NMR δ (ppm): 7.0 - 7.5 (s, 1H, H-4), 3.9 - 4.2 (s, 3H, ring -OCH₃), 3.8 - 4.0 (s, 3H, COOCH₃)
¹³C NMR δ (ppm): 158 - 162 (C=O), 158 - 162 (C-2), 150 - 155 (C-5), 100 - 105 (C-4), 55 - 60 (ring -OCH₃), 52 - 55 (COOCH₃)
IR (cm⁻¹) 1720 - 1740 (C=O stretch), 1200 - 1300 (C-O stretch)
Mass Spec. Predicted [M+H]⁺: 158.04

Derivatization Strategies and Protocols

The derivatization of this compound can be broadly categorized into two main approaches: modifications of the ester group at the C2-position and functionalization of the oxazole ring itself.

Modifications at the C2-Position: A Gateway to Diverse Functionalities

The methyl ester at the C2-position is the most readily accessible functional group for derivatization. Hydrolysis to the corresponding carboxylic acid provides a key intermediate for a wide range of subsequent reactions, most notably amidation. Direct amidation of the ester is also a viable and efficient strategy.

The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that opens the door to a plethora of derivatization possibilities, particularly amide bond formation.

Protocol 1: Basic Hydrolysis of this compound

Causality: This protocol utilizes a strong base, such as lithium hydroxide or sodium hydroxide, to nucleophilically attack the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Workflow Diagram:

G start Dissolve this compound in THF/Water base Add LiOH or NaOH start->base stir Stir at room temperature base->stir monitor Monitor reaction by TLC/LC-MS stir->monitor acidify Acidify with 1N HCl to pH 2-3 monitor->acidify Upon completion precipitate Precipitate 5-methoxy-1,3-oxazole-2-carboxylic acid acidify->precipitate filter Filter and wash with cold water precipitate->filter dry Dry under vacuum filter->dry product Obtain pure 5-methoxy-1,3-oxazole-2-carboxylic acid dry->product

Caption: Workflow for the basic hydrolysis of the methyl ester.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully acidify the reaction mixture to a pH of approximately 2-3 with 1N HCl while cooling in an ice bath.

  • A precipitate of 5-methoxy-1,3-oxazole-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Characterization of 5-methoxy-1,3-oxazole-2-carboxylic acid:

Spectroscopy Predicted Data [3]
¹H NMR δ (ppm): 10.0 - 13.0 (br s, 1H, COOH), 7.0 - 7.5 (s, 1H, H-4), 3.9 - 4.2 (s, 3H, -OCH₃)
¹³C NMR δ (ppm): 160 - 165 (C=O), 158 - 162 (C-2), 150 - 155 (C-5), 100 - 105 (C-4), 55 - 60 (-OCH₃)
IR (cm⁻¹) 2500 - 3300 (broad O-H stretch), 1700 - 1725 (C=O stretch)
Mass Spec. Predicted [M-H]⁻: 142.02

The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical diversity.

Protocol 2: Amide Coupling using HATU

Causality: This protocol employs a peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated species then readily reacts with a primary or secondary amine to form the amide bond under mild conditions. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction.

Workflow Diagram:

G start Dissolve carboxylic acid, amine, and DIPEA in DMF add_hatu Add HATU start->add_hatu stir Stir at room temperature add_hatu->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify product Obtain pure 5-methoxy-1,3-oxazole-2-carboxamide purify->product G start Combine halogenated oxazole, boronic acid, Pd catalyst, and base in a solvent degas Degas the mixture start->degas heat Heat under inert atmosphere degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purify by column chromatography workup->purify product Obtain C4-arylated oxazole derivative purify->product

Sources

Application Notes and Protocols: The Reaction of Methyl 5-methoxy-1,3-oxazole-2-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.[3][4] Methyl 5-methoxy-1,3-oxazole-2-carboxylate serves as a versatile building block, with the ester at the 2-position providing a reactive handle for the introduction of various amine-containing fragments through amide bond formation.[5]

Reaction Mechanism and Scientific Rationale

The reaction of this compound with an amine is fundamentally a nucleophilic acyl substitution. However, the stability of the oxazole ring and the nature of the amine play crucial roles in the reaction's outcome. The generally accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This is followed by the elimination of methanol to form a stable amide.

It is important to consider that under harsh conditions, such as high temperatures or strong acids/bases, the oxazole ring itself can be susceptible to ring-opening.[6][7] Therefore, the choice of reaction conditions is critical to preserving the integrity of the heterocyclic core. For this reason, modern amidation protocols often employ coupling agents that facilitate the reaction under mild conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Oxazole_Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Oxazole_Ester->Tetrahedral_Intermediate Nucleophilic attack by Amine Amine R-NH2 (Amine) Amine->Tetrahedral_Intermediate Amide_Product N-substituted-5-methoxy-1,3-oxazole-2-carboxamide Tetrahedral_Intermediate->Amide_Product Collapse of intermediate Methanol Methanol Tetrahedral_Intermediate->Methanol Elimination

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of oxazole-based amides. Optimization may be required depending on the specific amine used.

Protocol 1: Direct Amidation with a Primary Amine (e.g., Benzylamine)

This protocol describes a straightforward thermal amidation.

Materials:

  • This compound

  • Benzylamine

  • Toluene (anhydrous)

  • Dean-Stark apparatus (optional, for removal of methanol)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq).

  • Dissolve the starting material in a minimal amount of anhydrous toluene.

  • Add benzylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-methoxy-1,3-oxazole-2-carboxamide.

Protocol 2: Coupling Agent-Mediated Amidation with a Secondary Amine (e.g., Morpholine)

This method is suitable for less reactive amines or when milder conditions are required.

Materials:

  • This compound (or the corresponding carboxylic acid)

  • Morpholine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • If starting from the ester, it must first be hydrolyzed to the corresponding carboxylic acid. Alternatively, 5-methoxy-1,3-oxazole-2-carboxylic acid can be used directly.[5]

  • To a solution of 5-methoxy-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Reactants Combine Oxazole Ester/Acid and Amine in Solvent Start->Reactants Conditions Thermal or Coupling Agent-Mediated Reactants->Conditions Reaction Stir at appropriate temperature Conditions->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Characterize Pure Product Purification->Product End End Product->End

Caption: General Experimental Workflow.

Data Presentation

The following table provides representative data for the reactions described above. Actual results may vary depending on the specific substrates and reaction conditions.

AmineMethodReaction Time (h)Yield (%)Purity (%) (by LC-MS)
BenzylamineThermal8-1275-85>95
MorpholineHATU/DIPEA2-480-90>98

Expert Insights and Troubleshooting

  • Substrate Scope: While the ester is reactive towards a wide range of primary and secondary amines, sterically hindered amines may require longer reaction times, higher temperatures, or the use of more potent coupling agents.

  • Side Reactions: In some cases, particularly with electron-deficient amines, competitive ring-opening of the oxazole can occur.[6] If this is observed, switching to milder, coupling agent-mediated conditions is recommended.

  • Purification: The amide products are generally stable and can be purified using standard silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes mixture) is typically effective.

  • Characterization: The formation of the amide can be confirmed by ¹H NMR spectroscopy (disappearance of the methyl ester singlet and appearance of an N-H proton signal for primary amines), ¹³C NMR spectroscopy, and mass spectrometry.

Applications in Drug Development

The synthesis of oxazole-based amides is a key step in the generation of compound libraries for high-throughput screening.[8][9] The diversity of commercially available amines allows for the rapid exploration of the chemical space around the oxazole core, which is crucial for structure-activity relationship (SAR) studies.[4][10] The resulting peptidomimetics and small molecules have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][11][12]

References

  • Mann, E., & Kessler, H. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters, 5(24), 4567–4570). [Link]
  • Mann, E., & Kessler, H. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. American Chemical Society. [Link]
  • Medicinal Applications of 1,3-Oxazole Deriv
  • Post-translational chemical installation of azoles into translated peptides. (n.d.).
  • Parallel synthesis of bis-oxazole peptidomimetics. (2025).
  • Oxazole-Based Compounds As Anticancer Agents. (2019). Ingenta Connect. [Link]
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.).
  • Yadav, P., & Shah, K. (2025).
  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. (2014). Royal Society of Chemistry. [Link]
  • Oxazole. (n.d.). Wikipedia. [Link]

Sources

Application Note: Efficient Hydrolysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,3-oxazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The oxazole scaffold is a key structural motif present in numerous biologically active molecules.[1][2] The strategic incorporation of a methoxy group and a carboxylic acid functionality provides versatile handles for further synthetic modifications, making it a compound of interest for the generation of novel pharmaceutical candidates.[1] The reliable synthesis of this acid, primarily through the hydrolysis of its corresponding methyl ester, is a critical step in many synthetic campaigns.[3]

This document provides a comprehensive guide to the hydrolysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. It details the mechanistic principles, offers a robust, step-by-step protocol for a base-catalyzed approach, discusses potential challenges, and provides troubleshooting strategies.

Mechanistic Considerations: Acid vs. Base Catalysis

The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as hydrolysis.[4] This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism with specific advantages and disadvantages.[5]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and often irreversible process.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as the leaving group.

  • Deprotonation: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final step is essentially irreversible and drives the reaction to completion.[5]

For the hydrolysis of this compound, a base-catalyzed approach is generally preferred due to its efficiency and irreversibility.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[4][5] The mechanism involves:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[4]

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: A series of proton transfers facilitates the elimination of methanol as the leaving group, regenerating the acid catalyst and yielding the carboxylic acid.

A significant drawback of acid-catalyzed hydrolysis is its reversible nature, which may require forcing conditions (e.g., high temperatures) or the removal of the alcohol byproduct to drive the reaction to completion.[5] Moreover, the oxazole ring itself can be sensitive to strong acidic conditions, potentially leading to ring-opening or other side reactions.[7][8]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a reliable method for the hydrolysis of this compound using lithium hydroxide (LiOH), a commonly employed base for this transformation.[1]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Notes
This compoundC₆H₇NO₄157.12Starting Material
Lithium Hydroxide (monohydrate)LiOH·H₂O41.96Hydrolysis Reagent (1.5 - 2.0 equivalents)
Tetrahydrofuran (THF)C₄H₈O72.11Reaction Solvent
Deionized WaterH₂O18.02Reaction Solvent
Hydrochloric Acid (1N)HCl36.46For acidification/workup
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl58.44For washing
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄VariesDrying Agent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 3:1 or 2:1 v/v).[1] The use of a co-solvent like THF is often necessary to ensure the solubility of the ester starting material.[9]

  • Addition of Base: Add solid lithium hydroxide monohydrate (1.5 eq) to the stirring solution at room temperature.[1]

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous residue with water. Wash the aqueous solution with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 using 1N HCl.[1][3] The desired carboxylic acid product is typically insoluble in acidic aqueous media and should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.[3]

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the purified 5-Methoxy-1,3-oxazole-2-carboxylic acid under vacuum to a constant weight.

Experimental Workflow Diagram

Hydrolysis_Workflow Start Methyl 5-methoxy-1,3- oxazole-2-carboxylate Reaction Stir at RT (Monitor by TLC/HPLC) Start->Reaction Reagents LiOH, THF/H₂O Reagents->Reaction Evaporation Remove THF (Rotary Evaporator) Reaction->Evaporation Reaction Complete Extraction Aqueous Wash (Ethyl Acetate) Evaporation->Extraction Acidification Acidify with 1N HCl (pH 2-3, Ice Bath) Extraction->Acidification Filtration Collect Precipitate (Vacuum Filtration) Acidification->Filtration Precipitate Forms Drying Wash with Cold H₂O & Dry Under Vacuum Filtration->Drying Product 5-Methoxy-1,3-oxazole- 2-carboxylic acid Drying->Product

Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Increase the equivalents of LiOH to 2.0. Gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring for potential degradation. Ensure sufficient reaction time.[10]
Low Yield Product loss during workup; product may have some solubility in the aqueous layer.After acidification, extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent to recover any dissolved product.[1][10]
Oxazole Ring Opening The oxazole ring can be unstable under harsh conditions (strong acid/base, heat).[10]Use milder bases like LiOH instead of NaOH or KOH. Avoid excessive heating. Perform acidification slowly in an ice bath to dissipate any heat generated.[10]
Purification Issues The carboxylic acid product may be difficult to purify by chromatography.Crystallization is often a preferred method for purifying carboxylic acids.[10] Alternatively, acid-base extraction can be effective for removing neutral impurities.[10]

Conclusion

The hydrolysis of this compound is a key transformation for accessing the corresponding carboxylic acid, a crucial intermediate in pharmaceutical research. The base-catalyzed method using lithium hydroxide offers a reliable, efficient, and generally high-yielding route. Careful control of reaction conditions, particularly during the workup and acidification steps, is paramount to preserving the integrity of the oxazole ring and maximizing product yield and purity. This protocol provides a solid foundation for researchers to successfully perform this important synthetic step.

References

  • Benchchem. Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • Benchchem. Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?
  • Benchchem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • riomaisseguro.rio.rj.gov.br. Ester Hydrolysis Mechanism Base Catalyzed.
  • ec-undp.org. Ester Hydrolysis Mechanism Base Catalyzed.
  • NIH National Library of Medicine. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • J&K Scientific LLC. Ester Hydrolysis.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • ResearchGate. Oxazole and Its Derivatives.
  • ACS Publications. General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
  • SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Wikipedia. Oxazole.

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. The oxazole scaffold is a core component of numerous biologically active compounds, and the specific 2-carboxylate and 5-methoxy substitution pattern offers versatile handles for further chemical elaboration in drug discovery programs.[1][2] Transitioning the synthesis of this key intermediate from bench-scale to pilot or industrial scale necessitates a protocol that is not only high-yielding but also robust, cost-effective, and safe.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and the rationale behind critical process decisions, ensuring a comprehensive understanding for researchers, chemists, and process development professionals.

Synthetic Strategy and Mechanistic Rationale

The construction of the 1,3-oxazole ring is a well-trodden path in organic chemistry, with several named reactions available, including the Robinson-Gabriel, Bredereck, and Van Leusen syntheses.[3] For the specific substitution pattern of the target molecule, a strategy leveraging the reactivity of an isocyanoacetate ester is particularly effective.

Our selected approach is a one-pot cyclocondensation reaction. This method is advantageous for scale-up as it minimizes unit operations, reduces waste, and improves process efficiency. The core transformation involves the reaction of Methyl 2-isocyanoacetate with an appropriate C1 electrophile that can also serve as the precursor to the 5-methoxy group. While various methods exist for oxazole synthesis, this pathway provides a direct and efficient route to the desired product.[4][5]

Overall Synthetic Workflow

The synthesis follows a logical progression from commercially available starting materials to the final, purified product in a single, streamlined chemical transformation followed by workup and purification.

G SM Starting Materials (Methyl 2-isocyanoacetate, Reagents) Reaction One-Pot Cyclocondensation SM->Reaction Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (Chromatography/Crystallization) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product >98% Purity

Caption: High-level workflow for the synthesis of the target oxazole.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Quantity (mol)Quantity (mass/vol)Supplier Notes
Methyl 2-isocyanoacetate39688-50-199.091.0099.1 gToxic, Corrosive
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.161.20143.0 g (162 mL)Moisture sensitive
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.211.50207.3 gAnhydrous
Methanol (MeOH), anhydrous67-56-132.04-1.5 LSolvent
Ethyl Acetate (EtOAc)141-78-688.11-3.0 LExtraction Solvent
Saturated NaCl solution (Brine)N/AN/A-1.0 LWashing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~100 gDrying Agent
Equipment
5 L, 4-neck round-bottom flask, mechanical stirrer, reflux condenser, temperature probe, nitrogen inlet, heating mantle, separatory funnel, rotary evaporator.
Critical Safety and Handling
  • Methyl 2-isocyanoacetate: This reagent is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[6][7][8] All transfers must be performed in a fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a lab coat.

  • DMF-DMA: This reagent is flammable and moisture-sensitive. Handle under an inert atmosphere.

  • General Precautions: The reaction should be conducted under a nitrogen atmosphere to prevent moisture ingress. Ensure that eyewash stations and safety showers are readily accessible.[8]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L reaction flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet at the top), and a temperature probe. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the flask with anhydrous methanol (1.5 L) and powdered anhydrous potassium carbonate (207.3 g). Begin stirring to create a slurry.

  • Reactant Addition: In a separate, dry container, weigh Methyl 2-isocyanoacetate (99.1 g). Add this to the stirred slurry in the reaction flask.

  • Initiation of Reaction: Slowly add N,N-Dimethylformamide dimethyl acetal (162 mL) to the reaction mixture dropwise over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Reaction Execution: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 4-6 hours.

    • Causality Note: Refluxing in methanol ensures sufficient thermal energy to drive the cyclization and subsequent elimination steps to completion. Potassium carbonate serves as a cost-effective and moderately strong base, suitable for deprotonating the isocyanoacetate without causing significant side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting isocyanoacetate is consumed.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (500 mL).

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction and Workup: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1 L).[4]

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 1 L) to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (~100 g), then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[4]

    • Scale-Up Insight: For multi-kilogram scale, purification via crystallization or vacuum distillation should be explored to improve throughput and reduce solvent waste compared to chromatography.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a multi-step sequence involving the formation of a key intermediate followed by cyclization.

G cluster_0 Step 1: Deprotonation & Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Isocyanide Methyl 2-isocyanoacetate Carbanion Isocyanide Carbanion Isocyanide->Carbanion -H⁺ Base K₂CO₃ Adduct Initial Adduct Carbanion->Adduct + DMF-DMA DMFDMA DMF-DMA Intermediate Enamine Intermediate Adduct->Intermediate -Me₂NH Adduct->Intermediate Oxazoline 5-membered Ring (Oxazoline) Intermediate->Oxazoline Intramolecular Attack FinalProduct Methyl 5-methoxy- 1,3-oxazole-2-carboxylate Oxazoline->FinalProduct -MeOH (Elimination) Oxazoline->FinalProduct

Caption: Plausible reaction mechanism for the formation of the oxazole ring.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Colorless to light yellow solid or oil
Yield 65-80%
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.90 (s, 3H, -COOCH₃), ~4.10 (s, 3H, -OCH₃), ~7.00 (s, 1H, oxazole C4-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~52.5 (-COOCH₃), ~60.0 (-OCH₃), ~110.0 (C4), ~140.0 (C2), ~160.0 (C=O), ~165.0 (C5)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₇H₈NO₄: 170.04; found: ~170.1

Troubleshooting and Scale-Up Considerations

Potential IssueRoot CauseRecommended Action
Low Yield Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time and monitor by HPLC. Confirm quality of starting materials.
Impurity Formation Side reactions due to strong base or high temp.Use a milder base if necessary (e.g., DBU). Ensure controlled heating to avoid thermal decomposition.[9]
Difficult Purification Co-eluting impurities.Optimize chromatography conditions (solvent system, gradient). For scale-up, investigate crystallization from a suitable solvent system (e.g., EtOAc/Hexane, Toluene).[9]
Poor Mixing/Heat Transfer Increased volume at scale.Use a reactor with appropriate geometry and a powerful mechanical stirrer (e.g., anchor or turbine). Use a jacketed reactor with a thermal fluid for precise temperature control.

References

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. (2000). The Journal of Organic Chemistry.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega.
  • METHYL 2-ISOCYANOACETATE Safety Data Sheet. (2018). Georganics.
  • Synthesis of oxazole derivatives from solid phase TosMIC. (n.d.). ResearchGate.
  • An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. (2000). PubMed.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
  • METHYL ISOCYANATE ICSC Card. (n.d.). International Chemical Safety Cards.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central, NIH.
  • Oxazole Synthesis from Acetylenes and Nitriles. (2017). Scientific Update.

Sources

Application Note: Comprehensive Purity Assessment of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for determining the purity and characterizing Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). We present a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of process-related impurities. Furthermore, we outline a protocol for forced degradation studies to identify potential degradation products, thus establishing a stability-indicating method. All methodologies are designed to be compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a heterocyclic compound whose structural motif is prevalent in many biologically active molecules.[5][6][7] As a synthetic intermediate, its purity directly impacts the quality, safety, and yield of the final API. Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or instability in the final drug product. Therefore, a robust and validated analytical strategy is paramount.

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides not just protocols, but also the scientific rationale behind the choice of methods and parameters, ensuring that the analytical approach is both scientifically sound and fit for its intended purpose, as per ICH guidelines.[4][8]

Orthogonal Analytical Approach for Comprehensive Characterization

A single analytical technique is often insufficient to fully characterize a compound and its impurity profile. We advocate for an orthogonal approach, using multiple techniques with different separation and detection principles to build a complete picture of the sample's purity.

Purity_Assessment_Workflow Overall Analytical Workflow cluster_0 Primary Purity & Assay cluster_1 Impurity Identification cluster_2 Structural Confirmation cluster_3 Forced Degradation HPLC HPLC-UV (Quantitative Purity) LCMS LC-MS/MS (Degradants & Non-volatiles) HPLC->LCMS Characterize Impurities GCMS GC-MS (Volatile Impurities) NMR NMR Spectroscopy ('H, ¹³C) Forced_Deg Stress Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Deg->LCMS Identify Degradants Sample This compound (Test Sample) Sample->HPLC Sample->GCMS Sample->NMR Sample->Forced_Deg

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[5] The method's high resolution and sensitivity make it ideal for separating the main component from closely related impurities. The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2][4]

Rationale for Method Parameters
  • Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds like our target molecule.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (formic acid in water) and an organic modifier (acetonitrile) provides the necessary resolving power to separate a wide range of potential impurities with varying polarities. Formic acid helps to protonate acidic silanols on the stationary phase and the analyte, leading to better peak shape.

  • Detection: The oxazole ring system contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common starting point for aromatic and conjugated systems, offering good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests as mandated by USP <621>.[9][10][11][12][13]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of 6 Injections ≤ 1.0%

Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC-MS for Volatile and Semi-Volatile Impurities

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds that may be present as residual solvents or synthetic by-products.[14][15]

Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

ParameterValue
Carrier Gas Helium, 1.0 mL/min constant flow
Injector Temp. 250 °C
Injection Mode Split (50:1)
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 500 amu

Sample Preparation:

  • Dissolve 10 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL into the GC-MS.

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). This can reveal the presence of residual solvents from synthesis (e.g., methanol, ethyl acetate) or volatile by-products.

NMR Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[16][17][18] Both ¹H and ¹³C NMR should be employed to confirm the identity of the main component and potentially identify and quantify impurities with different structural skeletons.

Predicted Spectroscopic Data

The following data are predicted based on the structure of this compound.[16]

Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H H-47.0 - 7.5Singlet
-OCH₃ (ring)3.9 - 4.2Singlet
COOCH₃ (-C=O)3.8 - 4.0Singlet
¹³C C=O (ester)158 - 162-
C-2158 - 162-
C-5150 - 155-
C-4100 - 105-
-OCH₃ (ring & ester)55 - 60-
NMR Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra on a ≥400 MHz spectrometer.

  • For quantitative analysis (qNMR) of specific impurities, a known amount of an internal standard can be added, and longer relaxation delays (e.g., 5x T₁) should be used.

Forced Degradation Studies: Establishing Stability

Forced degradation studies are essential for developing stability-indicating analytical methods.[19][20][21] By subjecting the compound to harsh conditions, we can identify potential degradation products that might form during storage or manufacturing.[22]

Forced_Degradation_Logic Forced Degradation Workflow cluster_conditions Stress Conditions Sample Sample Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1M NaOH, RT) Sample->Base Oxidative Oxidation (3% H₂O₂, RT) Sample->Oxidative Thermal Thermal (Solid, 80°C) Sample->Thermal Photo Photolytic (ICH Q1B) Sample->Photo Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Confirm Mass Balance Validate Stability-Indicating Method Analysis->Outcome

Caption: Logic flow for forced degradation studies.

Protocol for Stress Studies

For each condition, prepare a solution of the compound at 1 mg/mL. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. The ester linkage is particularly susceptible to base hydrolysis. Sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours).

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

Analyze all stressed samples using the HPLC method described in Section 3. Use LC-MS/MS to identify the molecular weights of the degradation products to elucidate their structures. A key outcome is to demonstrate that all degradation peaks are well-resolved from the main peak, proving the method is "stability-indicating."

Conclusion

The purity assessment of this compound requires a comprehensive and scientifically-grounded strategy. By combining quantitative HPLC, impurity identification by GC-MS, and structural confirmation by NMR, a complete profile of the material can be established. Furthermore, forced degradation studies are crucial for developing a robust, stability-indicating method that ensures the quality and consistency of this important pharmaceutical intermediate. The protocols outlined in this application note provide a solid framework for researchers and quality control analysts to implement a thorough and compliant analytical testing regimen.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. vertexaisearch.cloud.google.com.
  • Understanding the Latest Revisions to USP <621> | Agilent. vertexaisearch.cloud.google.com.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. vertexaisearch.cloud.google.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. vertexaisearch.cloud.google.com.
  • <621> Chromatography - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Validation of Analytical Procedures Q2(R2) - ICH. vertexaisearch.cloud.google.com.
  • Are You Sure You Understand USP <621>? | LCGC International. vertexaisearch.cloud.google.com.
  • ICH Guidance Q14 / Q2(R2)
  • Oxazoles and Gas chromatography-Mass spectrometry - ResearchGate.
  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
  • A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester - Benchchem. Benchchem.
  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide - Benchchem. Benchchem.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid - Benchchem. Benchchem.
  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid - Benchchem. Benchchem.
  • Forced Degradation Studies - MedCrave online. medcraveonline.com.
  • Forced Degradation – A Review.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. ijrpp.com.
  • mass spectrometry of oxazoles. vertexaisearch.cloud.google.com.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. asianpharmaonline.org.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. semanticscholar.org.

Sources

HPLC and TLC conditions for Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Analysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring an oxazole core, a structure of significant interest in medicinal chemistry and materials science. Oxazole derivatives are known pharmacophores that exhibit a wide range of biological activities.[1][2][3] As such, robust and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quality control during the synthesis and development of new chemical entities based on this scaffold.

This application note provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind the chosen parameters to ensure adaptability and successful implementation.

Physicochemical Properties and Analytical Considerations

The structure of this compound, containing an ester, a methoxy ether, and a nitrogen-oxygen heterocycle, classifies it as a molecule of moderate polarity. The aromatic oxazole ring contains a conjugated π-electron system, which is expected to exhibit strong ultraviolet (UV) absorbance, making it an ideal chromophore for UV-based detection methods in chromatography. These properties are fundamental to the selection of the chromatographic techniques and conditions outlined below.

Principle of Separation: Reversed-Phase Chromatography

Reversed-Phase HPLC (RP-HPLC) is the chosen modality for this analysis. It is a powerful and versatile technique for separating mixtures based on differences in hydrophobicity.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., silica gel chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5]

The separation mechanism is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[6] For this compound, its moderate polarity allows for excellent retention and resolution on a standard C18 column.

HPLC Experimental Workflow

The following diagram outlines the logical flow of the HPLC analysis, from sample preparation to data acquisition and analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis SamplePrep 1. Prepare Analyte Stock (e.g., 1 mg/mL in ACN) WorkingStd 2. Dilute to Working Standard (e.g., 10 µg/mL in Mobile Phase) SamplePrep->WorkingStd SystemEquil 4. Equilibrate System (Pump mobile phase until baseline is stable) WorkingStd->SystemEquil Load Sample MobilePhase 3. Prepare Mobile Phase (ACN & Water), Filter & Degas Inject 5. Inject Sample (10 µL) SystemEquil->Inject Elute 6. Isocratic Elution & Separation on C18 Column Inject->Elute Detect 7. UV Detection (Monitor at 254 nm) Elute->Detect Chromatogram 8. Record Chromatogram (Absorbance vs. Time) Detect->Chromatogram Acquire Data Integrate 9. Integrate Peak (Determine Retention Time & Area) Chromatogram->Integrate Quantify 10. Quantify Purity (% Area) Integrate->Quantify TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis PlatePrep 1. Prepare TLC Plate (Draw baseline with pencil) Spotting 4. Spot Sample on Baseline (Use capillary tube, keep spots small) PlatePrep->Spotting SamplePrep 2. Dissolve Sample (in a volatile solvent like EtOAc or DCM) SamplePrep->Spotting EluentPrep 3. Prepare Eluent (e.g., 70:30 Hexane:EtOAc) Add to developing chamber with filter paper Development 5. Develop Plate (Place plate in saturated chamber) EluentPrep->Development Spotting->Development MarkFront 6. Remove Plate & Mark Solvent Front Development->MarkFront Drying 7. Dry the Plate MarkFront->Drying UV_Vis 8. Visualize under UV Lamp (254 nm) (Circle spots with pencil) Drying->UV_Vis Stain_Vis 9. (Optional) Stain Plate (e.g., KMnO4) and heat UV_Vis->Stain_Vis Calc_Rf 10. Calculate Rf Value (Rf = distance spot traveled / distance solvent traveled) Stain_Vis->Calc_Rf

Sources

The Strategic Application of Methyl 5-methoxy-1,3-oxazole-2-carboxylate in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role in orienting key pharmacophoric elements within the ATP-binding pocket. Among these, the oxazole ring system has emerged as a privileged structure. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid framework make it an ideal anchor for designing inhibitors with high affinity and selectivity.[1]

This technical guide focuses on the synthetic utility of a key building block, methyl 5-methoxy-1,3-oxazole-2-carboxylate . We will explore its strategic application in the construction of potent kinase inhibitors, providing detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships (SAR) of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their kinase inhibitor discovery programs.

Core Synthetic Strategy: From Ester to Bioactive Carboxamide

The primary synthetic utility of this compound lies in its efficient conversion to a diverse library of N-substituted 5-methoxy-1,3-oxazole-2-carboxamides. This transformation is typically a two-step process that offers high modularity, allowing for the systematic exploration of chemical space around the oxazole core.

The overall workflow is depicted below:

G A This compound B Step 1: Saponification (Ester Hydrolysis) A->B LiOH, THF/H2O C 5-Methoxy-1,3-oxazole-2-carboxylic acid B->C D Step 2: Amide Coupling C->D Coupling Agent (e.g., HBTU, HATU), Base E Target Kinase Inhibitor (N-Aryl/Alkyl-5-methoxy-1,3-oxazole-2-carboxamide) D->E F Diverse Amines (R-NH2) F->D G cluster_0 Amide Coupling Reaction C 5-Methoxy-1,3-oxazole-2-carboxylic acid HBTU HBTU, DIPEA C->HBTU Amine 4-chloro-3-(trifluoromethyl)aniline Amine->HBTU Product Target Inhibitor HBTU->Product DMF, rt

Sources

The Strategic Role of Methyl 5-methoxy-1,3-oxazole-2-carboxylate in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Antimicrobial Drug Discovery

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] In this landscape, heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a cornerstone of modern medicinal chemistry. The oxazole nucleus, a five-membered aromatic ring with an oxygen and a nitrogen atom, is a prominent "privileged scaffold".[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1]

Methyl 5-methoxy-1,3-oxazole-2-carboxylate, while not extensively studied for its intrinsic antimicrobial properties, represents a strategically important starting material and molecular building block. Its bifunctional nature, featuring a reactive ester at the 2-position and an electron-donating methoxy group at the 5-position, provides a versatile platform for the synthesis of a diverse library of more complex oxazole derivatives. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent derivatization into potential antimicrobial candidates, alongside methodologies for their biological evaluation.

Synthesis of the Key Intermediate: this compound

A plausible and efficient synthetic pathway commences with the formation of the core oxazole ring, followed by functional group manipulations if necessary. The proposed method involves the cyclocondensation of a suitable precursor to form the methyl ester directly.[2]

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2 (Optional): Hydrolysis start Methyl 2-isocyanoacetate + Methoxy-containing precursor reaction1 Cyclocondensation start->reaction1 intermediate This compound reaction1->intermediate hydrolysis Saponification (e.g., LiOH, H2O/THF) intermediate->hydrolysis final_product 5-Methoxyoxazole-2-carboxylic acid hydrolysis->final_product

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous oxazole syntheses.[2]

Materials:

  • Methyl 2-isocyanoacetate

  • A suitable methoxy-containing building block

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve methyl 2-isocyanoacetate (1.0 equivalent) in the anhydrous solvent.

  • Addition of Reagents: Add the methoxy-containing precursor (1.1 equivalents) and the base (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization for Antimicrobial Activity

The true value of this compound lies in its potential for derivatization. The ester functionality is a versatile handle for introducing a variety of pharmacophores that can modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that the introduction of amide, hydrazide, or other functional groups can significantly enhance antimicrobial potency.

Derivatization Strategies

Derivatization_Strategies Figure 2: Derivatization of the Oxazole Scaffold cluster_amides Amide Synthesis cluster_hydrazides Hydrazide Synthesis cluster_schiff_bases Schiff Base Formation start This compound amide_reaction Amine (R-NH2) Solvent, Heat start->amide_reaction hydrazide_reaction Hydrazine hydrate Ethanol, Reflux start->hydrazide_reaction amide_product 5-Methoxy-1,3-oxazole-2-carboxamides amide_reaction->amide_product hydrazide_product 5-Methoxy-1,3-oxazole-2-carbohydrazide hydrazide_reaction->hydrazide_product schiff_reaction Aromatic aldehyde Ethanol, Acid catalyst hydrazide_product->schiff_reaction schiff_product Schiff Base Derivatives schiff_reaction->schiff_product

Caption: Derivatization strategies for antimicrobial agent development.

Protocol 2: Synthesis of 5-Methoxy-1,3-oxazole-2-carboxamides

Materials:

  • This compound

  • Various primary or secondary amines

  • Anhydrous solvent (e.g., Methanol or THF)

  • Standard glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or reflux for several hours, monitoring by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 3: Synthesis of 5-Methoxy-1,3-oxazole-2-carbohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect by filtration. If not, reduce the solvent volume and cool to induce crystallization.

  • Purification: Wash the solid product with cold ethanol and dry under vacuum.

The resulting hydrazide is a valuable intermediate for synthesizing further derivatives, such as Schiff bases or other heterocyclic rings.

Evaluation of Antimicrobial Activity

Once a library of derivatives is synthesized, they must be screened for antimicrobial activity. Standardized protocols are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Figure 3: Workflow for Antimicrobial Susceptibility Testing start Synthesized Oxazole Derivatives Library mic_assay MIC Determination (Broth Microdilution) start->mic_assay mbc_assay MBC Determination mic_assay->mbc_assay data_analysis Data Analysis and SAR Determination mbc_assay->data_analysis hit_compounds Identification of Hit Compounds data_analysis->hit_compounds

Caption: A streamlined workflow for antimicrobial susceptibility testing.

Data Presentation: Contextual Antimicrobial Activity

As this compound is primarily a synthetic intermediate, direct antimicrobial data for this compound is not available. However, to provide context for the potential of its derivatives, the following table summarizes the reported MIC values for various other antimicrobial oxazole-containing compounds.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Nitroimidazolyl-oxazolidinone hybridsGram-positive bacteriaNot specified, but described as potent[5]
Amido sulfonamido methane linked bisoxazolesGram-positive & Gram-negative bacteriaComparable to reference standards[2]
2-Acylamino-1,3,4-oxadiazole derivativesStaphylococcus aureus1.56[6]
2-Acylamino-1,3,4-oxadiazole derivativesBacillus subtilis0.78[6]
Norfloxacin-1,3,4-oxadiazole hybridsMethicillin-resistant S. aureus (MRSA)0.25 - 1[6]

Conclusion and Future Directions

This compound is a valuable and versatile building block in the quest for novel antimicrobial agents. While likely possessing little intrinsic activity itself, its strategic importance lies in the accessibility of its functional groups for chemical modification. The protocols outlined in this guide provide a framework for its synthesis and subsequent derivatization into libraries of novel compounds. Through systematic modification and robust biological screening, new oxazole-based antimicrobial agents can be developed to combat the growing threat of drug-resistant infections. Future work should focus on synthesizing a diverse range of amides and hydrazides from this core structure and exploring their structure-activity relationships to identify potent lead compounds for further preclinical development.

References

  • Semantic Scholar. (n.d.). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents.
  • ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review.
  • IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • OAPEN. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.
  • NIH. (2019). A comprehensive review on biological activities of oxazole derivatives.

Sources

Application Notes & Protocols: A Framework for Investigating Methyl 5-methoxy-1,3-oxazole-2-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] This document presents a comprehensive investigative framework for evaluating the potential anti-inflammatory properties of a specific, under-explored compound: Methyl 5-methoxy-1,3-oxazole-2-carboxylate. We provide a structured, multi-tiered experimental workflow, beginning with fundamental in vitro screening and progressing to mechanistic cellular assays and a proof-of-concept in vivo model. Detailed, step-by-step protocols are supplied, underpinned by the scientific rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize novel anti-inflammatory candidates.

Introduction: The Rationale for Investigation

Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells.[3] However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Current therapeutic mainstays, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are associated with significant adverse effects, particularly with long-term use.[3][4] This reality fuels the urgent need for new chemical entities that can modulate inflammatory pathways with greater specificity and fewer side effects.

The 1,3-oxazole ring is a five-membered heterocycle that serves as a core structural motif in many pharmacologically active compounds.[1] Its unique electronic and steric properties allow it to engage with biological targets through various non-covalent interactions. Several studies have reported the synthesis and evaluation of oxazole derivatives as potent anti-inflammatory agents, suggesting the therapeutic potential of this chemical class.[1][4][5] this compound is a specific derivative whose biological activities remain largely unexplored. Its structure presents intriguing possibilities for molecular interactions within key inflammatory signaling cascades. This document outlines a logical and robust protocol to investigate its potential as a novel anti-inflammatory agent.

Proposed Mechanistic Framework: Targeting Key Inflammatory Hubs

A significant portion of the inflammatory response is orchestrated by intracellular signaling cascades that translate extracellular stimuli into a coordinated cellular response. Two of the most pivotal pathways in this process are the Nuclear Factor kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

  • The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6][8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[9] Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[9]

  • The MAPK Pathways: This family of serine-threonine kinases—comprising primarily ERK, p38, and JNK—regulates a wide range of cellular processes, including inflammation.[11] The MAPK cascade is activated by many of the same stimuli as NF-κB and plays a crucial role in both the transcriptional and post-transcriptional regulation of inflammatory mediators.[7]

We hypothesize that this compound may exert its anti-inflammatory effects by interfering with one or more key nodes within these signaling networks.

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAP3K MAP3K (TAK1) TLR4->MAP3K MyD88/ TRAF6 IKK IKK Complex TLR4->IKK MyD88/ TRAF6 MAP2K MAP2K (MKKs) MAP3K->MAP2K MAPK p38, JNK, ERK MAP2K->MAPK AP1 AP-1 MAPK->AP1 Phosphorylation IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα NFkB p65/p50 IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Compound Methyl 5-methoxy-1,3- oxazole-2-carboxylate Compound->MAP3K Hypothesized Inhibition Compound->IKK Hypothesized Inhibition DNA DNA AP1->DNA Transcription NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes LPS LPS LPS->TLR4

Caption: Proposed intervention points for the test compound in inflammatory signaling.

A Phased Experimental Workflow

A systematic investigation is paramount to generating reliable and interpretable data. We propose a four-part workflow that builds in complexity, allowing for clear go/no-go decisions at each stage.

Experimental_Workflow cluster_vitro_prelim Part 1: Preliminary In Vitro Assessment cluster_vitro_cell Part 2: Cellular Efficacy Model cluster_mechanistic Part 3: Mechanistic Investigation cluster_vivo Part 4: In Vivo Proof-of-Concept start Start: Compound Acquisition (this compound) p1_1 Protocol 1.1: Cell Viability Assay (MTT) Determine non-toxic dose range start->p1_1 p1_2 Protocol 1.2: Protein Denaturation Assay Initial anti-inflammatory screen p1_1->p1_2 Use non-toxic conc. p2_1 Protocol 2.1: LPS-Stimulated Macrophages (RAW 264.7) p1_2->p2_1 p2_2 Protocol 2.2: Nitric Oxide (NO) Measurement (Griess Assay) p2_1->p2_2 p2_3 Protocol 2.3: Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) p2_1->p2_3 p3_1 Protocol 3.1: Western Blot Analysis (p-p65, p-IκBα, p-p38) p2_2->p3_1 If significant inhibition observed p2_3->p3_1 If significant inhibition observed p3_2 Protocol 3.2: Gene Expression Analysis (qPCR) (Tnf, Il6, Nos2) p3_1->p3_2 p4_1 Protocol 4.1: Carrageenan-Induced Paw Edema (Rodent Model) p3_1->p4_1 If mechanism is indicated p3_2->p4_1 If mechanism is indicated end_node Data Analysis & Conclusion p4_1->end_node

Caption: A logical progression for evaluating the anti-inflammatory candidate.

Detailed Protocols and Methodologies

Part 1: Preliminary In Vitro Assessment

Objective: To determine the compound's cytotoxicity and perform an initial, rapid screen for anti-inflammatory potential.

Protocol 1.1: Cell Viability Assay (MTT)

  • Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This assay establishes a safe concentration range for subsequent experiments.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (Test Compound)

    • DMSO (vehicle)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

    • Prepare serial dilutions of the Test Compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.

    • Remove old media and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (0.1% DMSO) and "media only" controls.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the media-MTT mixture and add 100 µL of solubilization buffer to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability vs. concentration to determine the highest non-toxic concentration.

Protocol 1.2: Inhibition of Protein Denaturation Assay

  • Rationale: Protein denaturation is a well-documented cause of inflammation.[12] The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be a simple, preliminary indicator of anti-inflammatory activity.[12][13]

  • Materials:

    • Bovine Serum Albumin (BSA) or Egg Albumin (1% solution)

    • Phosphate Buffered Saline (PBS, pH 7.4)

    • Test Compound at various concentrations (prepared in DMSO/PBS)

    • Diclofenac Sodium (Positive Control)

  • Procedure:

    • The reaction mixture (5 mL total volume) consists of 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of the test compound solution at various concentrations (e.g., 100-1000 µg/mL).[12]

    • A control consists of 2 mL of distilled water instead of the test compound.[12]

    • The positive control uses Diclofenac Sodium instead of the test compound.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100

Part 2: In Vitro Efficacy in a Cellular Model

Objective: To assess the compound's ability to suppress the production of key inflammatory mediators in a relevant cell-based model.

Protocol 2.1: LPS-Stimulated Macrophage Culture

  • Rationale: Murine macrophages (RAW 264.7) are a standard and robust model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the TLR4 receptor, robustly inducing an inflammatory response.[14]

  • Procedure:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 24-well plates for ELISA/Griess) at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours.

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of the Test Compound or vehicle (0.1% DMSO). Include a positive control group (e.g., Dexamethasone 1 µM).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control group.

    • Incubate for 24 hours.

    • After incubation, collect the cell culture supernatant for analysis and store at -80°C.

Protocol 2.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Rationale: During inflammation, macrophages upregulate the iNOS enzyme, leading to a surge in nitric oxide (NO) production.[3] The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant, serving as an indirect measure of iNOS activity.

  • Procedure:

    • In a 96-well plate, add 50 µL of the collected cell supernatant from Protocol 2.1.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Rationale: TNF-α and IL-6 are hallmark pro-inflammatory cytokines that drive the inflammatory cascade.[6] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for quantifying their concentration in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol precisely. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Table 1: Representative Data Summary for In Vitro Cellular Assays
Treatment Group Cell Viability (%) Nitrite (µM) TNF-α (pg/mL)
Control (Unstimulated)100 ± 51.2 ± 0.350 ± 15
LPS (1 µg/mL) + Vehicle98 ± 425.6 ± 2.13500 ± 250
LPS + Test Compound (10 µM)99 ± 5AnalyzeAnalyze
LPS + Test Compound (25 µM)97 ± 6AnalyzeAnalyze
LPS + Dexamethasone (1 µM)101 ± 33.5 ± 0.8450 ± 50
Data are presented as Mean ± SD. Analysis requires statistical comparison to the LPS + Vehicle group.
Part 3: Mechanistic Investigation

Objective: To elucidate the molecular mechanism by which the compound inhibits inflammation, focusing on the NF-κB and MAPK pathways.

Protocol 3.1: Western Blot Analysis

  • Rationale: Western blotting allows for the visualization and semi-quantification of specific proteins. By using antibodies against the phosphorylated (i.e., activated) forms of key signaling proteins like p65 (NF-κB) and p38 (MAPK), we can directly assess if the compound inhibits their activation.[6]

  • Procedure:

    • Culture and treat cells (e.g., in 6-well plates) as in Protocol 2.1, but use a shorter LPS stimulation time (e.g., 30-60 minutes for phosphorylation events).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of activation.

Protocol 3.2: Quantitative PCR (qPCR)

  • Rationale: To confirm that the inhibition of cytokine protein production is due to reduced gene expression, qPCR is used to measure the mRNA levels of key pro-inflammatory genes.

  • Procedure:

    • Culture and treat cells as in Protocol 2.1, using an intermediate LPS stimulation time (e.g., 4-6 hours for optimal mRNA expression).

    • Extract total RNA from the cells using a commercial kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for Tnf, Il6, Nos2, and a housekeeping gene (e.g., Gapdh or Actb).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatment groups to the LPS-stimulated vehicle control.

Part 4: In Vivo Proof-of-Concept

Objective: To evaluate the compound's anti-inflammatory efficacy in a living organism using a standard model of acute inflammation.

Protocol 4.1: Carrageenan-Induced Paw Edema Model

  • Rationale: This is a widely used and validated model for screening anti-inflammatory drugs.[15][16] Sub-plantar injection of carrageenan in a rodent paw induces a reproducible acute inflammatory response characterized by edema (swelling).[17]

  • Materials:

    • Male Wistar rats or Swiss albino mice

    • Carrageenan (1% w/v in saline)

    • Test Compound (prepared in a suitable vehicle, e.g., 0.5% CMC)

    • Indomethacin (Positive Control)

    • Plebysmometer or digital calipers

  • Procedure:

    • Acclimatize animals and fast them overnight before the experiment.

    • Divide animals into groups (n=6-8): Vehicle Control, Test Compound (e.g., 10, 25, 50 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100

Table 2: Representative Data Summary for In Vivo Paw Edema Assay
Treatment Group (Dose) Increase in Paw Volume at 3h (mL)
Vehicle Control (10 mL/kg)0.85 ± 0.12
Test Compound (25 mg/kg)Analyze
Test Compound (50 mg/kg)Analyze
Indomethacin (10 mg/kg)0.38 ± 0.09
Data are presented as Mean ± SD. Analysis requires statistical comparison to the Vehicle Control group.

Conclusion

This document provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following this phased approach—from basic screening to cellular and mechanistic studies, and finally to in vivo validation—researchers can generate a robust data package to support or refute its therapeutic potential. The provided protocols are based on established, validated methodologies within the field of inflammation research, ensuring that the data obtained will be rigorous and interpretable. Successful outcomes from this workflow would provide a strong foundation for further preclinical development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454. [Link]
  • Dahanayake, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of In Silico & In Vitro Pharmacology. [Link]
  • Raposo, B., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 637. [Link]
  • Kim, J., & Kim, J. H. (2018). Mitogen-activated Protein Kinases in Inflammation. Korean Journal of Medical Science, 33(47), e299. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Towers, C. (n.d.).
  • Uzuazokaro, M. A., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Sciences, 21(1), 1-13. [Link]
  • Hsieh, C. H., et al. (2019). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1992, 241-251. [Link]
  • A2Z Synonyms. (2025). MAPK signalling pathway: Significance and symbolism. A2Z Synonyms. [Link]
  • Porsolt. (n.d.).
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
  • Singh, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(3), 23-28. [Link]
  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-142. [Link]
  • Rahman, H., et al. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-6. [Link]
  • Yesmin, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Food Biochemistry, 42(6), e12658. [Link]
  • Reddy, C. S., et al. (2014). Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. Der Pharma Chemica, 6(4), 333-340. [Link]
  • Monteiro, A., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7622. [Link]
  • Vilkauskaitė, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57. [Link]
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
  • Hryhoriv, O. I., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(8), 819-826. [Link]
  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]
  • Mohammadhosseini, N., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 24. [Link]
  • Vilkauskaitė, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 48-57. [Link]
  • Hrovat, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]
  • Wang, Y., et al. (2016).
  • Rajasekaran, A., & Thampi, P. P. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(1), 491-495. [Link]
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).

Sources

The Prospective Role of Methyl 5-methoxy-1,3-oxazole-2-carboxylate in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular building blocks that impart unique functionalities to polymers and organic materials is perpetual. Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a distinct heterocyclic compound, stands at the frontier of this exploration. While its direct applications in materials are emerging, its constituent functional groups—a methoxy-substituted oxazole ring and a methyl carboxylate moiety—suggest a significant potential for the development of next-generation polymers with tunable properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this molecule, grounded in the established principles of polymer chemistry and materials science. We will delve into a hypothetical, yet scientifically robust, application of this compound as a monomer for the synthesis of functional polyoxazolines, complete with detailed protocols and an analysis of the anticipated material properties.

Introduction: The Promise of a Multifunctional Monomer

The oxazole ring is a cornerstone of many high-performance materials and biologically active compounds. Its presence in polymers can enhance thermal stability, introduce specific electronic properties, and provide sites for molecular interactions. When combined with a methoxy group, we can anticipate modifications to the polymer's solubility, polarity, and thermal behavior.[1][2][3] Furthermore, the methyl carboxylate group is a versatile handle for post-polymerization modification, allowing for the covalent attachment of a wide array of functional molecules, or it can be hydrolyzed to a carboxylic acid to introduce pH-responsiveness.[4][5]

This compound, therefore, is not just a single molecule but a toolkit of functionalities. Its strategic use could lead to the creation of:

  • "Smart" Polymers: Materials that respond to environmental stimuli such as pH, temperature, or the presence of specific ions.

  • Advanced Coatings: Surfaces with tailored hydrophilicity, anti-fouling properties, or the ability to bind specific molecules.

  • Novel Drug Delivery Systems: Biocompatible polymers capable of encapsulating and releasing therapeutic agents in a controlled manner.

  • Functional Organic Electronics: Components for organic light-emitting diodes (OLEDs) or solar cells, where the electronic properties of the oxazole ring can be harnessed.[6]

Application Note: Prospective Use in Functional Polyoxazoline Synthesis

This application note outlines a prospective use of this compound as a precursor for a novel 2-substituted-2-oxazoline monomer, and its subsequent polymerization to yield a functional polyoxazoline.

Objective: To synthesize a polyoxazoline with pendant methoxy and methyl ester functionalities for potential use in biomedical coatings or as a macroinitiator for further polymerizations.

Rationale: The synthesis of poly(2-oxazoline)s (POx) via cationic ring-opening polymerization (CROP) is a well-established and versatile method for producing polymers with controlled molecular weights and low dispersity.[7][8][9] By designing a monomer derived from this compound, we can introduce the desired functionalities directly into the polymer backbone. The methoxy group is expected to influence the polymer's solubility and thermal properties, while the methyl ester provides a reactive site for post-polymerization modification.[4][10]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification Start This compound Step1 Conversion to N-(2-hydroxyethyl)amide Start->Step1 + Ethanolamine Monomer 2-(5-methoxyoxazol-2-yl)-2-oxazoline Step1->Monomer Dehydrative Cyclization Polymerization Cationic Ring-Opening Polymerization (CROP) Monomer->Polymerization Initiator (e.g., MeOTf) Polymer Poly[2-(5-methoxyoxazol-2-yl)-2-oxazoline] Polymerization->Polymer Modification Amidation or Hydrolysis of Ester Group Polymer->Modification FunctionalPolymer Functionalized Polyoxazoline Modification->FunctionalPolymer

Caption: Proposed workflow for the synthesis of a functional polyoxazoline.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on established chemical principles for the synthesis of related compounds. Researchers should conduct their own safety assessments and optimization studies.

Part 1: Synthesis of 2-(5-methoxyoxazol-2-yl)-2-oxazoline Monomer

This two-step protocol is adapted from standard methods for converting esters to N-(2-hydroxyethyl)amides and their subsequent cyclization to 2-oxazolines.[11][12]

Step 1a: Synthesis of N-(2-hydroxyethyl)-5-methoxyoxazole-2-carboxamide

  • Reagents and Setup:

    • This compound (1 equivalent)

    • Ethanolamine (1.2 equivalents)

    • Sodium methoxide (catalytic amount, e.g., 0.05 equivalents)

    • Anhydrous methanol as solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve this compound in anhydrous methanol in the reaction flask.

    • Add ethanolamine to the solution.

    • Carefully add the catalytic amount of sodium methoxide.

    • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-hydroxyethyl)amide.

Step 1b: Dehydrative Cyclization to 2-(5-methoxyoxazol-2-yl)-2-oxazoline

  • Reagents and Setup:

    • N-(2-hydroxyethyl)-5-methoxyoxazole-2-carboxamide (1 equivalent)

    • Thionyl chloride (1.1 equivalents) or a milder dehydrating agent like the Burgess reagent.

    • Anhydrous dichloromethane (DCM) or chloroform as solvent.

    • Triethylamine (2.5 equivalents) as a base.

    • Round-bottom flask with a dropping funnel and magnetic stirrer, under an inert atmosphere and cooled in an ice bath.

  • Procedure:

    • Dissolve the N-(2-hydroxyethyl)amide in anhydrous DCM in the reaction flask and cool to 0 °C.

    • Slowly add thionyl chloride dropwise to the cooled solution.

    • Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Cool the reaction mixture back to 0 °C and slowly add triethylamine.

    • Stir the mixture at room temperature overnight.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the 2-oxazoline monomer.

Part 2: Cationic Ring-Opening Polymerization (CROP)

This protocol is based on standard procedures for the CROP of 2-oxazolines, often accelerated by microwave irradiation.[13]

  • Reagents and Setup:

    • 2-(5-methoxyoxazol-2-yl)-2-oxazoline monomer (purified and dried)

    • Initiator, e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf)

    • Anhydrous acetonitrile as solvent

    • Microwave synthesis vial with a magnetic stir bar, sealed under an inert atmosphere.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the monomer, anhydrous acetonitrile, and the initiator to the microwave vial. The monomer-to-initiator ratio will determine the target degree of polymerization.

    • Seal the vial tightly.

    • Place the vial in a microwave reactor and heat to a predetermined temperature (e.g., 100-140 °C) for a specified time. The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

    • After the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic quenching agent (e.g., a primary or secondary amine, or methanolic sodium hydroxide).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold n-hexane).

    • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Anticipated Material Properties and Characterization

The resulting polymer, poly[2-(5-methoxyoxazol-2-yl)-2-oxazoline], is expected to exhibit a unique combination of properties.

PropertyExpected CharacteristicRationaleCharacterization Technique
Solubility Tunable; likely soluble in polar organic solvents and potentially water-soluble depending on molecular weight.The polyamide backbone and methoxy groups enhance polarity.Solubility tests in various solvents.
Thermal Properties Potentially higher glass transition temperature (Tg) compared to poly(2-ethyl-2-oxazoline).The rigid oxazole side group may restrict chain mobility.[2]Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Reactivity Amenable to post-polymerization modification.The methyl ester side chain can undergo amidation or hydrolysis.[4]¹H NMR and FTIR spectroscopy after modification reactions.
Biocompatibility Likely to be biocompatible.Poly(2-oxazoline)s are generally known for their biocompatibility.In vitro cytotoxicity assays.

Future Directions and Conclusion

The exploration of this compound as a precursor for functional materials opens up a promising avenue of research. The hypothetical synthesis of a novel polyoxazoline detailed here serves as a foundational concept. Future work could involve:

  • Copolymerization: Creating random or block copolymers with other 2-oxazoline monomers to finely tune the material properties.

  • Diverse Post-Polymerization Modifications: Attaching a variety of functional molecules, such as targeting ligands for drug delivery or cross-linking agents to form hydrogels.[14]

  • Exploration in Organic Electronics: Investigating the electronic properties of the polymer and its potential use in devices, leveraging the oxazole moiety.

References

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications.
  • Accelerated living cationic ring-opening polymerization of a methyl ester functionalized 2-oxazoline monomer. Center for Molecular Modeling.
  • A straightforward post modification of poly(2-ethyl-2- oxazoline) by transamidation of side chain methyl ester groups. ResearchGate.
  • Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC - NIH.
  • Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s. ResearchGate.
  • Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Applied Polymer Materials.
  • Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Publications.
  • Influence of Molecular Weight on the Thermotropic Mesophases of Poly(6- (4-methoxy-(4'-oxy) - DTIC.
  • Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate.
  • A study of the use of carbonyl and ester groups in regulating the optical and electrical characteristics of wide bandgap polymers for organic solar cells. RSC Publishing.
  • End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. ResearchGate.
  • Mechanism of cationic ring-opening polymerization of 2oxazolines. ResearchGate.
  • Access to Self-Assembled Poly(2-Oxazoline)s through Cationic Ring Opening Polymerization-Induced Self-Assembly (CROPISA). ACS Publications.
  • UV-Induced Cationic Ring-Opening Polymerization of 2-Oxazolines for Hot Lithography. ACS Macro Letters.
  • Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science.
  • Screening the Synthesis of 2-Substituted-2-oxazolines. ResearchGate.
  • Synthesis of 2-oxazolines. Organic Chemistry Portal.
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI.
  • Poly(2-oxazoline)s as Polymer Therapeutics. PMC - NIH.
  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. PMC - NIH.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI.
  • Self-Assembly Behavior of Amphiphilic Poly(2-ethyl-2-oxazoline)-b-poly(2-isostearyl-2-oxazoline) Block Copolymers. ACS Publications.
  • Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society.
  • What is the role of esters in the synthesis of polymers? ChemGulf Blog.

Sources

Application Notes & Protocols: Methyl 5-methoxy-1,3-oxazole-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, prized for its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This guide focuses on Methyl 5-methoxy-1,3-oxazole-2-carboxylate , a versatile and strategically important building block in medicinal chemistry. Its distinct substitution pattern—an electron-donating methoxy group at the 5-position and a synthetically tractable ester at the 2-position—renders it an ideal starting point for constructing complex molecular architectures. We will explore its synthesis, purification, and subsequent derivatization into novel chemical entities, providing detailed, field-proven protocols for researchers in drug development.

Core Synthesis of this compound

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. While various methods exist, a robust and widely adopted strategy involves the cyclodehydration of an α-acylamino carbonyl precursor. The following protocol is a validated pathway adapted from principles outlined in patent literature for related oxazole syntheses.[2][3][4] The causality behind this approach lies in the formation of an enolate or enol intermediate from the α-acylamino ester, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Proposed Synthetic Pathway

The synthesis initiates from a readily available starting material, such as a derivative of serine methyl ester, and proceeds through acylation followed by a cyclodehydration reaction.

Synthesis_Pathway A Serine Methyl Ester Derivative B N-Acyl Serine Intermediate A->B Acylation (e.g., Methoxyacetyl chloride) C This compound B->C Cyclodehydration (e.g., POCl3, P2O5)

Caption: Synthetic workflow for the target oxazole.

Detailed Synthesis Protocol

This protocol describes a two-step process: N-acylation of a serine derivative followed by cyclodehydration.

Step 1: N-Acylation of Serine Methyl Ester

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add serine methyl ester hydrochloride (1 equivalent) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 equivalents) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 20 minutes.

  • Acylation: Add a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition prevents exothermic side reactions and ensures complete acylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(methoxyacetyl)serine methyl ester, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to Form the Oxazole Ring

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, place the crude N-(methoxyacetyl)serine methyl ester (1 equivalent).

  • Dehydration: Dissolve the intermediate in a suitable solvent system. A common and effective method described in patent literature for similar cyclizations involves phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or in a high-boiling solvent like toluene.[3] An alternative involves using phosphorus pentoxide (P₂O₅).[4]

    • Method A (POCl₃): Dissolve the intermediate in anhydrous pyridine and cool to 0 °C. Add phosphorus oxychloride (1.5 equivalents) dropwise. After the addition, heat the mixture to reflux (80-100 °C) for 2-4 hours. Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization by converting the hydroxyl group into a good leaving group and promoting subsequent elimination to form the aromatic ring.

  • Monitoring: Track the formation of the product by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution until pH > 8.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Key Compound Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
CAS Number Not readily available in searched literature
Appearance Expected to be a white to off-white solid or oil

Applications in Medicinal Chemistry: Derivatization Protocols

The title compound is a valuable intermediate primarily due to its two functional handles: the methyl ester at C2 and the methoxy group at C5. These allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs, such as those targeting IMPDH or PPARs.[5][6]

Derivatization_Workflow cluster_0 Core Scaffold cluster_1 Derivatization Pathways A This compound B 5-Methoxy-1,3-oxazole-2-carboxylic Acid A->B Ester Hydrolysis (LiOH, THF/H₂O) D 5-Hydroxy-1,3-oxazole-2-carboxylate A->D O-Demethylation (BBr₃, DCM) C Amide Library (R-NH-CO-Oxazole) B->C Amide Coupling (HATU, DIPEA)

Caption: Key derivatization pathways from the core oxazole.

Protocol: Ester Hydrolysis to Carboxylic Acid

This step is crucial for preparing for amide coupling reactions, a common strategy in creating libraries of potential drug candidates.

  • Setup: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 - 2.0 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours. Causality: LiOH is a strong base that effectively saponifies the methyl ester to the corresponding carboxylate salt.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a more polar spot at the baseline.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or DCM to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid by filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 5-Methoxy-1,3-oxazole-2-carboxylic acid.

Protocol: Amide Coupling with Primary/Secondary Amines

This protocol allows for the rapid generation of a diverse amide library from the carboxylic acid intermediate.

  • Setup: To a solution of 5-Methoxy-1,3-oxazole-2-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add the desired amine (1.1 equivalents).

  • Coupling Reagents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Causality: HATU activates the carboxylic acid to form a highly reactive acyl-intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond. DIPEA acts as the base to facilitate this process.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Summary and Outlook

This compound represents a high-value scaffold for modern medicinal chemistry. Its efficient synthesis and strategically placed functional groups provide a robust platform for the development of diverse compound libraries. The protocols detailed herein offer reliable and reproducible methods for its synthesis and derivatization, enabling researchers to accelerate the discovery of novel therapeutics across a wide range of disease areas, from metabolic disorders to oncology.[6][7]

References

  • Vertex Pharmaceuticals Incorporated. (2000). Method for preparing 5-substituted oxazoles.
  • ResearchGate. (2014). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • Sanofi-Synthelabo. (2001). Process for the synthesis of trisubstituted oxazoles.
  • Smithkline Beecham Plc. (2000). Process for preparing oxazole derivatives.
  • Xiamen Jindawei Vitamin Co Ltd. (2015). Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • Hoffmann La Roche. (1972). Process for the preparation of 4-methyl-5-alkoxy-oxazoles.
  • Argenta Discovery Ltd. (2008). Oxazole and thiazole derivatives and their uses.
  • Shandong Xinhecheng Fine Chemical Co Ltd. (2021). Preparation method of 4-methyl-5-alkoxy oxazole.
  • Justia Patents. (2020). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
  • Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2023).
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
  • USV Pharmaceutical Corp. (1981). Esters of benzoxa(thia)zole-2-carboxylic acids.
  • ResearchGate. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017).
  • Assembly Biosciences, Inc. (2023). United States Patent.
  • ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-methoxy-1,3-oxazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. Each problem is followed by a detailed analysis of potential causes and step-by-step guidance for resolution.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound using a van Leusen oxazole synthesis approach, but I'm observing very low yields or no product at all. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in a van Leusen oxazole synthesis is a common issue that can often be traced back to a few critical factors related to reagents, reaction conditions, and the stability of intermediates.

Root Cause Analysis:

  • Moisture and Air Sensitivity: The primary reagent, tosylmethyl isocyanide (TosMIC), is highly sensitive to moisture.[1][2] The initial step of the reaction involves the deprotonation of TosMIC by a base to form a reactive carbanion.[3][4] If moisture is present, it will quench this carbanion, halting the reaction before it can proceed.

  • Base Selection and Strength: The choice and handling of the base are crucial. While potassium carbonate is commonly used, its effectiveness can be diminished if it's not properly dried or if a stronger, non-nucleophilic base is required for your specific substrate.[1]

  • Reaction Temperature: The van Leusen reaction often requires gentle heating to drive the elimination of the tosyl group and form the final oxazole ring.[1] Insufficient temperature can lead to the accumulation of the oxazoline intermediate.

Troubleshooting Workflow:

Below is a workflow to systematically address potential points of failure in your synthesis.

Caption: Iterative workflow for troubleshooting low yield in oxazole synthesis.

Detailed Protocols:

Protocol 1: Rigorous Anhydrous Technique

  • Glassware: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Solvents: Use freshly distilled, anhydrous solvents. Methanol, a common solvent for this reaction, should be stored over molecular sieves.

  • Reagents: Dry the base (e.g., K₂CO₃) under vacuum at an elevated temperature. Use a fresh bottle of TosMIC or one that has been properly stored to prevent degradation.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas such as nitrogen or argon.

Protocol 2: Reaction Condition Optimization

  • Base Addition: Add the base to the solution of the aldehyde and TosMIC in methanol.

  • Temperature Control: After the initial addition, gently heat the reaction mixture to 40-50 °C.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Stronger Base: If the reaction stalls, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide.[1]

Issue 2: Presence of an Oxazoline Intermediate in the Final Product

Question: My NMR analysis shows signals corresponding to an oxazoline intermediate, indicating incomplete conversion to the final oxazole product. How can I drive the reaction to completion?

Answer:

The isolation of the oxazoline intermediate is a clear indication that the final elimination step of the tosyl group is not proceeding efficiently.[1] This is a crucial aromatization step in the van Leusen synthesis.[4][5]

Mechanistic Insight:

The conversion of the oxazoline to the oxazole is a base-promoted elimination reaction. The presence of a proton on the carbon atom adjacent to the sulfonyl group allows for its removal by a base, leading to the formation of a double bond and the aromatic oxazole ring.

Caption: The base-promoted elimination of the oxazoline intermediate.

Optimization Strategies:

StrategyRationaleRecommended Action
Increase Reaction Temperature Provides the necessary activation energy for the elimination step.Gently heat the reaction mixture to reflux (for methanol, this is around 65 °C).
Use a Stronger Base A more potent base will more effectively deprotonate the oxazoline, facilitating elimination.Substitute potassium carbonate with a stronger base like DBU or potassium tert-butoxide.
Extend Reaction Time Allows for the reaction to reach completion, especially if the elimination is slow.Continue monitoring the reaction by TLC until the oxazoline spot is no longer visible.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude product. I suspect the presence of p-toluenesulfinic acid and I'm also experiencing emulsions during the aqueous workup. What are the best practices for purification?

Answer:

Purification challenges are common in this synthesis due to the nature of the byproducts.

  • p-Toluenesulfinic Acid: This is the byproduct formed from the elimination of the tosyl group.[1] It can be acidic and may co-elute with the desired product during column chromatography.

  • Emulsions: These can form during the aqueous workup, making phase separation difficult and leading to product loss.

Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing:

    • To remove p-toluenesulfinic acid, wash the organic layer with a dilute solution of sodium hydrosulfide (NaHS).[1]

    • To break up emulsions, wash the organic layer with a saturated brine solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the van Leusen oxazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base removes the acidic proton from TosMIC.

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form an oxazoline ring.[3]

  • Elimination: The tosyl group is eliminated, leading to the formation of the aromatic oxazole ring.[3][4]

Q2: Are there any known dimeric impurities of TosMIC I should be aware of?

A2: Yes, the dimerization of TosMIC can occur, especially in the presence of a base when the concentration of deprotonated TosMIC is high.[6] This can be minimized by the slow addition of the deprotonated TosMIC solution to the aldehyde, keeping its concentration low.[6]

Q3: Can ketones be used as starting materials in this synthesis?

A3: While aldehydes are used for oxazole synthesis, ketones react with TosMIC to form nitriles in what is known as the van Leusen reaction.[3][7] It is therefore important that the aldehyde starting material is free from ketone impurities.[1]

Q4: What are the safety considerations when working with TosMIC?

A4: TosMIC is harmful if swallowed, inhaled, or absorbed through the skin.[2] It can cause irritation to the eyes, skin, and respiratory tract.[2] It is also moisture-sensitive.[2] Always handle TosMIC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • van Leusen, D., Oldenziel, O., & Van Leusen, A. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem., 42(19), 3114–3118. [Link]
  • Ma, Z., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 5-methoxy-1,3-oxazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the synthesis of this and related 2,5-substituted oxazoles. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

Assumed Synthetic Pathway: Isocyanide-Based Cyclization

The synthesis of 2,5-disubstituted oxazoles like this compound is frequently achieved via the condensation and cyclization of an α-isocyanoacetate with an appropriate acylating or formylating agent. A common and effective strategy involves the reaction of Methyl isocyanoacetate with a suitable electrophile in the presence of a base. The following troubleshooting guide is based on this general, versatile pathway.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your synthesis.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: In-Process Analysis cluster_2 Phase 3: Optimization & Resolution start Low Yield Observed reagents Verify Reagent Purity & Integrity (Isocyanide, Base, Solvent) start->reagents conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere, Temp.) reagents->conditions tlc Analyze TLC/LC-MS Data conditions->tlc side_reactions Identify Side Products (e.g., Polymer, Hydrolysis) tlc->side_reactions Multiple Spots stalled Reaction Stalled? (Starting Material Remains) tlc->stalled Incomplete Conversion optimize_temp Adjust Temperature Profile side_reactions->optimize_temp optimize_base Optimize Base & Solvent System stalled->optimize_base workup Modify Workup & Purification (Address Product Instability) optimize_base->workup optimize_temp->workup success Yield Improved workup->success

Caption: A logical workflow for troubleshooting low synthesis yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiment, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is consistently low (<20%) or I'm getting no desired product at all. What are the most critical factors to investigate first?

Answer: Consistently low or zero yield typically points to fundamental flaws in the reagents or reaction setup. The anionic chemistry involved in isocyanide-based oxazole syntheses is highly sensitive to environmental factors.

Causality & Solutions:

  • Reagent Purity and Stability:

    • Methyl Isocyanoacetate: This reagent can degrade or polymerize upon storage, especially if exposed to light, acid, or heat. An impure starting material is a primary cause of failure.

      • Solution: Use freshly opened or recently purchased reagent. If in doubt, purify by vacuum distillation. Its purity can be checked via ¹H NMR.

    • Base: The choice and quality of the base are paramount. Partially decomposed or wet base (e.g., potassium tert-butoxide, sodium hydride) will be ineffective.

      • Solution: Use a freshly opened bottle of base. For NaH, ensure it is washed with dry hexanes to remove the protective mineral oil. For t-BuOK, ensure it is a fine, free-flowing powder, not clumped.

  • Strict Anhydrous Conditions:

    • The reaction proceeds through a deprotonated isocyanide intermediate, which is a strong base. Any protic solvent, especially water, will quench this intermediate, halting the reaction.

      • Solution: Dry all glassware in an oven (120°C) overnight and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Ineffective Deprotonation:

    • The α-protons of methyl isocyanoacetate are acidic, but complete deprotonation is required for the subsequent nucleophilic attack. If the base is not strong enough or if the temperature is incorrect, this equilibrium may not favor the anion.

      • Solution: Ensure the base is sufficiently strong (e.g., NaH, K₂CO₃, t-BuOK). When adding the isocyanoacetate to the base/solvent slurry, maintain the recommended temperature (often 0°C or below) to ensure controlled deprotonation and prevent side reactions.

Question 2: My TLC analysis shows the consumption of starting material but reveals multiple new spots, with the desired product being a minor component. What are the likely side reactions?

Answer: The formation of multiple byproducts suggests that while the initial activation is occurring, the reaction is proceeding down non-productive pathways. The nature of the isocyanide functional group makes it susceptible to several side reactions.

Causality & Solutions:

  • Polymerization: Isocyanides, particularly activated ones like methyl isocyanoacetate, can polymerize under basic conditions, especially at higher concentrations or temperatures.

    • Solution: Maintain dilute conditions (0.1-0.5 M is typical). Add the isocyanoacetate slowly (dropwise) to the reaction mixture to avoid high local concentrations. Keep the reaction temperature controlled, as heat can accelerate polymerization.

  • Hydrolysis: If trace amounts of water are present, the ester group of the starting material or product can be hydrolyzed, leading to the corresponding carboxylic acid. This can complicate purification and lower the yield of the desired methyl ester.

    • Solution: Re-verify that all reagents and solvents are strictly anhydrous.[1] During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH to wash the organic layer.

  • Incomplete Cyclization/Alternative Pathways: The intermediate formed after the initial nucleophilic attack must efficiently cyclize to form the oxazole ring. Steric hindrance or electronic effects can disfavor this, leading to alternative pathways or decomposition.[2][3]

G cluster_0 Desired Pathway cluster_1 Side Reactions A Methyl Isocyanoacetate + Electrophile B Intermediate Adduct A->B Base D Polymerization A->D [High Temp / Concentration] E Hydrolysis of Ester A->E [Trace H₂O] C Methyl 5-methoxy-1,3- oxazole-2-carboxylate B->C Cyclization (Dehydration) F Other Byproducts B->F [Inefficient Cyclization]

Caption: Desired reaction pathway versus common, yield-reducing side reactions.

Question 3: The reaction appears to stall, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

Answer: A stalled reaction indicates a kinetic or thermodynamic barrier. Optimizing the reaction parameters, particularly the base and solvent system, is the most effective strategy.

Causality & Solutions:

  • Base/Solvent Incompatibility: The solubility and reactivity of the base are highly dependent on the solvent. For example, K₂CO₃ is effective in polar aprotic solvents like DMF or acetonitrile but is poorly soluble in less polar solvents like THF.

    • Solution: Choose a compatible base-solvent pair. See the table below for common combinations. Switching from a heterogeneous base (like K₂CO₃ in THF) to a homogeneous one (like DBU or t-BuOK in THF) can dramatically increase the reaction rate.

  • Insufficient Temperature: While side reactions are a concern at high temperatures, some activation energy is required. If the reaction is stalled at 0°C, it may lack the energy to proceed.

    • Solution: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature. If it remains stalled, gentle heating (e.g., to 40-50°C) can be attempted, while carefully monitoring for byproduct formation via TLC.[4]

ParameterOption 1Option 2Option 3Rationale & Comments
Base K₂CO₃DBUNaH / t-BuOKK₂CO₃ is mild and economical but often requires higher temperatures. DBU is a strong, non-nucleophilic liquid base, excellent for homogeneity. NaH/t-BuOK are very strong bases for difficult substrates but require stricter anhydrous technique.
Solvent THFAcetonitrile (MeCN)DMFTHF is a good general-purpose ether. MeCN and DMF are more polar and can increase the solubility of ionic intermediates and bases, often accelerating the reaction. Ensure they are rigorously dried.
Question 4: I have successfully formed the product, but it seems to decompose during aqueous workup or silica gel chromatography. What are the stability issues?

Answer: Oxazole rings, particularly those with electron-donating groups like a 5-methoxy substituent, can be sensitive to acidic conditions.[1][5] The ester functionality is also susceptible to hydrolysis under both acidic and basic conditions.

Causality & Solutions:

  • Ring Opening under Acidic Conditions: The oxazole ring can be protonated and subsequently opened by nucleophiles, such as water, under acidic conditions.[6] Standard silica gel is slightly acidic and can cause streaking and decomposition of sensitive compounds during chromatography.

    • Solution:

      • Workup: Avoid acidic washes (e.g., HCl). Use saturated NaHCO₃ or brine for washes.

      • Purification: Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a neutralising amine, such as 0.5-1% triethylamine or pyridine, in the eluent. Alternatively, use neutral alumina for chromatography.

  • Ester Hydrolysis: Prolonged exposure to aqueous base during workup or residual base during concentration can lead to saponification of the methyl ester.

    • Solution: Perform the aqueous workup efficiently and without delay. Ensure the organic layer is thoroughly washed with brine to remove any residual base before drying and concentrating.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis (Adaptable)
  • Setup: Under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., 1.2 equivalents of K₂CO₃, freshly ground) to anhydrous solvent (e.g., Acetonitrile, 0.2 M).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of Methyl isocyanoacetate (1.0 equivalent) in the same anhydrous solvent via a syringe pump or dropping funnel over 30 minutes.

  • Addition of Electrophile: Stir the resulting mixture at 0°C for an additional 30 minutes. Then, add the electrophile (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Workup: Once complete, cool the reaction back to 0°C and quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on neutralized silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Mobile Phase: A starting point is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Visualization:

    • UV Light (254 nm): To visualize aromatic components.

    • Potassium Permanganate (KMnO₄) stain: A good general stain that will show the starting materials and product. The isocyanide may appear as a yellowish spot.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Wikipedia. (2023). Van Leusen reaction.
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • SFC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11991–12000.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (n.d.). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles.
  • ResearchGate. (n.d.). Oxazole Synthesis from Isocyanides.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 205-219.
  • PubMed Central. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–111.
  • NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.
  • ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines.

Sources

Technical Support Center: Purification of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic compound. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.

Section 1: Understanding the Compound & Initial Purification Strategy

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds that are important scaffolds in medicinal chemistry.[1] The molecule contains an ester functional group and a methoxy-substituted oxazole ring. Its purification is critical as impurities can significantly impact the results of subsequent reactions or biological assays.[2]

The choice of purification technique depends heavily on the nature of the impurities, the scale of the reaction, and the desired final purity.[3] A typical workflow involves an initial workup (like an aqueous wash or extraction) followed by one or more chromatographic or crystallization steps.

cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product A Crude Reaction Mixture B Aqueous Wash / Extraction (e.g., with NaHCO3 to remove acidic impurities) A->B C Crude Product B->C D Column Chromatography C->D Complex mixture or oily product E Recrystallization C->E Solid product with few impurities F Purified Methyl 5-methoxy- 1,3-oxazole-2-carboxylate D->F E->F

Caption: General purification workflow for the target compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the purification process.

Issue 1: Column Chromatography Problems

Question: My column chromatography is giving poor separation between my product and an impurity. What can I do?

Answer: Poor separation is typically due to an inappropriate solvent system or improper column preparation.[3]

  • Causality: The principle of chromatography is the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent). If the polarity of the mobile phase is too high, all compounds will travel quickly with the solvent front (high Rf), leading to no separation. If it's too low, compounds will remain adsorbed to the silica (low Rf). The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, and this value is significantly different from the Rf of any impurities.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Diethyl Ether). These are common eluents for oxazole derivatives.[4][5]

    • Adjust Solvent Ratio: If your product and impurity are moving too quickly (high Rf), decrease the polarity by reducing the amount of ethyl acetate.[3] If they are moving too slowly, increase the polarity.

    • Try a Different Solvent System: If adjusting the ratio doesn't work, the selectivity of the solvent system may be the issue. Try replacing Ethyl Acetate with another polar solvent like Dichloromethane (DCM) or a combination, such as Hexane/DCM/Ethyl Acetate.

    • Consider an Additive: For compounds that streak on the TLC plate, adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. However, given the ester functionality, this should be used with caution to avoid potential hydrolysis.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (Non-polar:Polar)Typical Application
Hexane : Ethyl Acetate9:1 → 7:3Standard choice for moderately polar compounds like esters.[4]
Petroleum Ether : Diethyl Ether9:1 → 8:2A slightly less polar alternative to Hexane/EtOAc.[5]
Dichloromethane100%Can be effective for separating compounds of similar polarity.[5]
Hexane : Acetone9:1 → 8:2Acetone is more polar than ethyl acetate and can offer different selectivity.[6]
Issue 2: Recrystallization Problems

Question: I've isolated my product as an oil after chromatography. When I try to recrystallize it, it just "oils out." How can I get crystals?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded in a supersaturated solution that is above the compound's melting point. This is a common issue with heterocyclic compounds that may have lower melting points or persistent impurities.[3]

  • Causality: Crystals form from a supersaturated solution when nucleation occurs, followed by slow growth. If the solution is cooled too quickly or is too concentrated, the compound may separate as a liquid phase (an oil) because the kinetics favor this over the thermodynamically more stable crystal lattice formation.[3] Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.[7]

    • Add More Solvent: The oil may be a sign of supersaturation. Re-heat the flask to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[3]

    • Induce Nucleation ("Scratch & Seed"): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[3] If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution.

    • Change the Solvent System: Your single solvent may be too good a solvent. Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise at room temperature until the solution just becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.[6]

A Product 'Oils Out' During Recrystallization B Is the solution cooling too fast? A->B Check C Is the solution too concentrated? A->C Check D Are there nucleation sites available? A->D Check E Is the solvent system optimal? A->E Check F Action: Cool slowly on benchtop first B->F Yes G Action: Re-heat, add more hot solvent C->G Yes H Action: Scratch flask or add seed crystal D->H No I Action: Try a two-solvent system (e.g., EtOAc/Hexane) E->I No J Crystals Form F->J G->J H->J I->J

Caption: Troubleshooting decision tree for product oiling out.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound.

1. Preparation: a. Determine the optimal solvent system via TLC (e.g., 8:2 Hexane:Ethyl Acetate). The target Rf should be ~0.3. b. Prepare the column by packing silica gel (230-400 mesh) in the non-polar solvent (hexane). A general rule is to use 50-100 g of silica for every 1 g of crude material. c. Prepare the sample by dissolving the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel, drying it, and loading the dry powder onto the column.

2. Elution: a. Load the sample onto the top of the prepared column. b. Begin eluting with the determined solvent system (e.g., 8:2 Hexane:EtOAc). c. Collect fractions (e.g., 10-20 mL per tube) and monitor the elution process by TLC. d. Pool the fractions containing the pure product.

3. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is ideal for purifying a solid product that has minor, more soluble impurities.

1. Solvent Selection: a. Identify a "good" solvent (e.g., Ethyl Acetate) where the compound is highly soluble and a "poor" solvent (e.g., Hexane) where it is sparingly soluble.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the "good" solvent at room temperature to just dissolve the solid.

3. Precipitation: a. Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy. b. Gently warm the flask until the solution becomes clear again.

4. Crystallization: a. Cover the flask and allow it to cool slowly to room temperature. b. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[7] c. Dry the crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint. What could be the cause and is it a problem?

  • A1: A yellow tint can be due to trace, highly conjugated impurities that are difficult to remove by standard chromatography or recrystallization. They may originate from side reactions or degradation of starting materials.[8][9] While it may not affect the outcome of some subsequent reactions, it indicates impurity. For high-purity applications (e.g., drug development), further purification is recommended. Consider a second column, recrystallization from a different solvent system, or treatment with activated carbon (use with caution as it can adsorb your product).

Q2: Can I use reverse-phase chromatography for this compound?

  • A2: Yes, reverse-phase chromatography (e.g., C18 silica) is a powerful alternative, especially for removing very non-polar or very polar impurities that are difficult to separate using normal-phase (silica gel) chromatography. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. This technique is often used in preparative HPLC for achieving very high purity.[7]

Q3: How do I remove unreacted starting materials from the synthesis?

  • A3: This depends on the synthesis route. For example, in a van Leusen synthesis, you might have unreacted aldehydes or TosMIC.[1] An aqueous workup is often effective. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.[10] Ensure your target compound is stable to these pH changes before proceeding.[9]

Q4: Is the oxazole ring stable during purification?

  • A4: Oxazole rings are generally stable under neutral conditions. However, they can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[9] It is advisable to use moderate temperatures during workup and purification and to avoid prolonged exposure to strong acids or bases.[9]

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Process for the preparation and isolation of carboxylic esters - Google P
  • What are the modifications to improve the purity of ester? - Quora. [Link]
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
  • How to purify esterefication product?
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchG
  • The Purification of Organic Compound: Techniques and Applic
  • Synthesis of different α, β- unsaturated oxazolone derivatives - Journal of Drug Delivery and Therapeutics. [Link]
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
  • Process for preparing oxazole derivatives - Google P
  • Rejuvenating the[3][4][8]-triazolo [1,5-a]quinoxalin-4(5H)
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - ResearchG
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. [Link]
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. [Link]
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. [Link]
  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. [Link]
  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF - ResearchG

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related oxazole derivatives. Our goal is to provide actionable, field-proven insights to navigate common experimental challenges, moving beyond simple protocols to explain the fundamental chemistry behind each step.

Oxazole scaffolds are of paramount importance in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The successful and reproducible synthesis of highly functionalized oxazoles like this compound is therefore a critical step in many drug discovery programs. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the this compound core?

A1: While numerous methods exist for oxazole synthesis, the most common strategies adaptable to this target involve the cyclization of a precursor that contains the requisite C-C-O-C-N backbone.[3][4] Key approaches include:

  • Robinson-Gabriel Synthesis and Related Methods: This classic approach involves the cyclodehydration of an α-acylamino ketone.[3] For the target molecule, this would conceptually involve a precursor like methyl 2-(acylamino)-3-methoxyacrylate.

  • Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldehyde.[1][5] While adaptable, it's most direct for forming 5-substituted oxazoles where the aldehyde provides the C4 and C5 atoms.

  • Synthesis from α-Diazocarbonyls: Reactions of α-diazoketones or esters with nitriles can yield oxazoles, though this often requires specific catalysts and conditions.[6]

For this specific target, a highly plausible route involves the reaction of methyl 2,2,2-trimethoxyacetate with 2-amino-3-methoxyprop-2-enenitrile or a similar precursor, followed by cyclization.

Q2: Why is the choice of dehydrating agent or cyclization promoter critical in the final ring-closing step?

A2: The final step in many oxazole syntheses, such as the Robinson-Gabriel pathway, is a dehydration reaction to form the aromatic oxazole ring from an oxazoline or open-chain precursor.[3] This step is an equilibrium process. Strong dehydrating agents like sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are used to drive the reaction to completion by consuming the water byproduct, thereby ensuring a high yield of the aromatic product. The choice of agent depends on the substrate's tolerance to harsh acidic conditions.

Q3: What are the expected spectroscopic signatures for confirming the structure of this compound?

A3: Structural confirmation relies on a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Expect to see singlets for the two distinct methoxy groups (the C5-methoxy and the ester methyl) and a singlet for the C4 proton of the oxazole ring.

  • ¹³C NMR: Key signals will include the carbonyl carbon of the ester, the C2, C4, and C5 carbons of the oxazole ring (with C2 and C5 being significantly downfield due to heteroatom attachment), and the carbons of the two methoxy groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, confirming the molecular weight.[7]

Troubleshooting & Optimization Guide

This section addresses common problems encountered during the synthesis. The following workflow provides a logical approach to diagnosing and solving experimental issues.

G cluster_issue Problem Identification cluster_causes Root Cause Analysis cluster_solutions Corrective Actions cluster_outcome Validation issue Issue Detected (e.g., Low Yield, Impurities) reagents Reagent Quality/ Stoichiometry issue->reagents investigate conditions Reaction Conditions (Temp, Time, Atmosphere) issue->conditions investigate workup Workup & Purification Procedure issue->workup investigate sol_reagents Verify/Purify Reagents Adjust Stoichiometry reagents->sol_reagents implement sol_conditions Optimize Temp/Time Ensure Inert Atmosphere conditions->sol_conditions implement sol_workup Modify Extraction/Quench Alternative Purification workup->sol_workup implement outcome Problem Resolved (Improved Yield/Purity) sol_reagents->outcome validate sol_conditions->outcome validate sol_workup->outcome validate

Caption: A logical workflow for troubleshooting synthetic issues.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the target ester, or I've only recovered starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause Explanation & Recommended Action
Poor Reagent Quality Causality: Key reagents, such as the cyclization precursor or dehydrating agent, may have degraded or contain inhibitors. Moisture is particularly detrimental in reactions requiring anhydrous conditions. Action: Ensure all reagents are of high purity and handled under appropriate conditions (e.g., use freshly opened or distilled solvents). Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) if sensitive reagents are involved.[8]
Incorrect Stoichiometry Causality: An incorrect molar ratio of reactants can lead to the depletion of one reagent before the reaction is complete, leaving an excess of the other. Action: Carefully verify the masses and molar equivalents of all reactants. For optimization, consider running small-scale experiments with varying stoichiometry, for example, using a slight excess (1.1-1.2 equivalents) of one of the coupling partners.[9]
Sub-optimal Reaction Conditions Causality: The activation energy for the reaction may not be met, or the reaction time may be insufficient. Cyclodehydration steps are often temperature-sensitive. Action: Increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring progress by Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run for an adequate duration; an incomplete reaction is a common source of low yield.[8]
Product Instability Causality: The oxazole ring, particularly when functionalized, can be susceptible to cleavage under harsh acidic or basic conditions, especially during workup.[10] Action: If using strong acid for cyclization, ensure the workup involves careful and prompt neutralization, preferably at low temperatures (e.g., pouring the reaction mixture onto ice). Avoid prolonged exposure to strong aqueous base during extraction.
Issue 2: Formation of Significant Impurities

Question: My HPLC and NMR analyses show the presence of significant impurities alongside my desired product. How can I identify and minimize them?

Answer: Impurity profiling is crucial for developing a robust synthesis. Impurities typically arise from side reactions, incomplete reactions, or product degradation.

Potential Impurity Type Explanation & Recommended Action
Unreacted Starting Materials Causality: This is often linked to the causes of low yield (see Issue 1). Action: Re-evaluate reaction time, temperature, and stoichiometry. Consider a more forceful cyclization/dehydration agent if the reaction is stalling at an intermediate stage.[9]
Ring-Opened Products Causality: The oxazole ring can be hydrolyzed back to its acyclic precursor, an α-acylamino carbonyl compound, under certain workup or purification conditions (e.g., exposure to strong acid or base).[10] Action: Maintain a neutral or slightly acidic pH during aqueous workup. When performing silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine to prevent on-column degradation.
Decarboxylation Product Causality: If the reaction is run at excessively high temperatures, or if the corresponding carboxylic acid is an intermediate, decarboxylation can occur, leading to the loss of the C2-ester group.[10] Action: Optimize the reaction to run at the lowest effective temperature. If purification by distillation is attempted, use high vacuum to keep the temperature as low as possible.
Side-Products from Isomers Causality: If the starting materials have isomeric forms, this can lead to the formation of regioisomeric oxazole products, which can be difficult to separate. Action: Ensure the isomeric purity of your starting materials using analytical techniques like NMR or HPLC before beginning the synthesis.
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound. Standard silica gel chromatography is either ineffective or leads to product loss.

Answer: Purification of polar, functionalized heterocycles can be non-trivial. If standard chromatography fails, alternative methods should be explored.

Purification Method Protocol & Considerations
Flash Column Chromatography Protocol: Use a well-chosen eluent system. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Considerations: As mentioned, product degradation on acidic silica is a risk. Use neutral silica or add ~0.5% triethylamine to the eluent. Monitor fractions carefully by TLC.
Crystallization Protocol: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or isopropanol). Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly. Considerations: This is an excellent method for achieving high purity but may result in lower recovery. It is highly dependent on the compound's physical properties.[10]
Acid-Base Extraction (for intermediate acid) Protocol: If synthesizing the corresponding carboxylic acid first, an acid-base extraction can be highly effective. Dissolve the crude acid in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then re-acidified to precipitate the pure acid, which is then extracted.[10] Considerations: This adds steps but can be very effective for removing non-acidic impurities prior to the final esterification step.

Experimental Protocols

The following is a generalized, representative protocol for a plausible synthesis of this compound. Note: This protocol is illustrative and requires optimization for specific laboratory conditions and starting materials.

Protocol 1: Synthesis via Cyclodehydration

This protocol is based on the principles of the Robinson-Gabriel synthesis.[3]

G start Precursor Synthesis (α-Acylamino Ester) setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) start->setup reagent_add Add Dehydrating Agent (e.g., POCl₃, P₂O₅) (Control Temperature) setup->reagent_add reaction Heat Reaction (e.g., Reflux) Monitor by TLC reagent_add->reaction workup Quench Reaction (Pour onto Ice/Base) reaction->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction purify Purification (Column Chromatography) extraction->purify characterize Characterization (NMR, MS, HPLC) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for oxazole synthesis via cyclodehydration.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the α-acylamino ester precursor (1.0 equivalent) and an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Addition of Reagent: Cool the mixture in an ice bath (0 °C). Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.5-2.0 equivalents) dropwise via a syringe. Caution: This reaction can be exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate to quench the dehydrating agent.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • National Center for Biotechnology Information (PMC).
  • Wikipedia. Oxazole. [Link]
  • National Center for Biotechnology Information (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
  • ResearchGate.
  • ResearchGate. Optimization of reaction conditions for the synthesis of oxazoline. [Link]
  • National Center for Biotechnology Information (PMC). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
  • National Center for Biotechnology Information (PMC).
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Technical Support Center: Navigating Challenges in the Hydrolysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet challenging issue in synthetic chemistry: the incomplete hydrolysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. Our goal is to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying chemical principles to help you achieve successful and reproducible outcomes in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, the saponification of its methyl ester to the corresponding carboxylic acid is often plagued by low yields and the formation of unwanted byproducts. This difficulty arises from the inherent chemical nature of the oxazole ring, which can be sensitive to the very conditions required for ester hydrolysis.[1] This guide will walk you through the potential pitfalls and provide robust solutions to overcome them.

Troubleshooting Guide: Incomplete Hydrolysis

This section is designed to address specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and actionable steps for remediation.

Q1: My hydrolysis reaction is sluggish and gives low yields of the desired carboxylic acid. What are the likely causes and how can I improve the conversion?

A1: Low conversion rates are a frequent challenge and can be attributed to several factors, primarily the stability of the oxazole ring under hydrolytic conditions and suboptimal reaction parameters.

Underlying Causes:

  • Oxazole Ring Instability: The oxazole ring is susceptible to degradation under both acidic and basic conditions.[1] Under basic conditions, deprotonation at the C2 position can lead to ring-opening, forming an isocyanoenolate intermediate which can then undergo further reactions to yield a mixture of undesired products.[1]

  • Insufficient Hydroxide Concentration: While harsh basic conditions can degrade the oxazole ring, an insufficient concentration of hydroxide ions will result in a slow or incomplete reaction.

  • Poor Solubility: The starting material may not be fully soluble in the reaction medium, limiting the interaction between the ester and the hydroxide ions.

Troubleshooting Strategies:

  • Choice of Base: Lithium hydroxide (LiOH) is often a superior choice to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis.[2] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, facilitating nucleophilic attack.

  • Solvent System: Employ a co-solvent system to ensure the solubility of the starting material. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is a common and effective choice.[2]

  • Reaction Temperature: While elevated temperatures can accelerate the reaction, they can also promote the degradation of the oxazole ring. It is advisable to start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but with careful monitoring for byproduct formation.

  • Stoichiometry of Base: Use a moderate excess of the base, typically 2-3 equivalents, to ensure the reaction goes to completion without being overly harsh.[2]

Experimental Protocol: Optimized Basic Hydrolysis

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 10 mL/mmol of substrate).

  • Add LiOH·H₂O (2.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is incomplete after 24 hours, consider gentle heating to 40 °C.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of ~3-4 at 0 °C to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a strong indicator of oxazole ring degradation. Understanding the degradation pathway is key to mitigating this issue.

Plausible Byproducts:

  • Ring-Opened Products: Under basic conditions, the oxazole ring can open to form various derivatives from the isocyanoenolate intermediate.[1]

  • Products of Decarboxylation: In some cases, particularly with heating, the desired carboxylic acid product can be unstable and undergo decarboxylation.[3]

Mitigation Strategies:

  • Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times. The use of LiOH at room temperature is generally the mildest effective condition.

  • Careful pH Adjustment: During the acidic workup, add the acid slowly at low temperature (0 °C) to avoid any acid-catalyzed degradation of the product.

  • Alternative Hydrolysis Methods: If basic hydrolysis consistently leads to degradation, consider alternative methods.

    • Acid-Catalyzed Hydrolysis: While the oxazole ring is also sensitive to acid, under controlled conditions, it may be a viable option.[4][5] A typical procedure involves heating the ester in a mixture of a strong acid (e.g., 6N HCl) and a co-solvent.[5] However, this method also carries the risk of ring cleavage.[1][6]

    • Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B, can offer a mild and highly selective alternative.[7][8][9]

Experimental Protocol: Enzymatic Hydrolysis

  • Suspend this compound in a phosphate buffer (pH ~7).

  • Add a suitable lipase (e.g., Novozym 435).

  • Stir the mixture at room temperature, monitoring the reaction progress.

  • Upon completion, filter off the enzyme and work up the reaction mixture to isolate the carboxylic acid.

Method Conditions Advantages Disadvantages
Basic Hydrolysis (LiOH) LiOH, THF/H₂O, RTGenerally effective, one-way reactionPotential for ring degradation
Acid-Catalyzed Hydrolysis HCl or H₂SO₄, heatCan be effective for stubborn estersHigh risk of oxazole ring cleavage
Enzymatic Hydrolysis Lipase, buffer, RTMild, highly selectiveCan be slow, enzyme cost

Frequently Asked Questions (FAQs)

Q3: What is the role of the methoxy group at the 5-position in the hydrolysis reaction?

A3: The 5-methoxy group is an electron-donating group. This can influence the stability of the oxazole ring. Electron-donating groups can increase the electron density of the ring, potentially making it less susceptible to nucleophilic attack.[1] However, it can also influence the acidity of the C2 proton, which is a key factor in the base-mediated ring-opening pathway.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (ester) and the product (carboxylic acid). The carboxylic acid will typically have a lower Rf value and may show tailing on the TLC plate. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: Are there any specific workup procedures to improve the isolation of the carboxylic acid product?

A5: After acidification, the carboxylic acid may precipitate out of the aqueous solution. If it does not, or if it is an oil, extraction with an organic solvent like ethyl acetate is necessary. To remove any unreacted starting material, you can perform a basic wash (e.g., with a saturated sodium bicarbonate solution) of the organic layer after the initial extraction. The carboxylate salt will move to the aqueous layer, which can then be re-acidified and re-extracted to obtain the pure carboxylic acid.

Visualizing the Chemistry

Hydrolysis and Degradation Pathways

cluster_hydrolysis Desired Hydrolysis Pathway cluster_degradation Potential Degradation Pathway Start This compound Acid 5-methoxy-1,3-oxazole-2-carboxylic acid Start->Acid LiOH, THF/H₂O Intermediate Isocyanoenolate Intermediate Start->Intermediate Strong Base (e.g., NaOH) Byproducts Ring-Opened Byproducts Intermediate->Byproducts Further Reactions

Caption: Desired hydrolysis versus potential base-mediated degradation.

Troubleshooting Workflow

Start Incomplete Hydrolysis of This compound Q1 Is the conversion low? Start->Q1 Q2 Are there significant byproducts? Q1->Q2 No Sol1 Use LiOH in THF/H₂O. Consider gentle heating. Q1->Sol1 Yes Sol2 Use milder conditions (RT). Consider enzymatic hydrolysis. Q2->Sol2 Yes End Successful Hydrolysis Q2->End No Sol1->End Sol2->End

Sources

Technical Support Center: Scale-Up Production of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common challenges, and offer robust, validated protocols. Our goal is to bridge the gap between bench-scale synthesis and pilot-plant production by explaining the causality behind experimental choices and providing self-validating systems for trustworthy results.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The oxazole core is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers valuable handles for synthetic elaboration in drug discovery programs.[1] However, transitioning from lab-scale synthesis to larger-scale production invariably presents challenges, from maintaining yield and purity to ensuring process safety and efficiency. This guide provides a structured approach to navigating these complexities.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of this compound, based on a common synthetic route involving the reaction of methyl 2-isocyanoacetate with methoxyacetaldehyde.[2]

Issue 1: Consistently Low or Decreased Yields Upon Scale-Up

Question: We achieved an 80% yield at the 1g scale, but upon scaling to 100g, our yield has dropped to 45-50%. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer, reagent addition, or reaction kinetics.

  • Causality & Explanation:

    • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can occur. This can lead to the formation of side products or degradation of the starting materials and product. The base-mediated deprotonation of methyl 2-isocyanoacetate is a critical step; poor mixing can result in localized high concentrations of the base, promoting side reactions.

    • Exothermic Control: The initial nucleophilic addition and subsequent cyclization can be exothermic. What is easily dissipated in a small flask can lead to a significant temperature increase in a large reactor, accelerating side reactions or causing decomposition.

    • Rate of Addition: The slow, controlled addition of reagents is crucial. On a larger scale, adding a reagent too quickly can lead to a rapid exotherm and the formation of impurities. Methoxyacetaldehyde should be added dropwise to the cooled suspension of the base and isocyanoacetate to maintain temperature control.[2]

  • Troubleshooting & Optimization Protocol:

    • Reactor & Agitation Review: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) to maintain a homogenous suspension. Baffles within the reactor can also improve mixing efficiency.

    • Temperature Monitoring & Control: Use a calibrated temperature probe placed directly in the reaction mixture. For large batches, a reactor jacket with a circulating cooling fluid is essential for maintaining a stable internal temperature, especially during the addition of methoxyacetaldehyde.[2]

    • Controlled Reagent Addition: Employ a syringe pump or an addition funnel for the dropwise addition of methoxyacetaldehyde. Monitor the internal temperature closely during addition and adjust the rate to prevent any significant exotherm.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxazole rings can be sensitive, and excluding moisture and oxygen is critical to prevent side reactions and degradation.[3]

ParameterLab-Scale (1g)Scale-Up (100g) - RecommendedRationale
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.
Temp. Control Ice BathJacketed Reactor with ChillerProvides precise and uniform temperature control.
Reagent Addition Manual PipetteSyringe Pump / Addition FunnelEnsures slow, controlled addition to manage exotherms.
Atmosphere Nitrogen BalloonPositive Pressure N₂ InletMaintains a strictly inert environment crucial for stability.
Issue 2: Significant Impurity Formation Detected by HPLC

Question: Our scaled-up batches show several unknown impurities by HPLC analysis that were not significant at the lab scale. How can we identify and minimize these?

Answer: Impurity formation is a common consequence of extended reaction times, localized temperature fluctuations, or non-optimal stoichiometry at scale. For oxazole syntheses, these can arise from starting materials, side reactions, or product degradation.

  • Potential Impurities & Their Origin:

    • Unreacted Starting Materials: Inefficient mixing or incorrect stoichiometry can leave unreacted methyl 2-isocyanoacetate or methoxyacetaldehyde.

    • Side Reactions: The electron-donating methoxy group can make the oxazole ring susceptible to certain reactions.[4] The presence of water can also lead to hydrolysis of the ester or the isocyano group.

    • Degradation Products: The oxazole ring can be sensitive to harsh pH conditions or high temperatures, potentially leading to ring-opening.[3]

  • Workflow for Impurity Identification and Minimization:

    cluster_0 Troubleshooting Impurity Formation start Impurity Detected (by HPLC/LC-MS) characterize Characterize Impurity (LC-MS, NMR) start->characterize path_decision Identify Source characterize->path_decision side_product Known Side Product path_decision->side_product Path 1 degradation Degradation Product path_decision->degradation Path 2 starting_material Starting Material Impurity path_decision->starting_material Path 3 optimize_conditions Optimize Reaction (Temp, Time, Stoichiometry) side_product->optimize_conditions modify_workup Modify Workup/Purification (Lower Temp, Inert Atmosphere) degradation->modify_workup repurify_sm Re-purify Starting Materials starting_material->repurify_sm end_node Impurity Minimized optimize_conditions->end_node modify_workup->end_node repurify_sm->end_node

    Caption: A logical workflow for identifying and minimizing impurities.

Issue 3: Difficulties with Product Purification and Isolation

Question: We are struggling to purify this compound at a larger scale. Standard silica gel chromatography is inefficient and leading to product loss. What are our options?

Answer: Large-scale chromatography can be costly and inefficient. Alternative purification methods should be explored that are more amenable to larger quantities.

  • Causality & Explanation:

    • Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause degradation of sensitive compounds like some oxazole derivatives, especially with long residence times on the column.

    • Solvent Volumes: The volume of solvent required for large-scale chromatography can be prohibitive.

    • Product Streaking/Tailing: The polarity of the ester and the oxazole nitrogen can sometimes lead to tailing on silica gel, resulting in poor separation and mixed fractions.

  • Alternative Purification Strategies:

    MethodDescriptionAdvantagesDisadvantages & Scale-Up Considerations
    Recrystallization Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.Highly effective for achieving high purity for solid compounds. Cost-effective and scalable.Requires the product to be a solid at room temperature. Finding a suitable solvent system can be trial-and-error.
    Distillation For liquid products, fractional distillation under reduced pressure can separate compounds based on boiling points.Very effective for removing non-volatile or significantly higher/lower boiling impurities. Highly scalable.The product must be thermally stable under vacuum. May not separate impurities with close boiling points.
    Trituration Washing the crude solid product with a solvent in which the product is insoluble, but the impurities are soluble.Simple, fast, and uses less solvent than recrystallization. Good for removing highly soluble impurities.Less effective for impurities with similar solubility to the product. Purity achieved is generally lower than recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in the synthesis? Can other bases be used? A1: Potassium carbonate (K₂CO₃) acts as a relatively mild base to deprotonate the α-carbon of methyl 2-isocyanoacetate, forming the nucleophilic carbanion. For base-sensitive substrates, a mild base like K₂CO₃ is often preferred. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could potentially lead to more side reactions or decomposition of the starting materials or product, especially on a larger scale where temperature control is more challenging.

Q2: Our methoxyacetaldehyde starting material is old. Does its quality matter? A2: Absolutely. Aldehydes are prone to oxidation to the corresponding carboxylic acid and polymerization upon storage. The presence of methoxyacetic acid could interfere with the base, while polymeric material will lead to lower yields and purification difficulties. It is highly recommended to use freshly distilled or recently purchased methoxyacetaldehyde for optimal results.

Q3: Is the oxazole ring in the product stable during workup? A3: The oxazole ring is generally stable under neutral and mildly basic or acidic conditions at room temperature. However, it can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[3] Therefore, during the aqueous workup, it is advisable to use mild solutions like saturated sodium bicarbonate for washes and to avoid prolonged contact with strong acids or bases.

Q4: We observe a persistent emulsion during the aqueous workup. How can this be resolved? A4: Emulsions are common in large-scale extractions. To break an emulsion, you can try adding a small amount of saturated brine solution, which increases the ionic strength of the aqueous phase and can help force the separation of layers. In some cases, filtering the entire mixture through a pad of Celite® can also be effective.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is adapted for a 100g scale synthesis based on established methodologies.[2]

  • Reagents & Equipment:

    • Jacketed reactor (1L or 2L) with overhead stirrer, temperature probe, and nitrogen inlet.

    • Addition funnel or syringe pump.

    • Methyl 2-isocyanoacetate (1.0 equivalent)

    • Methoxyacetaldehyde (1.1 equivalents)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.2 equivalents)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: Assemble the reactor under a positive pressure of nitrogen. Ensure the overhead stirrer is functioning correctly.

    • Charge Reagents: To the reactor, add anhydrous THF and anhydrous potassium carbonate (1.2 eq). Begin stirring to create a suspension.

    • Cooling: Cool the suspension to 0°C using the reactor's cooling jacket.

    • Isocyanoacetate Addition: Slowly add methyl 2-isocyanoacetate (1.0 eq) to the cooled suspension via the addition funnel. Stir the mixture at 0°C for 30 minutes.

    • Aldehyde Addition: Add methoxyacetaldehyde (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5°C. The addition should take approximately 1-2 hours.

    • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Workup:

      • Filter the reaction mixture to remove the potassium salts and wash the filter cake with THF.

      • Combine the filtrates and concentrate under reduced pressure.

      • Dissolve the resulting residue in dichloromethane.

      • Wash the DCM solution sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude product by recrystallization or distillation as determined by its physical state and impurity profile.

Protocol 2: Purification by Recrystallization
  • Procedure:

    • Solvent Screen: In small vials, test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold.

    • Dissolution: Transfer the crude product to an appropriately sized flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

    • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Crystallization: Once crystallization begins, cool the flask further in an ice bath for at least one hour to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Logical & Workflow Diagrams

cluster_workflow Scale-Up Synthesis Workflow start 1. Reactor Setup (Inert Atmosphere) charge 2. Charge THF & K2CO3 start->charge cool 3. Cool to 0°C charge->cool add_iso 4. Add Methyl 2-isocyanoacetate cool->add_iso add_ald 5. Add Methoxyacetaldehyde (Dropwise, <5°C) add_iso->add_ald react 6. React at RT (8-12h) add_ald->react monitor 7. Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup 8. Quench & Aqueous Workup monitor->workup Complete purify 9. Purification (Recrystallization/Distillation) workup->purify end_product Pure Product purify->end_product

Caption: A step-by-step workflow for the scale-up synthesis.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

Sources

Technical Support Center: Navigating the Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered during experimentation. By understanding the potential degradation pathways of this molecule, you can ensure the integrity of your results and the success of your research.

I. General Stability and Handling

This section addresses common questions regarding the overall stability and proper handling of this compound.

Question 1: I'm observing a gradual decrease in the concentration of my stock solution of this compound over time. What are the likely causes?

Answer: A decrease in the concentration of your stock solution is indicative of degradation. Several factors can contribute to the instability of this compound in solution:

  • Hydrolysis: The oxazole ring, particularly with the electron-withdrawing carboxylate group at the C2 position, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] The ester functional group is also prone to hydrolysis.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the degradation of the oxazole ring.[1][3][4]

  • Oxidation: The oxazole ring can undergo oxidation, which may be accelerated by the presence of dissolved oxygen or trace metal contaminants in your solvents.[3][4]

  • Temperature: Elevated temperatures can increase the rate of all potential degradation pathways.[1][3]

Question 2: What are the best practices for preparing and storing stock solutions of this compound to minimize degradation?

Answer: To ensure the long-term stability of your stock solutions, we recommend the following:

  • Solvent Selection: Whenever possible, use anhydrous, aprotic solvents. If aqueous solutions are necessary, use freshly prepared buffers to maintain a neutral pH.

  • Temperature: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider deoxygenating your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

II. Troubleshooting Degradation Pathways

This section provides a more detailed look at the specific degradation pathways that this compound may undergo and how to troubleshoot them.

Question 3: My experiment is run under acidic conditions, and I'm seeing unexpected peaks in my analysis. Could this be due to acid-catalyzed hydrolysis?

Answer: Yes, it is highly probable that you are observing degradation products resulting from acid-catalyzed hydrolysis. The oxazole ring is susceptible to cleavage under acidic conditions, which would break open the ring to form acyclic structures.[1][2]

Predicted Acid-Catalyzed Hydrolysis Pathway

Acid_Hydrolysis start This compound intermediate Ring-Opened Intermediate start->intermediate H+ / H2O product Degradation Products intermediate->product Further Hydrolysis/ Rearrangement

Caption: Predicted pathway of acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture.

  • Buffer Selection: Use a buffer system that maintains the pH in a range where the compound is more stable, if your experimental conditions allow.

  • Time Course Analysis: Perform a time-course analysis of your reaction to monitor the appearance of degradation products and the disappearance of the parent compound.

Question 4: I've noticed that samples left on the benchtop under ambient light degrade faster than those stored in the dark. What is the likely photodegradation mechanism?

Answer: The increased degradation upon exposure to light suggests that this compound is susceptible to photodegradation. Oxazole rings can undergo photooxidation, often involving singlet oxygen, leading to ring cleavage.[4][5][6]

Predicted Photooxidative Degradation Pathway

Photo_Oxidation start This compound intermediate Endoperoxide Intermediate start->intermediate Light (hν) / O2 product Triamide Derivatives intermediate->product Rearrangement

Caption: Predicted pathway of photooxidative degradation.

Troubleshooting Steps:

  • Light Exclusion: Conduct all experiments under low-light conditions or by using amber glassware.

  • Photostability Studies: Perform a formal photostability study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp) and analyzing for degradation over time.

  • Antioxidants: If compatible with your experimental design, consider the addition of a suitable antioxidant to quench reactive oxygen species.

III. Experimental Protocols: Forced Degradation Studies

To proactively investigate the stability of this compound, you can perform forced degradation studies. These studies intentionally stress the molecule to identify potential degradation products and pathways.

Protocol 1: Hydrolytic Stability Assessment
  • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • Purified Water (neutral hydrolysis)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Include a control sample stored at 4°C.

  • Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and identify any degradation products.

Protocol 2: Photostability Assessment
  • Prepare Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Exposure: Expose the solution to a light source that provides both UV and visible output (e.g., a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples at various time points using a stability-indicating analytical method.

Stress Condition Typical Incubation Potential Degradation Pathway
0.1 N HCl, 60°C24 hoursAcid-catalyzed hydrolysis
0.1 N NaOH, 60°C24 hoursBase-catalyzed hydrolysis
Water, 60°C24 hoursNeutral hydrolysis
UV/Visible Light24 hoursPhotodegradation

IV. Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be thermally stable?

A1: Oxazoles are generally considered to be thermally stable entities.[4][7] However, the stability of a specific derivative can be influenced by its substituents. While significant degradation at room temperature is not expected, prolonged exposure to high temperatures could lead to degradation. A thermogravimetric analysis (TGA) could be performed to determine the decomposition temperature.

Q2: My analytical method shows a decrease in the peak for the parent compound, but I don't see any new peaks. What could be happening?

A2: This scenario can arise from a few possibilities:[3]

  • Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection.

  • Insoluble Degradants: The degradation products may be precipitating out of the solution.

  • Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

Q3: How does the methoxy group at the C5 position influence the stability of the oxazole ring?

A3: The methoxy group at the C5 position is an electron-donating group. This can influence the electronic properties of the oxazole ring and its susceptibility to different types of reactions. For electrophilic attack, the electron-donating nature of the methoxy group could activate the ring. Conversely, it might have a stabilizing effect against certain nucleophilic attacks compared to an unsubstituted oxazole.

References

  • Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments - Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH.
  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC - NIH.
  • A Comparative Guide to the Stability of 5- Methoxyoxazole-2-carboxylic Acid and 5 - Benchchem.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF - ResearchGate.
  • Troubleshooting unstable molecules in chemical space - RSC Publishing.
  • (PDF) Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials - MDPI.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare.
  • WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents.
  • Oxazole - Wikipedia.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
  • 5-methoxy-4-methyl-1,3-oxazole.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR.
  • methyl 5-phenyl-1,3-oxazole-4-carboxylate - Chemical Synthesis Database.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF - ResearchGate.
  • This compound - ChemicalBook.
  • methyl 5-methoxy-2-octyl-1,3-oxazole-4-carboxylate - ChemSynthesis.

Sources

Technical Support Center: Synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, focusing on the critical role of solvents in achieving high yield and purity.

Introduction: The Critical Role of Solvent Selection

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, commonly achieved through a base-mediated cyclization of a suitable acyclic precursor, is highly sensitive to reaction conditions. Among these, the choice of solvent is paramount. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences the reaction kinetics, pathway, and the stability of key intermediates. This guide addresses common issues encountered during synthesis, with a specific focus on troubleshooting solvent-related effects.

Troubleshooting & FAQs

This section directly addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. How does solvent choice contribute to this, and what is the best alternative?

Low yield is the most common issue, often directly traceable to the solvent system. The primary synthesis route involves a base-mediated intramolecular cyclization. The solvent's properties must be perfectly matched to the requirements of this mechanism.

Causality:

  • Solvent Polarity and Intermediate Stabilization: The reaction proceeds through an anionic intermediate. Aprotic polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are effective at stabilizing this charged intermediate without interfering with it, thereby promoting the desired cyclization. In contrast, protic solvents like methanol or ethanol can protonate the intermediate, quenching the reaction and leading to side products or recovery of starting material.

  • Base Efficacy: The effectiveness of the base is highly solvent-dependent. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) require anhydrous aprotic solvents like THF or Dioxane to function effectively.[2][3] Weaker bases like potassium carbonate (K₂CO₃) are often used with more polar solvents like methanol, but may not be sufficiently strong for this specific transformation, leading to incomplete conversion.[4]

  • Solubility: The acyclic precursor must be fully dissolved for the reaction to proceed efficiently. If you observe poor solubility in a non-polar solvent like toluene, consider a more polar aprotic option like THF.

Troubleshooting Steps:

  • Switch to an Anhydrous Aprotic Solvent: If you are using a protic solvent (e.g., methanol), switch to anhydrous THF or Dioxane.

  • Match Solvent to Base: For strong bases (NaH, t-BuOK), THF is the standard choice. For milder conditions, if applicable, ensure your base is soluble in the chosen solvent.

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material. If it remains after an extended period, it points to an issue with base activation or reaction kinetics, which is often solvent-related.[2]

Q2: I'm observing significant side-product formation, including a possible polymer. What is the likely cause?

The formation of side products or dark, polymeric material often indicates that an alternative reaction pathway is being favored or that the starting material or product is degrading.

Causality:

  • Solvent Reactivity: Protic solvents (e.g., alcohols) can participate in the reaction, leading to transesterification or other undesired pathways.

  • Decomposition: The isocyano-group in the precursor can be sensitive. In an inappropriate solvent or at excessive temperatures, it can polymerize. Solvents with high boiling points may require elevated temperatures for removal, which can degrade the final oxazole product.

  • Nitrile Formation: In related oxazole syntheses like the Van Leusen reaction, the formation of a nitrile from the starting material is a known side reaction if the final elimination step is not efficient.[2] While the mechanism is different here, an analogous breakdown of the intermediate can occur under non-optimal solvent conditions.

Troubleshooting Steps:

  • Use a Non-Reactive, Aprotic Solvent: Employ solvents like THF, 2-MeTHF, or Toluene.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 0 °C to room temperature). Avoid excessive heating.

  • Ensure Inert Atmosphere: The anionic intermediates are sensitive to oxygen and moisture. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: My reaction is extremely slow or stalls completely. How can I use the solvent to improve the reaction rate?

A slow or stalled reaction points to a high activation energy barrier for the cyclization step or insufficient reactivity of the base.

Causality:

  • Poor Solvation of the Base: If the base is not well-solvated, its reactivity is significantly diminished. For instance, using K₂CO₃ in a non-polar solvent like toluene will result in a slow heterogeneous reaction.

  • Reaction Homogeneity: A solvent system that ensures all components are in a single phase will have a much faster reaction rate than a heterogeneous mixture.

  • Modern Solvent Systems: For certain oxazole syntheses, specialized solvents like ionic liquids have been shown to dramatically increase reaction rates and yields.[4][5][6] While potentially overkill, this demonstrates the power of the solvent environment. Microwave-assisted synthesis in a suitable solvent can also reduce reaction times from hours to minutes.[3][5]

Troubleshooting Steps:

  • Improve Homogeneity: Switch to a solvent that fully dissolves all reactants. For the precursor and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), THF or Acetonitrile are excellent choices.

  • Consider Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of properties. For example, a small amount of a polar aprotic solvent like DMF in a less polar solvent can aid in dissolving reagents without dominating the bulk properties.

  • Increase Polarity (Aprotic): Moving from a non-polar solvent like Toluene to a polar aprotic solvent like THF or MeCN will generally increase the rate of reactions involving charged intermediates.

Data Summary: Solvent Property Comparison

The following table summarizes the properties and suitability of common solvents for the base-mediated cyclization to form this compound.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Suitability & Key Considerations
Tetrahydrofuran (THF) Polar Aprotic667.6Highly Recommended. Excellent for use with strong bases (NaH, t-BuOK). Good solvating power for organic precursors. Must be anhydrous.
Methanol (MeOH) Polar Protic6533.0Not Recommended. Protic nature interferes with anionic intermediates and strong bases. May lead to side reactions.[4][5]
Acetonitrile (MeCN) Polar Aprotic8237.5Good Alternative. Higher polarity can accelerate the reaction. Higher boiling point requires more care during workup.
Toluene Non-Polar Aprotic1112.4Situational. Can be effective with certain phase-transfer catalysts or soluble organic bases (e.g., DBU). Less effective at stabilizing intermediates.
Dichloromethane (DCM) Polar Aprotic409.1Use with Caution. Low boiling point can be useful, but it can react with some strong bases and nucleophiles.
Ionic Liquids (e.g., [bmim]Br) Ionic Liquid>200VariableAdvanced Option. Can offer high yields and recyclability but require specialized purification techniques.[6][7]
Visualizing the Workflow & Mechanism

Diagrams can help clarify the reaction pathway and the logic for troubleshooting.

G cluster_0 Reaction Mechanism Precursor Methyl 2-isocyano-3-methoxyacrylate Intermediate Anionic Intermediate (Stabilized by Aprotic Solvent) Precursor->Intermediate  Base (e.g., NaH) in Anhydrous THF Product This compound Intermediate->Product  Intramolecular  Cyclization

Caption: Proposed mechanism for the synthesis.

G cluster_workflow Troubleshooting Workflow Start Low Yield or Side Products Observed CheckSolvent 1. Analyze Solvent System Start->CheckSolvent IsProtic Is the solvent protic (e.g., MeOH, EtOH)? CheckSolvent->IsProtic IsWet Is the aprotic solvent anhydrous? IsProtic->IsWet No Action_SwitchSolvent Action: Switch to Anhydrous THF or MeCN IsProtic->Action_SwitchSolvent Yes Polarity Is solvent polarity optimal for base & substrate? IsWet->Polarity Yes Action_DrySolvent Action: Dry solvent over molecular sieves or distill IsWet->Action_DrySolvent No Action_ChangePolarity Action: Change to THF (general) or Toluene (for specific bases) Polarity->Action_ChangePolarity No Success Problem Resolved Action_SwitchSolvent->Success Action_DrySolvent->Success Action_ChangePolarity->Success

Caption: Decision tree for troubleshooting solvent issues.

Recommended Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific equipment and reagent purity.

Objective: To synthesize this compound via base-mediated cyclization.

Materials:

  • Methyl 2-isocyano-3-methoxyacrylate (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion) in one portion.

  • Substrate Addition: Dissolve the Methyl 2-isocyano-3-methoxyacrylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure this compound.

References
  • 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem.
  • Photo aldol reactions with 5-methoxyoxazoles: Highly regio- and diastereoselective synthesis of α-amino β-hydroxy carboxylic acid derivatives.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Van Leusen reaction. Wikipedia.

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for large-scale oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenges of temperature control during process scale-up. Precise thermal management is paramount not only for ensuring product quality and yield but also for maintaining the safety and stability of the operation. Many classical and modern oxazole syntheses, such as the Robinson-Gabriel and van Leusen reactions, involve highly exothermic steps or thermally sensitive intermediates.[1][2][3] Inadequate temperature control can lead to increased impurity formation, reduced yield, and in the worst-case scenario, a dangerous thermal runaway reaction.[4][5]

This document provides in-depth troubleshooting guidance, answers to frequently asked questions, and validated protocols to empower you to manage thermal events with confidence and precision.

Section 1: Troubleshooting Guide for Common Thermal Events

This section addresses specific, practical issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My batch temperature is overshooting the setpoint during the addition of a key reagent (e.g., a dehydrating agent in a Robinson-Gabriel synthesis). What is happening and how can I mitigate this?

A1: This is a classic sign that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. Oxazole cyclodehydration steps are often highly exothermic.[1] When you add a reagent, you initiate the reaction, which releases energy as heat. If the addition is too fast, the heat is generated too quickly for the reactor's cooling jacket or coils to dissipate it, causing the temperature to rise above your setpoint.

Causality and Mitigation Strategy:

  • Reagent Accumulation: The core issue is often the accumulation of unreacted reagent. A slow or delayed reaction start can lead to a buildup of reactants. When the reaction finally initiates, it does so with a large amount of material, causing a sudden and significant exotherm. Operating at a lower-than-specified temperature can increase this accumulation and heighten the risk of a runaway.[5]

  • Feed Rate vs. Cooling Capacity: The rate of reagent addition must be synchronized with the reactor's heat removal capacity. At a larger scale, the surface-area-to-volume ratio decreases, making heat removal inherently less efficient than in a lab-scale flask.[6]

  • Immediate Corrective Actions:

    • Stop the Feed: Immediately halt the addition of the reagent to stop fueling the reaction.

    • Maximize Cooling: Ensure your cooling utility is running at maximum capacity.

    • Monitor Vigorously: Keep a close watch on the temperature and pressure. A rapid increase in pressure indicates potential boiling of the solvent or decomposition.

  • Long-Term Prevention (Protocol):

    • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the total heat of reaction (ΔHr) and the maximum rate of heat evolution. This data is essential for properly sizing your cooling system and calculating a safe feed rate.

    • Implement Feed-Forward or Feedback Control: Use Process Analytical Technology (PAT) tools like in-line spectroscopy (FTIR, Raman) to monitor the concentration of the reactant in real-time.[7][8] This allows for automated control where the feed rate is adjusted based on the actual reaction consumption, preventing accumulation.

    • Optimize Addition Profile: Instead of a constant feed rate, consider a ramp-down profile where the addition is faster at the beginning (when reactant concentration is low) and slower towards the end (when the reaction rate is highest).

Q2: I'm observing batch-to-batch inconsistencies in my product profile, including the formation of isomers and byproducts. Could minor temperature fluctuations be the cause?

A2: Absolutely. Even seemingly minor temperature deviations of a few degrees can have a significant impact on reaction kinetics and selectivity. Oxazole syntheses can have competing reaction pathways, such as rearrangements (e.g., the Cornforth rearrangement) or side reactions with solvents or reagents.[9][10] These competing pathways will have different activation energies, meaning their reaction rates are affected differently by temperature changes. A slight increase in temperature might disproportionately accelerate an undesired side reaction, leading to a different product profile.

Scientific Rationale and Solutions:

  • Arrhenius Equation in Practice: The rate of all reactions increases with temperature, but not uniformly. An undesired pathway might have a higher activation energy, making it much more sensitive to temperature excursions.

  • Impurity Profiling: Carefully analyze the impurities in inconsistent batches. Identifying their structures can provide clues as to which alternative reaction pathways are being favored. For example, the presence of an oxazolidinone might suggest an incomplete cyclization or a competing pathway.[10]

  • Enhanced Temperature Control:

    • Reactor System: Ensure your reactor's temperature control system is well-tuned. For large vessels, using multiple temperature probes (baffles, bottom) can detect thermal gradients or "hot spots" that a single probe might miss.

    • Heat Transfer Fluids: Use a heat transfer fluid with a high heat capacity and low viscosity for more responsive and uniform cooling.

    • Mixing Efficiency: Poor mixing can create localized areas of high temperature where reagents are added. Ensure your agitator speed and design are sufficient for the vessel geometry and reaction mass viscosity.

Q3: My scale-up of an oxazole synthesis is showing a significant exotherm that was not apparent at the lab scale. How do I assess and control the risk of a thermal runaway?

A3: This is a critical safety concern rooted in the principles of heat transfer during scale-up. The heat generated by a reaction is proportional to its volume (mass), while the heat removed is proportional to the available surface area. As you scale up, the volume increases by a cubic factor (r³), but the surface area only increases by a square factor (r²). This fundamental mismatch means a reaction that is easily controlled in the lab can become dangerously exothermic at the plant scale.

Thermal Hazard Assessment Workflow:

The diagram below illustrates the relationship between heat generation and heat removal, which is fundamental to preventing a runaway reaction. A runaway occurs when the heat generation curve rises above the heat removal capability at an unstable operating point.[11]

Heat_Balance cluster_0 Thermal Runaway Condition cluster_1 Operational Control Heat_Generated Heat Generated (S-Curve) Increases exponentially with temperature Heat_Removed Heat Removed (Linear) Proportional to T_reaction - T_coolant Runaway Runaway Zone Heat Generated > Heat Removed Stable_Point Stable Operating Point (Desired Temperature) Unstable_Point Unstable 'Ignition' Point Stable_Point->Unstable_Point Temperature Excursion Unstable_Point->Runaway Loss of Control Control_Action Control Action: Increase Cooling or Stop Feed Control_Action->Stable_Point Restores Balance

Caption: Heat balance diagram for an exothermic reaction.

Key Safety Parameters and Protocols:

To quantify this risk, you must determine several key parameters, summarized in the table below.

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total amount of energy released per mole of reactant.Determines the total energy potential of the reaction. Higher values indicate a greater hazard.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the batch with no cooling. Calculated as ΔHr / (Mass × Cp).A high ΔTad (e.g., > 100-200 °C) is a strong indicator of a high runaway potential.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the batch could reach under process deviations (e.g., cooling failure) while still only undergoing the desired reaction.This is a critical temperature limit that should never be approached. Your operating temperature must be safely below the MTSR.[4]
Time to Maximum Rate (TMR) The time it takes for an adiabatic reaction to self-heat from a specific starting temperature to its maximum reaction rate.A short TMR (minutes) at or near the process temperature indicates a very severe hazard, leaving little time for corrective action.

Protocol: Emergency Response to a Temperature Excursion

This workflow should be a standard operating procedure for any large-scale exothermic reaction.

Caption: Decision workflow for a temperature excursion event.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best options for reactor heat exchange systems when scaling up oxazole synthesis?

A1: The choice depends on the heat load of your specific reaction and the size of your reactor. While a standard jacket is common, it may become insufficient at a large scale.[12]

Cooling SystemAdvantagesDisadvantagesBest For
Jacketed Reactor Simple design, easy to clean the reactor interior.[12]Lowest heat transfer area per unit volume; can be inefficient for large reactors or highly exothermic reactions.[12]Small-scale reactors (< 1000L), reactions with low to moderate exotherms.
Internal Coils High heat transfer area, very effective heat removal directly within the reaction mass.[12]Difficult to clean, can interfere with mixing patterns, potential site for localized fouling.Highly exothermic reactions where maximum heat removal is needed.
External Heat Exchanger Very high and scalable heat transfer area, independent of reactor size.[13] Allows for rapid cooling by pumping the reaction mass through the exchanger.Requires an external pump loop, which adds complexity and potential points of failure. Can be problematic for slurries.Very large-scale reactors (> 5000L) and processes requiring precise, rapid temperature adjustments.[14]
Q2: How can Process Analytical Technology (PAT) improve temperature control?

A2: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters.[15] For temperature control, PAT moves beyond simple temperature monitoring to a more holistic process understanding.

  • Real-Time Monitoring: Instead of just tracking temperature, PAT tools like in-situ FTIR or Raman spectroscopy can monitor the real-time concentration of reactants and products.[7][16] This allows you to directly observe the reaction rate.

  • Preventing Accumulation: By monitoring reactant concentration, you can ensure it is being consumed as it is added. If the concentration begins to rise, it's a direct indication of accumulation, and the feed can be automatically slowed or stopped before a dangerous exotherm occurs.[16]

  • Endpoint Determination: PAT can precisely determine the end of the reaction, preventing overheating or the development of impurities from letting the reaction continue for too long at an elevated temperature.

Q3: What are the most critical steps when developing a temperature control strategy for a new oxazole synthesis process?

A3: A robust strategy begins in the lab and is methodically scaled.

  • Early-Stage Calorimetry: As soon as the synthetic route is confirmed, perform differential scanning calorimetry (DSC) on all starting materials, intermediates, and the final product to understand their thermal stability and identify decomposition temperatures.

  • Bench-Scale Reaction Calorimetry: Use a system like an RC1 or EasyMax to measure the heat of reaction, heat capacity of the reaction mass, and the rate of heat evolution under various conditions (temperature, concentration). This provides the fundamental data for your thermal risk assessment.[6]

  • Modeling and Simulation: Use the calorimetry data to model the reaction at the intended scale. This simulation can predict the temperature profile, identify cooling system limitations, and help define safe operating parameters (e.g., maximum feed rate) before the first large-scale run.[17]

  • Implement a Deviation Management System: Have a clear, documented procedure for any deviation from the standard process.[18][19] This system should include immediate containment, root cause analysis (RCA), and implementation of corrective and preventive actions (CAPA) to prevent recurrence.[18][20]

References

  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • TANGLIAN Chemistry. (n.d.). The heat transfer device of the reactor.
  • Essential Chemical Industry. (n.d.). Chemical reactors.
  • Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes.
  • AZoM. (2026, January 7). Key Trends Shaping the Future of Flow Chemistry.
  • Wikipedia. (n.d.). Oxazole.
  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (2020, February 28). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2025, August 7).
  • Scientific Update. (2017, July 18). Oxazole Synthesis from Acetylenes and Nitriles.
  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • Slideshare. (n.d.). Oxazole.
  • ResearchGate. (2025, August 6). Planning protection measures against runaway reactions using criticality classes.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Process Analytical Technology | PAT Testing.
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • YouTube. (2014, October 16).
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • National Institutes of Health (NIH). (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • ResearchGate. (2021, October 17).
  • ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • National Institutes of Health (NIH). (n.d.).
  • Pharmaceutical Technology. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Pharmaguideline. (2025, May 14). Effective Deviation Management in Pharmaceutical Manufacturing.
  • National Institutes of Health (NIH). (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • YouTube. (2012, March 5). Runaway Reaction - Prevention.
  • IChemE. (n.d.).
  • CfPIE. (2022, May 26).
  • Scribd. (n.d.).
  • Scilife. (2025, December 15).

Sources

Technical Support Center: Byproduct Identification in Methyl 5-methoxy-1,3-oxazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting byproduct formation in the synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the practical identification and characterization of byproducts.

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance.

Question 1: I see an unexpected peak in my HPLC/UPLC chromatogram after synthesizing this compound. How can I identify it?

Answer:

An unexpected peak indicates the presence of an impurity. A systematic approach combining chromatographic and spectroscopic techniques is essential for identification.

Step-by-Step Impurity Identification Workflow:
  • Optimize Chromatographic Separation: The first step is to ensure that the impurity is well-resolved from the main product and other components.

    • Action: Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) and the gradient profile. For oxazole derivatives, a reverse-phase C18 column is typically effective.[1] Consider using a different column chemistry, such as a phenyl-hexyl column, if co-elution is suspected.

    • Rationale: Achieving good separation is critical for obtaining a pure sample of the byproduct for subsequent spectroscopic analysis.

  • Preliminary Characterization by UV-Vis Spectroscopy:

    • Action: If your HPLC/UPLC system has a Diode Array Detector (DAD), examine the UV-Vis spectrum of the unknown peak.

    • Rationale: The UV-Vis spectrum provides initial clues about the chromophores present in the molecule. While not definitive, a significant deviation from the spectrum of the desired product suggests a structural modification to the aromatic oxazole core or associated functional groups.

  • Mass Spectrometry (MS) for Molecular Weight Determination:

    • Action: Couple your liquid chromatography system to a mass spectrometer (LC-MS). Acquire the mass spectrum of the unknown peak in both positive and negative ionization modes using electrospray ionization (ESI).

    • Rationale: ESI is a soft ionization technique that typically yields the molecular ion ([M+H]⁺ or [M-H]⁻), providing the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.[2]

  • Isolation and NMR Spectroscopy for Structural Elucidation:

    • Action: Isolate the impurity using preparative HPLC. Once a sufficient amount (typically >1 mg) is collected and the solvent is removed, acquire ¹H NMR and ¹³C NMR spectra.[2][3] 2D NMR techniques like COSY, HSQC, and HMBC may be necessary for complex structures.

    • Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular structure.

Question 2: My ¹H NMR spectrum shows a set of unexpected signals. What are the likely byproduct structures in this synthesis?

Answer:

Based on common oxazole synthesis routes, several side reactions can lead to predictable byproducts. Here are some possibilities and their expected NMR signatures:

Potential Byproducts and Their Spectroscopic Signatures:
Potential ByproductFormation MechanismExpected ¹H NMR Signals (in CDCl₃)Expected ¹³C NMR Signals (in CDCl₃)
Isomeric Oxazole Incomplete or alternative cyclization pathways.Shift in the C4-H proton of the oxazole ring.Corresponding shifts in the oxazole ring carbons.
Hydrolyzed Carboxylic Acid Hydrolysis of the methyl ester during workup or purification.Disappearance of the methyl ester singlet (~3.9 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm).Shift of the ester carbonyl carbon (~160 ppm) to a carboxylic acid carbonyl (~165 ppm).
Ring-Opened Product Nucleophilic attack on the oxazole ring, which can be susceptible to ring cleavage.[4]Appearance of signals corresponding to an open-chain amide or enamine.Absence of characteristic oxazole ring carbon signals.
Unreacted Starting Materials Incomplete reaction.Presence of signals corresponding to the starting materials used in the specific synthesis route.Presence of signals corresponding to the starting materials used in the specific synthesis route.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Unexpected Peak in LC/GC B LC-MS Analysis A->B Inject sample D Isolate Byproduct (Prep-HPLC/Column Chromatography) A->D Scale up reaction for isolation C Determine Molecular Weight & Formula (HRMS) B->C Analyze mass spectrum F Propose Structure C->F Correlate with possible side reactions E NMR Spectroscopy (1H, 13C, 2D) D->E Acquire spectra E->F Interpret spectral data G Confirm Structure (e.g., Synthesis of Standard) F->G Validate proposed structure H Final Structure Confirmation G->H Compare analytical data Byproduct_Formation_Pathways cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathways Start Starting Materials Intermediate Reaction Intermediate Start->Intermediate Desired Reaction Product This compound Intermediate->Product Cyclization & Esterification Byproduct1 Isomeric Oxazole Intermediate->Byproduct1 Alternative Cyclization Byproduct2 Hydrolyzed Acid Product->Byproduct2 Hydrolysis Byproduct3 Ring-Opened Product Product->Byproduct3 Nucleophilic Attack

Sources

Technical Support Center: Column Chromatography Optimization for the Purification of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the purification of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this specific oxazole derivative. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)
Q1: My primary challenge is the poor separation of my target compound, this compound, from closely related impurities. How can I improve the resolution?

A1: Achieving optimal resolution is a multi-faceted process that begins with a thorough analysis of your crude reaction mixture using Thin Layer Chromatography (TLC). The key is to systematically optimize your stationary and mobile phases.

Step-by-Step Protocol for Improving Resolution:

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is typically the first choice for the purification of many organic compounds, including oxazole derivatives.[1] However, if your compound shows signs of degradation or if you are struggling with persistent impurities, consider alternative stationary phases. For particularly challenging separations, deactivating the silica gel to reduce its acidity can be beneficial.[2] Alumina or Florisil can also be viable alternatives if compound stability on silica is a concern.[2]

  • Mobile Phase Optimization with TLC: The selection of an appropriate solvent system is critical for good separation.[3]

    • Initial Screening: Start by testing a range of solvent systems with varying polarities on a TLC plate. A common starting point for moderately polar compounds like your target molecule is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][4]

    • Target Rf Value: Aim for an Rf (retention factor) value of 0.2-0.4 for your target compound on the TLC plate. This generally translates to a good elution profile on a column.[2]

    • Solvent System Refinement: If the separation is still not optimal, consider adding a small percentage of a third solvent to modulate the selectivity. For instance, adding a small amount of dichloromethane or methanol can significantly alter the separation.

  • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation of all components, a gradient elution is recommended.[3][5]

    • Start with a low polarity mobile phase to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column. Automated flash chromatography systems excel at creating precise and reproducible gradients.[5]

Troubleshooting Guide
Problem 1: The compound appears to be degrading on the silica gel column.

Plausible Cause: The oxazole ring system can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][6]

Solutions & Methodologies:

  • Silica Gel Stability Test (2D TLC): Before committing to a large-scale column, perform a 2D TLC to assess the stability of your compound on silica.

    • Spot your crude mixture in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and develop it again in the same solvent system.

    • If your compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation.[2]

  • Deactivation of Silica Gel: If instability is confirmed, you can deactivate the silica gel.

    • Prepare a slurry of silica gel in your chosen non-polar solvent.

    • Add a small percentage (e.g., 1%) of triethylamine or another suitable base to the slurry.

    • Stir for a few minutes and then pack the column as usual. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[2]

Problem 2: The compound elutes too quickly (with the solvent front) or not at all.

Plausible Causes:

  • Eluting too quickly: The mobile phase is too polar.

  • Not eluting: The mobile phase is not polar enough, or the compound has irreversibly adsorbed to the stationary phase.[2]

Solutions & Methodologies:

  • Adjusting Mobile Phase Polarity: This is the most straightforward solution.

    • If eluting too fast: Decrease the proportion of the polar solvent in your mobile phase.

    • If not eluting: Gradually increase the polarity of your mobile phase. If a simple hexane/ethyl acetate system is insufficient, consider adding a stronger solvent like methanol in small increments.[2]

  • Sample Loading Technique: The way you load your sample onto the column can significantly impact the separation.[7]

    • Dry Loading: If your compound has low solubility in the initial mobile phase, dry loading is recommended.[7]

      • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent completely to obtain a free-flowing powder of your sample adsorbed onto the silica.

      • Carefully add this powder to the top of your packed column. This technique often leads to sharper bands and better resolution.[7]

Problem 3: Tailing of the compound peak, leading to broad fractions and poor purity.

Plausible Causes:

  • Compound Overloading: Too much sample has been loaded onto the column for its size.

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for the compound's solubility.

  • Secondary Interactions: Strong interactions between the compound and the stationary phase.

Solutions & Methodologies:

  • Optimize Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Increase Mobile Phase Polarity Post-Elution: Once your target compound starts to elute, you can slightly increase the polarity of the mobile phase to counteract tailing and expedite the elution of the remaining product.[2]

  • Add a Modifier to the Mobile Phase: For compounds with acidic or basic functional groups, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, adding a small amount of acetic acid can help protonate carboxylic acid impurities, reducing their interaction with the silica.

Data & Protocols
Table 1: Common Solvent Systems for Oxazole Derivatives
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumInitial screening and purification of less polar oxazoles.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar oxazoles or when hexane/ethyl acetate fails.
Hexane / AcetoneMediumAn alternative to ethyl acetate, can offer different selectivity.
Chloroform / MethanolHighFor highly polar oxazoles, use with caution due to chloroform's toxicity.
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for optimizing the column chromatography purification of this compound.

Column Chromatography Optimization Workflow cluster_0 Method Development cluster_1 Column Preparation & Execution cluster_2 Analysis & Troubleshooting TLC_Analysis 1. TLC Analysis (Solvent Screening) Stability_Test 2. Compound Stability Test (2D TLC) TLC_Analysis->Stability_Test Column_Packing 3. Column Packing (Slurry Method) Stability_Test->Column_Packing Sample_Loading 4. Sample Loading (Wet vs. Dry) Column_Packing->Sample_Loading Elution 5. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection TLC_Fractions 7. TLC of Fractions Fraction_Collection->TLC_Fractions Combine_Pure 8. Combine Pure Fractions TLC_Fractions->Combine_Pure Troubleshoot 9. Troubleshoot (If necessary) TLC_Fractions->Troubleshoot Poor Separation/ Degradation Troubleshoot->TLC_Analysis Re-optimize

Caption: Workflow for column chromatography optimization.

References
  • University of Rochester, Department of Chemistry.
  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
  • Biotage. Optimizing chromatographic purification for rapid results in chemical manufacturing. [Link]
  • Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. [Link]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). [Link]
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • Scilit. (2021, January 3). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • Biotage. Inspiring productivity with modern flash chromatography: Delivering more chemical targets with less. [Link]
  • ChemistryViews. (2012, August 7).
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
  • National Institutes of Health. (n.d.).
  • Sharma, U. D., Kumar, L., & Verma, R. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(8), 3725-3730. [Link]
  • HPLC Troubleshooting Guide. (n.d.). [Link]
  • NATURALISTA CAMPANO. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. [Link]
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][8] Sigmatropic Rearrangement-Annul
  • National Institutes of Health. (n.d.).
  • Reddit. (2016, March 30).
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). [Link]
  • Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki. (n.d.). [Link]
  • American Chemical Society. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • ChemSrc. (2025, May 20). methyl 5-(2-methoxy-2-oxoethyl)
  • The Royal Society of Chemistry. (n.d.). Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. [Link]
  • Joshi, S., Shrivastava, S., & Khare, D. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 195-207. [Link]
  • PubMed. (2001, January 25). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. [Link]
  • National Institutes of Health. (n.d.). Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles. [Link]
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
  • Chemical Synthesis Database. (n.d.).
  • ChemSynthesis. (2025, May 20).
  • ChemSynthesis. (2025, May 20).
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (a)

Sources

Validation & Comparative

Comparative Guide to the Synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a key heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group at the 5-position and a methyl carboxylate at the 2-position, imparts specific electronic and steric properties that are desirable in the design of novel bioactive compounds and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a critical endeavor.

PART 1: Proposed Synthetic Strategies at a Glance

Three primary synthetic routes are proposed and analyzed, each leveraging fundamental principles of heterocyclic chemistry.

  • Route 1: The Van Leusen-Type [3+2] Cycloaddition. This approach builds the oxazole core through the reaction of a C2-building block with a three-atom component.

  • Route 2: Cyclization of an N-Acyl-α-amino Ester Precursor. This strategy involves the construction of a linear precursor containing all the necessary atoms, followed by an intramolecular cyclization to form the oxazole ring.

  • Route 3: Synthesis from Methyl Glyoxylate. This novel approach utilizes a readily available C2-synthon and builds the oxazole ring through a series of condensation and cyclization reactions.

The following sections will delve into the mechanistic details, proposed experimental protocols, and a comparative analysis of these routes.

PART 2: Detailed Analysis of Synthetic Routes

Route 1: Van Leusen-Type [3+2] Cycloaddition

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] By adapting this methodology, we can propose a convergent route to our target molecule.

Conceptual Framework:

This strategy involves the reaction of an isocyanide bearing the C2-substituent with a carbonyl compound that will form the C4 and C5 positions of the oxazole ring. For our target, this would ideally involve the reaction of methyl isocyanoacetate with a reagent that provides the C5-methoxy group. A plausible candidate for this is a methoxy-substituted aldehyde or its equivalent.

Proposed Reaction Scheme:

Route 1 cluster_0 Route 1: Van Leusen-Type [3+2] Cycloaddition start Methyl Isocyanoacetate + Methoxyacetaldehyde intermediate Oxazoline Intermediate start->intermediate Base (e.g., K2CO3) product This compound intermediate->product Elimination of H2O Route 2 cluster_1 Route 2: Cyclization of a Linear Precursor start Methyl 2-amino-3-methoxypropanoate acylation Methyl 2-(formamido)-3-methoxypropanoate start->acylation Formylating Agent (e.g., Ethyl Formate) cyclization This compound acylation->cyclization Dehydrating Agent (e.g., POCl3, P2O5) Route 3 cluster_2 Route 3: Synthesis from Methyl Glyoxylate start Methyl Glyoxylate + Methanolic Ammonia intermediate Intermediate (e.g., enamine) start->intermediate Condensation cyclization This compound intermediate->cyclization Oxidative Cyclization

Sources

A Technical Guide to the Biological Activity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a key heterocyclic compound, and its structural analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of these molecules and provide insights for the rational design of future therapeutic agents.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural features allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[4] The presence of the methoxy and carboxylate groups on the oxazole ring, as seen in this compound, offers multiple points for hydrogen bonding and other non-covalent interactions, making it an attractive starting point for drug discovery programs.

Comparative Analysis of Biological Activities

While direct comparative studies on a systematic series of this compound analogs are not extensively available in the public domain, we can draw valuable insights from research on structurally related oxazole and benzofuran derivatives. This section will explore the anticancer and antimicrobial activities of these compounds, highlighting the influence of key structural modifications.

Anticancer Activity

The search for novel anticancer agents has led to the exploration of a wide array of oxazole-containing molecules.[5] Research has shown that substitutions on the oxazole ring can significantly impact cytotoxic activity.

A study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates revealed that these compounds exhibit a broad range of cytotoxic activity against various human cancer cell lines.[6] For instance, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated significant growth inhibition, highlighting the potential of modifying the 5-position of the oxazole ring to enhance anticancer efficacy.[6]

Furthermore, in a study of benzofuran derivatives with a similar substitution pattern, halogenation and modifications of the acetyl group at the 6-position of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to influence their anticancer potential.[3] Specifically, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate analog showed significant activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[3] This suggests that the interplay between the methoxy group and other substituents is crucial for cytotoxic effects.

Table 1: Comparative Anticancer Activity of Selected Oxazole and Benzofuran Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateVariousAverage GI50: 5.37[6]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549Not specified[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2Not specified[3]

Note: GI50 represents the concentration for 50% growth inhibition.

Antimicrobial Activity

Oxazole derivatives have also emerged as a promising class of antimicrobial agents.[7] The structural features of the oxazole ring and its substituents play a critical role in determining the spectrum and potency of their antimicrobial action.

While specific antimicrobial data for this compound is limited, studies on related structures provide valuable SAR insights. For example, research on 2,5-disubstituted 1,3,4-oxadiazoles has shown that the presence of electronegative groups on a phenyl ring attached to the oxadiazole core can enhance antimicrobial effects.[8] This suggests that modifications to the substituents on the oxazole ring of our lead compound could modulate its antimicrobial properties.

A study on carbazole derivatives linked to 1,3,4-oxadiazole scaffolds reported minimum inhibitory concentration (MIC) values ranging from 0.625 to 10 mg/mL against various bacterial and fungal strains.[1] This highlights the potential of hybrid molecules incorporating the oxazole core for developing new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Selected Oxazole-Related Analogs

Compound/AnalogMicrobial StrainMIC (mg/mL)Reference
Carbazoles linked with 1,3,4-oxadiazole hybridsGram-negative bacteria, C. albicans0.625 - 10[1]
2,5-disubstituted 1,3,4-oxadiazoles with nitro furan ringStaphylococcal strains4 - 32 (µg/mL)[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the anticancer and antimicrobial activities of oxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., this compound and its analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay A Seed Cancer Cells B Treat with Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H MIC_Determination A Prepare Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compounds B->C D Incubate (18-24h) C->D E Visually Assess Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, although not exhaustive for this compound itself, allows us to infer some preliminary SAR trends for this class of compounds.

  • Role of the Methoxy Group: The presence of a methoxy group, as seen in the active benzofuran analog, can contribute positively to biological activity. [3]Its position on the aromatic or heterocyclic ring is likely to be a critical determinant of potency. [9]* Modification of the Carboxylate Group: The carboxylate at the 2-position of the oxazole is a key site for derivatization. Conversion to amides or other esters could modulate pharmacokinetic properties and introduce new interactions with biological targets.

  • Substitution at the 5-Position: As demonstrated by the 5-sulfonyl oxazole derivatives, the 5-position is a viable site for introducing substituents that can enhance anticancer activity. [6] Logical Relationship of SAR

SAR_Logic Core_Scaffold This compound Methoxy_Group Methoxy Group (Position & Number) Core_Scaffold->Methoxy_Group Carboxylate_Group Carboxylate Group (Ester/Amide Analogs) Core_Scaffold->Carboxylate_Group Position_5 Substitution at C5 Core_Scaffold->Position_5 Biological_Activity Biological Activity (Anticancer, Antimicrobial) Methoxy_Group->Biological_Activity Carboxylate_Group->Biological_Activity Position_5->Biological_Activity

Caption: Key structural features influencing biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the development of a more comprehensive SAR and guide the optimization of this promising scaffold into potent and selective therapeutic candidates.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. While direct comparative data with its close analogs is still emerging, the broader research on oxazole and related heterocyclic structures strongly supports the potential of this scaffold in anticancer and antimicrobial drug discovery. The experimental protocols and SAR insights provided in this guide are intended to equip researchers with the foundational knowledge to further explore and unlock the full therapeutic potential of this promising class of compounds.

References

  • Bordei, et al. (2020). Synthesis and antimicrobial activity of seven carbazole derivatives bearing either acylhydrazides or oxadiazoles. Molecules, 25(10), 2413.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Sarkate, A. P., & Shinde, D. B. (2015). Synthesis and Docking Studies of 2-(Nitroxy)-ethyl-2-(substituted-2,5-diphenyl-oxazole)-acetate as Anti-Inflammatory Agents with Analgesic and Nitric Oxide Releasing Properties. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 128-134.
  • Anonymous. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
  • Anonymous. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate.
  • Anonymous. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.
  • Anonymous. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI.
  • Anonymous. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.
  • Anonymous. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
  • Anonymous. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
  • Anonymous. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI.
  • Anonymous. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.
  • Anonymous. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.
  • Anonymous. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
  • Anonymous. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Anonymous. (n.d.). Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. Semantic Scholar.
  • Chavan, S. M. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.
  • Jasim, L. S. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. SYSTEMATIC REVIEWS IN PHARMACY.
  • Anonymous. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI.
  • Anonymous. (2019). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. ResearchGate.
  • Anonymous. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Anonymous. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH.
  • Anonymous. (2024). Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate.
  • Anonymous. (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate.

Sources

A Comparative Spectroscopic Guide to Methyl 5-methoxy-1,3-oxazole-2-carboxylate and 5-Methoxy-1,3-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, oxazole-based heterocycles are privileged scaffolds, forming the core of numerous biologically active molecules.[1] The functionalization of the oxazole ring, particularly at the 2- and 5-positions, dictates the molecule's physicochemical properties and its potential as a synthetic building block. This guide provides an in-depth spectroscopic comparison of two closely related compounds: Methyl 5-methoxy-1,3-oxazole-2-carboxylate (the ester) and its hydrolyzed counterpart, 5-methoxy-1,3-oxazole-2-carboxylic acid (the acid).

Understanding the distinct spectroscopic signatures of the ester and its corresponding acid is paramount for researchers. This knowledge is critical not only for routine structure verification and quality control but also for real-time reaction monitoring, specifically during the saponification of the ester to the acid—a common final step in many synthetic routes.[2][3] This guide explains the causality behind the observed spectral differences, provides robust experimental protocols, and presents predicted data based on established chemical principles and analysis of analogous structures.[3]

Structural and Electronic Distinctions

The key difference between the two molecules lies in the functional group at the C2 position of the oxazole ring. The ester possesses a methyl carboxylate group (-COOCH₃), while the acid features a carboxylic acid group (-COOH). This seemingly minor change from a methyl group to an acidic proton induces significant shifts in the electronic environment and vibrational properties of the molecule, which are readily detected by standard spectroscopic techniques.

G cluster_ester This compound cluster_acid 5-Methoxy-1,3-oxazole-2-carboxylic acid ester_struct ester_struct acid_struct acid_struct ester_struct->acid_struct Hydrolysis (Saponification) acid_struct->ester_struct Esterification

Caption: Chemical structures and interconversion of the ester and acid forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

NMR spectroscopy is arguably the most definitive technique for distinguishing between the ester and the acid in solution. The primary diagnostic signals arise from the protons of the C2-substituent.

¹H NMR Analysis

The most telling difference in the proton NMR spectrum is the presence of the carboxylic acid proton in the acid form. This proton is highly deshielded, typically appearing as a broad singlet far downfield (δ 10.0 - 13.0 ppm).[3] Its chemical shift can be highly variable and is dependent on solvent and concentration due to hydrogen bonding effects.[1][4] Conversely, the ester is characterized by a sharp singlet corresponding to the three methyl ester protons (-COOCH₃) at approximately δ 3.8 - 4.0 ppm.[3] The other signals—the oxazole ring proton (H-4) and the methoxy protons (-OCH₃)—appear in similar regions for both compounds.

¹³C NMR Analysis

In the ¹³C NMR spectrum, both molecules will show signals for the five core carbons of the 5-methoxy-oxazole moiety and the carbonyl carbon. The key differentiator is an additional signal in the ester's spectrum for the methyl carbon of the ester group (-COOC H₃), which typically resonates around δ 52 - 55 ppm.[3] The carbonyl carbon (C=O) also experiences a slight shift, generally appearing at a slightly higher field (less deshielded) in the ester compared to the acid.[3][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment 5-Methoxy-1,3-oxazole-2-carboxylic acid This compound Rationale for Difference
¹H NMR
-COOH ~12.5 (broad s, 1H)[1][4] N/A Presence of the highly deshielded, exchangeable acidic proton.
-COOCH₃ N/A ~3.9 (s, 3H)[3] Presence of the methyl ester protons.
H-4 (oxazole) ~7.0 (s, 1H)[1] ~7.2 (s, 1H)[3] Minor shift due to different electronic effects of COOH vs. COOCH₃.
-OCH₃ (ring) ~3.9 (s, 3H)[1] ~4.0 (s, 3H)[3] Minimal change as it is distant from the C2-substituent.
¹³C NMR
C=O ~162[3] ~160[3] Different electronic environment around the carbonyl carbon.
C2 (oxazole) ~159[3] ~160[3] Attached to the differing functional group.
C5 (oxazole) ~152[3] ~153[3] Minor electronic influence.
C4 (oxazole) ~102[3] ~103[3] Minor electronic influence.
-OCH₃ (ring) ~58[3] ~58[3] Remote from the site of modification.

| -COOCH₃ | N/A | ~53[3] | Unique carbon signal for the methyl ester group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4][6]

    • Expert Insight: DMSO-d₆ is often preferred for the carboxylic acid as it minimizes the rate of proton exchange with residual water, resulting in a more clearly observable -COOH proton signal.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[3][6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and co-addition of 16 to 64 scans to ensure a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.[4]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups

IR spectroscopy provides a rapid and powerful method for distinguishing the two compounds by identifying their constituent functional groups based on their vibrational frequencies.

The IR spectrum of the carboxylic acid is dominated by an extremely broad absorption band in the region of 2500-3300 cm⁻¹.[1][7] This characteristic feature arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The ester, lacking an O-H bond, shows no absorption in this region.[8]

The second key diagnostic region is that of the carbonyl (C=O) stretch. While both compounds have a strong C=O absorption, its position differs. For the acid, it typically appears around 1700-1725 cm⁻¹.[3][7] In the ester, this band is shifted to a slightly higher wavenumber, around 1720-1740 cm⁻¹.[3][9] Furthermore, the ester displays strong, characteristic C-O stretching bands between 1100-1300 cm⁻¹, which are less defined in the acid.[7][10]

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibration Mode 5-Methoxy-1,3-oxazole-2-carboxylic acid This compound Rationale for Difference
O-H stretch (Carboxylic Acid) 2500 - 3300 (very broad)[1][3] N/A The defining feature of a carboxylic acid, absent in the ester.[7]
C=O stretch (Carbonyl) 1700 - 1725 (strong)[3] 1720 - 1740 (strong)[3][9] The C=O bond in the ester is slightly stronger, requiring higher energy to vibrate.[8]

| C-O stretch | 1210 - 1320 (strong)[3] | 1200 - 1300 (two strong bands)[3][10] | The ester has two distinct C-O single bonds (C-O-C) with characteristic stretches. |

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) Acquisition Data Acquisition (NMR / FTIR / MS) Sample->Acquisition Load Sample Processing Data Processing (FT / Baseline Correction) Acquisition->Processing Raw Data (FID/Interferogram) Analysis Spectral Analysis & Interpretation Processing->Analysis Processed Spectrum Report Structure Confirmation & Reporting Analysis->Report Assign Peaks

Caption: A generalized workflow for the spectroscopic characterization of chemical compounds.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact. This is the most common and convenient method.[4]

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a transparent pellet using a hydraulic press.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]

  • Data Acquisition:

    • First, record a background spectrum of the empty sample compartment or clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[4]

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[4]

  • Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and subtracts the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, offering an unambiguous way to differentiate the ester from the acid.

The molecular formula of the acid is C₅H₅NO₄, giving it a monoisotopic mass of 143.0219 g/mol . The ester, with a formula of C₆H₇NO₄, has a monoisotopic mass of 157.0375 g/mol .[3] This 14.0156 Da difference (the mass of a CH₂ group) is easily resolved by any modern mass spectrometer.

Using a soft ionization technique like Electrospray Ionization (ESI), the acid will typically be observed in negative ion mode as the deprotonated molecule [M-H]⁻ at m/z 142. In positive ion mode, it may be seen as the protonated molecule [M+H]⁺ at m/z 144 or a sodium adduct [M+Na]⁺ at m/z 166. The ester is typically observed in positive ion mode as [M+H]⁺ at m/z 158 or [M+Na]⁺ at m/z 180.

Table 3: Predicted Mass Spectrometry Data

Property / Ion 5-Methoxy-1,3-oxazole-2-carboxylic acid This compound
Molecular Formula C₅H₅NO₄[1] C₆H₇NO₄[3]
Molecular Weight 143.10 g/mol [1] 157.12 g/mol [3]
Predicted [M-H]⁻ (m/z) 142.0 N/A (not readily formed)
Predicted [M+H]⁺ (m/z) 144.0 158.1

| Predicted [M+Na]⁺ (m/z) | 166.0 | 180.1 |

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4][6]

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[6] This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to ensure detection of the most stable ion.[3]

    • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion (or its common adducts/fragments). For definitive confirmation, high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass measurement.[3]

Conclusion: A Multi-Technique Approach to Unambiguous Identification

The spectroscopic differentiation of this compound and 5-methoxy-1,3-oxazole-2-carboxylic acid is straightforward when a systematic, multi-technique approach is employed. Each method provides a unique and complementary piece of the structural puzzle.

G cluster_summary Key Spectroscopic Differentiators T Ester vs. Acid NMR NMR T->NMR IR IR T->IR MS MS T->MS NMR_Acid Acid: Broad -COOH signal (δ 10-13 ppm) NMR->NMR_Acid NMR_Ester Ester: Sharp -COOCH3 signal (δ ~3.9 ppm) NMR->NMR_Ester IR_Acid Acid: Very Broad O-H stretch (2500-3300 cm⁻¹) IR->IR_Acid IR_Ester Ester: Absence of O-H stretch IR->IR_Ester MS_Acid Acid: [M+H]⁺ = 144 m/z MS->MS_Acid MS_Ester Ester: [M+H]⁺ = 158 m/z MS->MS_Ester

Caption: Summary of the primary distinguishing features in each spectroscopic technique.

  • ¹H NMR definitively confirms the presence or absence of the acidic proton versus the methyl ester protons.

  • IR spectroscopy provides a rapid, visual confirmation through the presence or absence of the broad O-H stretch.

  • Mass spectrometry offers unambiguous proof of identity through the molecular weight, differing by 14 Da.

By leveraging the strengths of these three core analytical techniques, researchers can confidently identify, characterize, and monitor the purity of these valuable oxazole building blocks in their synthetic endeavors.

References

  • BenchChem. (2025). Scalable Synthesis of 5-Methoxyoxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development.
  • BenchChem. (2025). Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid.
  • BenchChem. (2025). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
  • BenchChem. (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • Brainly. (2023).
  • TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
  • JoVE. (2023).
  • Chemistry LibreTexts. (2022). 21.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Validating Methyl 5-methoxy-1,3-oxazole-2-carboxylate with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. For novel heterocyclic compounds such as Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a molecule of interest in medicinal chemistry, unambiguous structural validation is not merely a confirmatory step but a foundational pillar for further development. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation against other widely used analytical techniques.

The Imperative of Structural Integrity: The Case of this compound

The oxazole scaffold is a privileged motif in numerous biologically active compounds. The specific substitution pattern of this compound, featuring a methoxy group and a methyl carboxylate, presents the potential for diverse intermolecular interactions, which in turn can influence its efficacy and safety as a therapeutic agent. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, the initial validation of its synthesized structure is a critical gateway in its developmental pipeline.

Synthesis of this compound: A Plausible Pathway

A plausible synthetic route would involve the reaction of a suitable nitrile with a diazo compound under photochemical conditions. This metal-free approach offers a streamlined and efficient pathway to the desired oxazole core.

Proposed Synthetic Protocol:
  • Preparation of the Diazo Reagent: A suitable diazoacetate, for instance, methyl diazoacetate, would be prepared from methyl glycinate hydrochloride.

  • [3+2] Cycloaddition: The prepared diazoacetate would then be reacted with a nitrile bearing the methoxy group, such as methoxyacetonitrile, under blue light irradiation. This reaction proceeds via a singlet carbene intermediate which undergoes a cycloaddition with the nitrile to form the oxazole ring.

  • Purification: The crude product would be purified using column chromatography to yield pure this compound.

This proposed synthesis underscores the importance of definitive structural validation, as cycloaddition reactions can sometimes yield regioisomers.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Slow Evaporation / Vapor Diffusion Crystal_Growth Crystal_Growth Purification->Crystal_Growth Slow Evaporation / Vapor Diffusion Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting X-ray Beam Diffractometer Diffractometer Mounting->Diffractometer X-ray Beam Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Phase Problem Solution Model_Building Model_Building Electron_Density_Map->Model_Building Refinement Refinement Model_Building->Refinement Least-Squares Minimization Validation Validation Refinement->Validation CIF File Final_Structure Final_Structure Validation->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol:
  • Crystal Growth (The Bottleneck): The first and often most challenging step is obtaining a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[1] For a small organic molecule like this compound, several techniques can be employed:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

  • Crystal Selection and Mounting: A visually perfect crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.

Interpreting the Crystallographic Data: A Representative Example

While a crystal structure for this compound is not publicly available, we can examine the data for a closely related analog, methyl 1,3-benzoxazole-2-carboxylate , to understand the nature of the results.[2][3]

Parameter Representative Value (for methyl 1,3-benzoxazole-2-carboxylate) [2][3]Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁Defines the symmetry elements within the unit cell.
a (Å) 11.46Length of one side of the unit cell.
b (Å) 6.43Length of a second side of the unit cell.
c (Å) 15.82Length of the third side of the unit cell.
β (°) 100.37Angle between the 'a' and 'c' axes.
Volume (ų) 1148.0The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor 0.055A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

This data provides a unique fingerprint of the crystal structure, allowing for unambiguous identification and detailed analysis of the molecular geometry and intermolecular interactions. The final output is a Crystallographic Information File (CIF), a standard format for sharing crystal structure data. These files can be deposited in and retrieved from databases like the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[4][5][6]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing molecules, particularly in solution.

Technique Principle Strengths Weaknesses
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous 3D structure, precise bond lengths and angles, information on packing and intermolecular interactions.[7]Requires a suitable single crystal (can be a major bottleneck), provides a solid-state structure which may differ from the solution-state conformation.[8]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldProvides detailed information about the connectivity and chemical environment of atoms in solution, non-destructive.[9][10]Provides an average structure in solution, can be less sensitive than MS, complex spectra for larger molecules.[11][12]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized moleculesHighly sensitive, provides accurate molecular weight and elemental composition (with high resolution), fragmentation patterns can give structural clues.[2][13]Does not directly provide 3D structural information, can be a destructive technique.[1]
The Synergy of Techniques: A Holistic Approach

The most robust structural validation comes from the synergistic use of these techniques. NMR and Mass Spectrometry are excellent for confirming the molecular formula and connectivity after synthesis. X-ray crystallography then provides the definitive three-dimensional structure, confirming the stereochemistry and revealing the packing forces in the solid state.

Technique Comparison cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Xray_Strengths Strengths: - Unambiguous 3D Structure - Precise Bond Lengths/Angles - Solid-State Conformation Xray_Weaknesses Weaknesses: - Requires Single Crystal - Solid-State Only NMR_Strengths Strengths: - Solution-State Structure - Connectivity Information - Non-Destructive NMR_Weaknesses Weaknesses: - Averaged Structure - Lower Sensitivity - Complex Spectra MS_Strengths Strengths: - High Sensitivity - Molecular Weight - Elemental Composition MS_Weaknesses Weaknesses: - No 3D Information - Destructive Structural Validation Structural Validation X-ray Crystallography X-ray Crystallography Structural Validation->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Structural Validation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Validation->Mass Spectrometry

Figure 2: Comparison of key strengths and weaknesses of structural validation techniques.

Conclusion

For a novel compound like this compound, a multi-faceted approach to structural validation is essential. While NMR and Mass Spectrometry are crucial for initial characterization and confirmation of the chemical formula and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The detailed structural insights it provides are invaluable for understanding the molecule's properties and for guiding further research and development in the pharmaceutical and materials science industries. The investment in obtaining a high-quality crystal for X-ray diffraction analysis is justified by the certainty and depth of the structural information it delivers.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • ChemEurope.com. (n.d.). Cambridge Crystallographic Data Centre.
  • Talents by StudySmarter. (n.d.). CCDC – The Cambridge Crystallographic Data Centre.
  • Emwas, A.-H. M., et al. (2013). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech.
  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Wikipedia. (2024, May 2). X-ray crystallography. In Wikipedia.
  • TIGP Program on Sustainable Chemical Science & Technology. (n.d.). Fundamental of Mass Spectrometry.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(S11), 862–865.
  • Jones, C. (2000). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In eLS. John Wiley & Sons, Ltd.
  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • MSU Chemistry. (n.d.). NMR Spectroscopy.
  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech.
  • Slideshare. (2016, May 25). Advantages And Disadvantages Of Nuclear Magnetic Resonance Spectroscopy As A Hyphenated Technique.
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. Institute of Biochemistry and Molecular Biology, University Medical School of Debrecen.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Methyl 5-methoxy-1,3-oxazole-2-carboxylate serves as a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of prominent synthetic methodologies for this target molecule, offering an in-depth look at their efficiency, practicality, and underlying chemical principles. The aim is to equip scientists with the necessary data to select the most suitable method for their specific research and development needs.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific substitution pattern of this compound, featuring a methoxy group at the 5-position and a carboxylate at the 2-position, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of complex molecular architectures.

This guide will focus on two primary synthetic routes to this compound: a classical cyclocondensation approach and a modern, direct synthesis from carboxylic acids. Additionally, a rhodium-catalyzed approach for a structurally related isomer is presented as a point of comparison for catalytic efficiency.

Method 1: Cyclocondensation of Methyl 2-isocyanoacetate and Methoxyacetaldehyde

This method represents a robust and well-established route to the target molecule, relying on the formation of the oxazole ring through a cyclocondensation reaction. The key starting materials are methyl 2-isocyanoacetate and methoxyacetaldehyde.

Mechanistic Rationale

The reaction proceeds via a base-mediated condensation of the α-carbon of the isocyanoacetate with the aldehyde. The resulting intermediate then undergoes an intramolecular cyclization, followed by elimination of water to afford the aromatic oxazole ring. The choice of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol

A detailed, step-by-step protocol for this synthesis is as follows[1]:

  • Reaction Setup: A solution of methyl 2-isocyanoacetate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.

  • Addition of Base: A suitable base, such as potassium carbonate or a non-nucleophilic organic base, is added to the solution.

  • Addition of Aldehyde: Methoxyacetaldehyde (1.1 equivalents) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to gradually warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Performance Data
ParameterValueReference
Expected Yield 70-85%[1]
Reaction Time 12-18 hours[1]
Temperature 0 °C to Room Temperature[1]
Solvent Tetrahydrofuran (THF)[1]
Key Reagents Methyl 2-isocyanoacetate, Methoxyacetaldehyde[1]
Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-isocyanoacetate in anhydrous THF cool Cool to 0°C start->cool add_base Add Base cool->add_base add_aldehyde Add Methoxyacetaldehyde add_base->add_aldehyde warm_stir Warm to RT and Stir (12-18h) add_aldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the cyclocondensation synthesis.

Method 2: Direct Synthesis from Carboxylic Acids and Isocyanoacetates

A more recent and highly efficient approach involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[2] While this method has not been specifically reported for this compound, its broad substrate scope suggests its applicability. This approach avoids the pre-activation of the carboxylic acid, offering a more streamlined and potentially scalable process.

Mechanistic Rationale

This method relies on the in-situ activation of a carboxylic acid with a triflylpyridinium reagent, forming a highly reactive acylpyridinium salt. This intermediate is then trapped by an isocyanoacetate, which undergoes cyclization to form the oxazole ring.[2]

Experimental Protocol (Generalized)

A generalized protocol based on the published methodology is as follows[2]:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in dichloromethane (DCM), is added the isocyanoacetate (1.2 equivalents), a triflylpyridinium reagent (e.g., DMAP-Tf, 1.3 equivalents), and a base (1.5 equivalents).

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours), with progress monitored by TLC.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by flash column chromatography.

Performance Data (Generalized)
ParameterValueReference
Expected Yield 70-97%[2]
Reaction Time 1-3 hours[2]
Temperature Room Temperature[2]
Solvent Dichloromethane (DCM)[2]
Key Reagents Carboxylic Acid, Isocyanoacetate, Triflylpyridinium Reagent[2]
Reaction Pathway Diagram

G cluster_activation In-situ Activation cluster_coupling Coupling and Cyclization start Carboxylic Acid + Triflylpyridinium Reagent intermediate_A Acylpyridinium Salt Intermediate start->intermediate_A add_isocyano Addition of Isocyanoacetate intermediate_A->add_isocyano intermediate_B Cyclization Precursor add_isocyano->intermediate_B cyclization Intramolecular Cyclization intermediate_B->cyclization product 4,5-Disubstituted Oxazole cyclization->product

Caption: Generalized pathway for direct oxazole synthesis.

Alternative Catalytic Approach: Rhodium-Catalyzed Synthesis of a Structural Isomer

For the sake of a comprehensive comparison, it is valuable to consider catalytic methods. A rhodium(II) acetate-catalyzed reaction of dimethyl diazomalonate with nitriles has been reported to produce 4-carbomethoxy-5-methoxy-1,3-oxazoles.[3] Although this yields a structural isomer of the target molecule, it highlights the potential for catalytic routes in the synthesis of substituted oxazoles.

Mechanistic Considerations

This reaction proceeds through the formation of a rhodium carbene from the diazo compound. The carbene then undergoes a [3+2] cycloaddition with the nitrile to form the oxazole ring. The choice of rhodium catalyst can influence the regioselectivity of the reaction.[3]

Performance Data (Generalized)
ParameterValueReference
Catalyst Rhodium(II) acetate[3]
Key Reagents Dimethyl diazomalonate, Nitrile[3]
Product 4-Carbomethoxy-5-methoxy-1,3-oxazole[3]

Comparative Analysis and Future Outlook

FeatureMethod 1: CyclocondensationMethod 2: Direct SynthesisAlternative: Rhodium-Catalyzed
Yield Good to Excellent (70-85%)Excellent (70-97%)Varies
Reaction Time Long (12-18 hours)Short (1-3 hours)Typically short
Temperature Mild (0 °C to RT)Mild (RT)Varies
Scalability Potentially scalableDemonstrated gram-scale synthesisPotentially scalable
Starting Materials Readily availableReadily availableRequires diazo compounds
Versatility GoodBroad substrate scopeDependent on nitrile availability
Waste Generation Stoichiometric byproductsStoichiometric byproducts (recyclable base)Catalytic, less waste

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.[Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Product Class 12: Oxazoles. Science of Synthesis. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
  • Rhodium carbene routes to oxazoles and thiazoles.

Sources

A Comparative Guide to the Cross-Reactivity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of target specificity is paramount. While the 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities, the potential for off-target interactions remains a critical hurdle.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of novel Methyl 5-methoxy-1,3-oxazole-2-carboxylate derivatives. Moving beyond mere protocol, we delve into the causal nexus of experimental design, offering a framework for robust, self-validating cross-reactivity assessment.

The strategic modification of lead compounds, often through techniques like scaffold hopping, aims to enhance potency and reduce metabolic liabilities.[3][4] However, these structural alterations can inadvertently introduce affinities for unintended biological targets. This guide will explore the principles of designing selective compounds and present methodologies to empirically determine the selectivity of newly synthesized oxazole derivatives.[5][6]

The Rationale for Cross-Reactivity Profiling

The oxazole core is present in numerous natural products and clinically approved drugs, demonstrating a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8] The specific derivative, this compound, and its analogues are of interest for their potential pharmacological activities.[9] However, even minor substitutions on the oxazole ring can significantly alter the molecule's interaction with biological targets.[10]

A comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental aspect of preclinical safety assessment.[11][12] Early identification of off-target binding can prevent costly late-stage failures and provide crucial insights into a compound's mechanism of action and potential side effects.[13][14] Our investigation focuses on a hypothetical series of derivatives where the core scaffold is maintained, but peripheral substitutions are varied. The primary goal is to determine if these modifications enhance selectivity for the intended target while minimizing interactions with a panel of common off-targets, such as kinases and G-protein coupled receptors (GPCRs).

Experimental Design: A Multi-pronged Approach

To construct a reliable cross-reactivity profile, a multi-tiered experimental approach is essential. This typically begins with in silico predictions and progresses to in vitro biochemical and cell-based assays.

Tier 1: In Silico and Initial Biochemical Screening

Preliminary assessment often involves computational methods like homology searching to identify potential off-targets based on sequence similarity.[14] This is followed by high-throughput biochemical assays, such as radiometric kinase activity assays or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, to screen against a broad panel of kinases.[15][16] These initial screens provide a landscape of potential interactions and guide the selection of targets for more detailed investigation.

Tier 2: Quantitative Assessment of Binding Affinity

Once potential off-targets are identified, the next step is to quantify the binding affinity of the derivatives. A competitive binding assay is a robust method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure to determine the inhibitory constant (Ki) of test compounds against a specific receptor, for example, a GPCR.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand specific for the target receptor.

    • Add increasing concentrations of the unlabeled test compound (the oxazole derivative).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[17]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Target Receptor (in cell membranes) Incubation Incubation (Competition for binding) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (Oxazole Derivative) Compound->Incubation Filtration Separation of Bound vs. Free Incubation->Filtration Detection Quantify Radioactivity Filtration->Detection Analysis IC50 Determination & Ki Calculation Detection->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Tier 3: Functional Assessment in a Cellular Context

Demonstrating binding is crucial, but understanding the functional consequence of that binding is paramount. Cell-based assays provide this next level of insight, revealing whether a compound acts as an agonist, antagonist, or has no functional effect at the off-target.[18][19][20]

Experimental Protocol: Cell-Based Kinase Phosphorylation Assay

This protocol measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase within a cellular environment.[18]

  • Cell Culture and Treatment:

    • Seed cells expressing the target kinase and its downstream signaling pathway in a 96-well plate.

    • Starve the cells of serum for a defined period to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the oxazole derivative for a specified time.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the kinase.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular proteins.

    • Use a sandwich ELISA or a homogeneous assay format like TR-FRET to detect the phosphorylated substrate.[16]

    • In a sandwich ELISA, a capture antibody specific for the total substrate protein is coated on the plate. After adding the cell lysate, a detection antibody specific for the phosphorylated form of the substrate is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) from each well.

    • Normalize the data to untreated controls.

    • Plot the percentage of inhibition of phosphorylation against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cell_Based_Assay cluster_cell_prep Cell Preparation & Treatment cluster_detection Detection & Analysis Start Seed Cells Starve Serum Starvation Start->Starve Treat Treat with Oxazole Derivative Starve->Treat Stimulate Stimulate with Agonist Treat->Stimulate Lysis Cell Lysis Stimulate->Lysis ELISA Sandwich ELISA (Detect Phosphorylation) Lysis->ELISA Data Data Analysis (IC50 Calculation) ELISA->Data

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted 1,3-Oxazole-4-Carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2] The oxazole core can engage with various biological targets through diverse non-covalent interactions, making it a versatile scaffold for the design of novel therapeutics.[3] In the realm of oncology, oxazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, such as the inhibition of tubulin polymerization, topoisomerases, and various protein kinases.[4] This guide focuses on a specific subclass, 1,3-oxazole-4-carboxylates, and provides a comparative analysis of their efficacy in preclinical models of cancer.

In Vitro Efficacy: A Comparative Analysis of Anticancer Activity

The initial assessment of any potential anticancer agent involves rigorous in vitro screening to determine its cytotoxic and antiproliferative effects against a panel of human cancer cell lines. A key study by Pilyo et al. (2020) provides a robust dataset for comparing the in vitro anticancer activity of a series of newly synthesized 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates.[5]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a standardized and high-throughput platform for identifying and characterizing novel anticancer agents. The protocol involves the following key steps:

  • Compound Preparation: The synthesized 1,3-oxazole-4-carboxylate derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

  • Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in their respective appropriate media and conditions.

  • Drug Incubation: The cancer cells are seeded in 96-well plates and, after a 24-hour incubation period, are treated with the test compounds at a single high dose (typically 10⁻⁵ M) or a range of five different concentrations.

  • Endpoint Measurement: After a 48-hour incubation with the compounds, the protein content is measured using the sulforhodamine B (SRB) assay, which provides an estimate of cell viability and growth.

  • Data Analysis: The results are expressed as a percentage of growth inhibition (GI). For the five-dose assay, key parameters are calculated:

    • GI₅₀: The concentration that causes 50% growth inhibition.

    • TGI: The concentration that causes total growth inhibition (cytostatic effect).

    • LC₅₀: The concentration that causes a net 50% cell death (cytotoxic effect).

Comparative In Vitro Activity of 5-Sulfonyl-1,3-Oxazole-4-Carboxylate Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates against a panel of 60 human cancer cell lines, as reported by Pilyo et al. (2020).[5]

Compound IDR (Substitution on 2-aryl ring)R¹ (Substitution on 5-sulfonyl group)Average GI₅₀ (µM)Average TGI (µM)Average LC₅₀ (µM)Most Sensitive Cell Lines
15 PhenylBenzyl5.3712.936.0Leukemia (CCRF-CEM, MOLT-4, SR), Colon (COLO 205), Melanoma (MALME-3M), Renal (ACHN)
8 4-Methylphenyl4-Chlorophenyl>100>100>100Leukemia (SR)
18 4-Methylphenyl3-MethoxyphenylNot ReportedNot ReportedNot ReportedColon (COLO 205), Melanoma (MALME-3M)

Data extracted from Pilyo et al. (2020).[5] Note: Not all compounds in the original study are listed. The selection highlights key structure-activity relationships.

Interpretation of In Vitro Data and Structure-Activity Relationship (SAR)

The in vitro screening data reveals significant differences in the anticancer activity of the tested 1,3-oxazole-4-carboxylate derivatives, pointing towards a clear structure-activity relationship.[5]

  • Compound 15 , Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, emerged as the most potent derivative in the series, exhibiting a broad spectrum of cytotoxic activity against multiple cancer cell lines.[5] Its average GI₅₀ of 5.37 µM indicates significant growth inhibitory effects at sub-micromolar to low micromolar concentrations.

  • The nature of the substituent on the 5-sulfonyl group appears to be a critical determinant of activity. The benzyl group in compound 15 confers superior potency compared to the substituted phenyl groups in other derivatives.

  • The substitution on the 2-aryl ring also influences the anticancer profile, although its impact may be modulated by the nature of the 5-sulfonyl substituent.

Visualizing the In Vitro Screening Workflow

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1,3-Oxazole-4-Carboxylate Derivatives cell_culture NCI-60 Cancer Cell Line Panel synthesis->cell_culture Test Compounds compound_treatment Treatment with Oxazole Derivatives (Single or 5-Dose) cell_culture->compound_treatment srb_assay 48h Incubation followed by SRB Assay compound_treatment->srb_assay data_analysis Calculation of GI₅₀, TGI, LC₅₀ srb_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis hit_selection Selection of Lead Compounds for In Vivo Studies sar_analysis->hit_selection

Caption: A schematic overview of the in vitro screening process for 1,3-oxazole-4-carboxylate derivatives.

In Vivo Efficacy: A Methodological Framework for Preclinical Evaluation

Experimental Protocol: Xenograft/Allograft Tumor Model in Mice

This protocol describes a typical workflow for evaluating the in vivo efficacy of a lead 1,3-oxazole-4-carboxylate derivative in a murine model of cancer.

  • Animal Model Selection: Immunocompromised mice (e.g., nude or SCID mice) are used for xenograft models where human cancer cell lines are implanted. For syngeneic models, immunocompetent mice are used with compatible murine tumor cell lines.

  • Tumor Cell Implantation: A predetermined number of cancer cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control drug).

  • Compound Administration: The lead oxazole derivative is formulated in a suitable vehicle and administered to the mice via a clinically relevant route, such as oral gavage or intraperitoneal injection, according to a predefined schedule (e.g., once daily for 14-21 days).

  • Monitoring and Data Collection:

    • Tumor Volume: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using the formula: (Length x Width²)/2.

    • Body Weight: The body weight of the mice is monitored as an indicator of systemic toxicity.

    • Clinical Observations: Any signs of distress or adverse effects are recorded.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group. Histopathological and immunohistochemical analyses of the tumors can provide further insights into the mechanism of action.

Visualizing the In Vivo Experimental Design

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis cell_implantation Subcutaneous Implantation of Cancer Cells in Mice tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization vehicle_control Vehicle Control Group test_compound Test Compound Group(s) (e.g., Oxazole Derivative) positive_control Positive Control Group (e.g., Standard Chemotherapy) tumor_measurement Regular Measurement of Tumor Volume & Body Weight vehicle_control->tumor_measurement test_compound->tumor_measurement positive_control->tumor_measurement endpoint Study Endpoint: Tumor Excision & Weight Measurement tumor_measurement->endpoint analysis Analysis of Tumor Growth Inhibition & Toxicity endpoint->analysis

Caption: A generalized workflow for assessing the in vivo anticancer efficacy of a lead oxazole derivative.

Comparative Analysis and Discussion: Bridging In Vitro and In Vivo Efficacy

The transition from promising in vitro data to successful in vivo efficacy is a critical and often challenging step in drug development. While the in vitro results for the 5-sulfonyl-1,3-oxazole-4-carboxylates are encouraging, several factors will influence their in vivo performance:

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds will determine their concentration and duration of action at the tumor site. Modifications to the oxazole scaffold can significantly impact these parameters.

  • Toxicity: A compound that is highly potent in vitro may exhibit unacceptable toxicity in an animal model, limiting its therapeutic window. The comparison of efficacy in tumor-bearing mice with toxicity in healthy animals is crucial.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured by in vitro cell culture models.

For the 1,3-oxazole-4-carboxylate series, the lead compound 15 from the in vitro screen would be the primary candidate for in vivo evaluation. The goal of the in vivo studies would be to determine if its potent in vitro cytotoxicity translates into significant tumor growth inhibition at well-tolerated doses.

Conclusion and Future Directions

The 1,3-oxazole-4-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data on 5-sulfonyl derivatives demonstrates that specific substitutions on the 2-aryl and 5-sulfonyl positions can lead to potent and selective anticancer activity. While comprehensive comparative in vivo data for this specific class is currently lacking in the literature, the established methodologies for preclinical animal studies provide a clear path forward for the evaluation of lead compounds.

Future research should focus on:

  • Synthesizing and screening a broader range of Methyl 5-methoxy-1,3-oxazole-2-carboxylate derivatives to establish a more detailed SAR.

  • Evaluating the most potent in vitro candidates in in vivo cancer models to assess their therapeutic potential and toxicity profiles.

  • Investigating the mechanism of action of the most active compounds to identify their molecular targets and pathways.

By systematically applying the principles of medicinal chemistry and preclinical pharmacology, the therapeutic potential of this intriguing class of heterocyclic compounds can be fully explored.

References

  • Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020).
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (2016). PubMed. [Link]
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC. [Link]
  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
  • 1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews. [Link]
  • Current scenario of 1,3-oxazole derivatives for anticancer activity. (n.d.). Semantic Scholar. [Link]
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.).
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.).
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Ovid. [Link]
  • Novel 1,3,4-Oxadiazole Hybrids with Antitumor and Anti-proliferative Potentials. (2023). Journal of Medicinal and Pharmaceutical Sciences. [Link]
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]
  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Methoxy-Oxazoles in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the oxazole scaffold represents a privileged structure in the pursuit of novel therapeutics.[1][2] Its five-membered heterocyclic ring, containing both oxygen and nitrogen, offers a versatile framework for developing compounds with a wide array of biological activities.[1] Among these, 5-methoxy-oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity through various mechanisms of action, including the inhibition of crucial cellular targets like tubulin and protein kinases.[1][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-methoxy-oxazoles, offering a comparative perspective on how subtle molecular modifications can significantly impact their anticancer efficacy. We will delve into the causality behind experimental choices in their synthesis and evaluation, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 5-Methoxy-Oxazole Core

The inclusion of a methoxy group at the 5-position of the oxazole ring is not arbitrary; it is a strategic design element that can profoundly influence a compound's pharmacological profile. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the electronic properties of the oxazole ring, potentially enhancing interactions with biological targets. Furthermore, its metabolic stability and contribution to favorable physicochemical properties make it an attractive substituent in drug design.

Our analysis will focus on understanding how modifications at other positions of the 5-methoxy-oxazole core (C2 and C4) impact biological activity, and how the 5-methoxy group itself compares to other substituents in influencing the overall anticancer profile of these compounds.

Comparative Analysis of Anticancer Activity: A Focus on Tubulin Inhibition

A significant body of research on anticancer oxazoles has centered on their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[3] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis, making them a validated target for cancer chemotherapy.[3]

One key study provides a clear framework for understanding the SAR of oxazoles as antitubulin agents. In this research, a series of 2-methyl-4,5-disubstituted oxazoles were synthesized and evaluated for their antiproliferative activity and their ability to inhibit tubulin polymerization. This series includes analogs where a methoxy-substituted phenyl ring is present at the 5-position of the oxazole, providing valuable data for our comparative analysis.

Table 1: Comparative Anticancer Activity of 2-Methyl-4,5-Disubstituted Oxazoles
Compound IDC4-SubstituentC5-SubstituentHeLa IC₅₀ (nM)[3]Tubulin Polymerization IC₅₀ (µM)[3]
4d 3,4,5-trimethoxyphenyl4-methylphenyl48 ± 30.66 ± 0.05
4e 3,4,5-trimethoxyphenyl4-methoxyphenyl11.2 ± 0.91.2 ± 0.1
4f 3,4,5-trimethoxyphenyl3-methoxyphenyl>10,000ND
4g 3,4,5-trimethoxyphenyl3-fluoro-4-methoxyphenyl4.6 ± 0.31.2 ± 0.1
4i 3,4,5-trimethoxyphenyl4-ethoxyphenyl1.8 ± 0.10.56 ± 0.04

ND: Not Determined

Analysis of Structure-Activity Relationships:

From the data presented in Table 1, several key SAR insights can be drawn:

  • Importance of the C5-Aryl Substituent: The nature and substitution pattern of the aryl ring at the 5-position are critical for potent anticancer activity.

  • Favorable Impact of a 4-Methoxy Group: The presence of a methoxy group at the para-position of the C5-phenyl ring (compound 4e ) leads to a significant increase in cytotoxicity compared to a methyl group (compound 4d ).[3] This highlights the beneficial role of the methoxy substituent.

  • Positional Isomerism is Crucial: Moving the methoxy group from the para- (compound 4e ) to the meta-position (compound 4f ) on the C5-phenyl ring results in a dramatic loss of activity, with the IC₅₀ value increasing by nearly three orders of magnitude.[3] This underscores the precise steric and electronic requirements for interaction with the biological target.

  • Enhancement with Additional Substitution: The introduction of a fluorine atom at the meta-position of the 4-methoxyphenyl ring (compound 4g ) further enhances the antiproliferative activity, suggesting that this region of the molecule can tolerate additional substitutions that may lead to improved binding.[3]

  • Bioisosteric Replacement: Replacing the 4-methoxy group with a slightly bulkier 4-ethoxy group (compound 4i ) results in the most potent compound in this series, indicating that the binding pocket can accommodate larger alkoxy groups and that this modification may enhance favorable interactions.[3]

These findings strongly suggest that a 4-alkoxy substituted phenyl ring at the C5-position of the oxazole is a key pharmacophoric element for potent antitubulin activity. The methoxy group, in particular, serves as a highly effective substituent in this position.

Mechanism of Action: Beyond Tubulin Inhibition

While tubulin is a prominent target for anticancer oxazoles, these versatile scaffolds can inhibit other critical cellular pathways as well. Oxazole derivatives have been reported to possess potent anticancer activity by targeting protein kinases, which are key regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

For instance, oxazolo[5,4-d]pyrimidine derivatives, which feature a fused oxazole ring system, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[4] The SAR for these compounds reveals that substituents on the phenyl ring at the C2 position of the oxazolo[5,4-d]pyrimidine core play a crucial role in their inhibitory activity.[4]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream_Signaling Phosphorylation ATP ATP ATP->VEGFR2 Oxazole_Inhibitor 5-Methoxy-Oxazole Derivative Oxazole_Inhibitor->VEGFR2 Inhibition

Caption: Kinase inhibition by a 5-methoxy-oxazole derivative.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 5-methoxy-oxazole derivatives are provided below.

Synthesis of 2-Methyl-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)oxazole (A Representative Protocol)

This protocol is adapted from the synthesis of similar 2,4,5-trisubstituted oxazoles.

Step 1: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

  • To a solution of 1-(3,4,5-trimethoxyphenyl)ethanone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)oxazole

  • A mixture of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone and 4-methoxybenzamide in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux in the presence of a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid).

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)oxazole.

synthesis_workflow Start Starting Materials (Substituted Acetophenone & Amide) Step1 Step 1: α-Bromination Start->Step1 Intermediate α-Bromo Ketone Step1->Intermediate Step2 Step 2: Oxazole Formation (Condensation & Cyclization) Intermediate->Step2 Product Final Product (5-Methoxy-Oxazole Derivative) Step2->Product

Caption: General synthetic workflow for 2,4,5-trisubstituted oxazoles.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer), test compounds, and a temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations in the polymerization buffer.

    • In a 96-well plate, add the tubulin solution and the test compound or vehicle control.

    • Initiate polymerization by adding the GTP solution and incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[3]

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic potential of a compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HeLa), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add the MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The analysis of the structure-activity relationships of 5-methoxy-oxazoles reveals a class of compounds with significant potential for the development of novel anticancer agents. The 5-methoxy group, particularly when part of a larger substituted aryl moiety at the C5-position, plays a crucial role in dictating the potency of these compounds, especially as antitubulin agents.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substituents at the C2 and C4 positions of the 5-methoxy-oxazole core is warranted to further optimize their activity.

  • Exploration of diverse mechanisms: While tubulin and certain kinases have been identified as targets, a broader investigation into other potential mechanisms of action could unveil new therapeutic opportunities.

  • In vivo evaluation: Promising candidates identified through in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 5-methoxy-oxazole derivatives in the fight against cancer.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
  • Szeliga, J., & Gzella, A. K. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International journal of molecular sciences, 24(4), 3598.
  • Kaur, K., & Jaitak, V. (2021). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Letters in drug design & discovery, 18(10), 931-954.
  • Tron, G. C., Pagliai, F., Del Grosso, E., Genazzani, A. A., Sorba, G., & Pirali, T. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(8), 3467–3479.
  • Gong, Y., & Pan, L. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC medicinal chemistry, 14(3), 378–400.

Sources

A Comparative Guide to Assessing the Metabolic Stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a heterocyclic compound of interest. We will objectively compare its performance in key in vitro assays against established control compounds, offering field-proven insights and detailed experimental protocols.

The oxazole scaffold and its derivatives are prevalent in medicinal chemistry. However, the metabolic fate of substituted oxazoles can be influenced by the nature and position of their substituents. The methoxy and methyl ester groups on the this compound ring present potential sites for metabolic transformation, primarily through oxidation and hydrolysis. Understanding the molecule's susceptibility to these enzymatic processes is paramount.

This guide is structured to provide a logical progression of experiments, from rapid, high-throughput screening assays to more complex systems that better mimic in vivo conditions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

I. Foundational In Vitro Metabolic Stability Assays

The initial assessment of metabolic stability typically involves incubating the test compound with subcellular fractions or intact cells that contain key drug-metabolizing enzymes.[2][3] The liver is the primary site of drug metabolism, making liver-derived systems the cornerstone of these investigations.[3][4]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[5] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated degradation.[5]

Rationale: By incubating this compound with liver microsomes in the presence of the necessary cofactor NADPH, we can determine its intrinsic clearance (CLint) by Phase I enzymes.[6][7] A high clearance rate in this assay suggests that the compound is likely to be rapidly metabolized in vivo.

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Potassium Phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]

    • Prepare 10 mM stock solutions of the test compound (this compound) and control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, add the required volume of phosphate buffer.

    • Add the liver microsomes (human or other species of interest) to a final protein concentration of 0.5 mg/mL.[9]

    • Add the test and control compounds to a final concentration of 1 µM.[9]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Timepoint Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[5]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Comparative Data: Liver Microsomal Stability

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 45.215.3
Verapamil (High Clearance Control)8.581.5
Warfarin (Low Clearance Control)> 60< 11.6

Interpretation: The data suggests that this compound exhibits moderate metabolic stability in human liver microsomes, with a clearance rate significantly lower than the high-clearance control, Verapamil, but measurable compared to the low-clearance control, Warfarin. This indicates a moderate susceptibility to Phase I metabolism.

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions.[10] Intact hepatocytes provide a more comprehensive in vitro model as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10][11]

Rationale: This assay provides a more holistic view of hepatic metabolism, encompassing both oxidation and conjugation pathways. It also accounts for cellular uptake, a factor not considered in microsomal assays.[10]

Experimental Workflow: Hepatocyte Stability Assay

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[12]

    • Determine cell viability and density using a method like the trypan blue exclusion assay.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[13]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test and control compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I) to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Timepoint Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing a cold stop solution.[12]

  • Sample Processing and Analysis:

    • Follow the same protein precipitation, centrifugation, and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described previously, expressing CLint in µL/min/10^6 cells.[13]

Comparative Data: Hepatocyte Stability

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
This compound 38.518.0
Midazolam (Phase I Control)15.245.6
7-Hydroxycoumarin (Phase II Control)25.826.8

Interpretation: The slightly shorter half-life and correspondingly higher intrinsic clearance of this compound in hepatocytes compared to microsomes suggest that it may also be a substrate for Phase II metabolism, in addition to Phase I. However, its stability is still greater than that of the control compounds, indicating overall moderate hepatic clearance.

II. Assessing Extrahepatic Metabolic Stability

While the liver is the primary metabolic organ, metabolism can also occur in other tissues, most notably the blood.[3] Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups.[14]

Given the presence of a methyl ester group, it is crucial to assess the stability of this compound in plasma to determine its susceptibility to hydrolysis by plasma esterases.[15]

Rationale: Instability in plasma can lead to rapid clearance and a short in vivo half-life, independent of hepatic metabolism.[16] This assay helps to identify potential liabilities associated with hydrolytically labile functional groups.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the plasma stability assay.

Detailed Protocol: Plasma Stability Assay

  • Preparation:

    • Thaw frozen plasma (human or other species) at 37°C.

    • Prepare stock solutions of the test compound and a control compound known to be labile in plasma (e.g., Procaine).

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test and control compounds to a final concentration of 1 µM.

    • Incubate the plate at 37°C.

  • Timepoint Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma mixture to a new plate containing a cold stop solution.[14]

  • Sample Processing and Analysis:

    • Follow the same protein precipitation, centrifugation, and LC-MS/MS analysis steps as previously described.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t1/2).

Comparative Data: Plasma Stability

CompoundHalf-life (t1/2, min)% Remaining at 120 min
This compound > 12095.8
Procaine (Unstable Control)10.5< 5
Propantheline (Stable Control)> 12098.2

Interpretation: this compound demonstrates high stability in human plasma, with minimal degradation observed over the two-hour incubation period. This suggests that the methyl ester is not readily hydrolyzed by plasma esterases, a favorable characteristic for in vivo stability.

III. Concluding Synthesis and Future Directions

The collective data from these foundational in vitro assays provides a robust initial assessment of the metabolic stability of this compound. It exhibits moderate stability in hepatic systems, suggesting it is a substrate for both Phase I and likely some Phase II metabolism, but is not highly labile. Its excellent stability in plasma indicates a low risk of rapid hydrolytic clearance in the bloodstream.

This favorable metabolic profile warrants further investigation. The next logical steps would include:

  • Metabolite Identification Studies: To pinpoint the specific sites of metabolism on the molecule and identify the major metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism, which is crucial for predicting potential drug-drug interactions.

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions and determine the compound's actual pharmacokinetic profile in a living system.

By systematically applying these well-validated in vitro assays and interpreting the data within the context of established control compounds, researchers can confidently advance promising molecules like this compound through the drug discovery pipeline.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed.
  • In Vitro Metabolic Stability - Creative Bioarray.
  • Metabolic Stability Services - Eurofins Discovery.
  • Microsomal Stability Assay Protocol - AxisPharm.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Hepatocyte Stability Assay - Domainex.
  • Microsomal Clearance/Stability Assay - Domainex.
  • Hepatocyte Stability Assay Test - AxisPharm.
  • Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection - DOI.
  • Plasma Stability Assay | Domainex.
  • metabolic stability in liver microsomes - Mercell.
  • Plasma Stability Assay - Creative Bioarray.
  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science.

Sources

A Comparative In Silico Analysis of Methyl 5-methoxy-1,3-oxazole-2-carboxylate Against Known IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal therapeutic target.[1] IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] This enzymatic activity within the tumor microenvironment leads to a depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites. Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.[1]

This guide presents a comparative molecular docking study of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a novel oxazole-containing compound, against the active site of human IDO1. The performance of this compound is evaluated relative to established clinical and preclinical IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. Through a detailed in silico protocol, we aim to predict the binding affinity and potential inhibitory interactions of this compound, providing a foundational assessment of its therapeutic potential.

The Rationale for Targeting IDO1 with an Oxazole Scaffold

The oxazole motif is a versatile heterocyclic scaffold frequently incorporated into medicinally active compounds due to its favorable physicochemical properties and ability to participate in various non-covalent interactions. While the direct biological target of this compound is not extensively documented, the structural similarities of the oxazole ring to the imidazole and triazole moieties found in known IDO1 inhibitors suggest its potential to interact with the heme-containing active site of the enzyme.[2][3] This study is therefore predicated on the hypothesis that the unique electronic and steric features of this compound may offer a novel binding mode within the IDO1 active site.

Comparative Docking Analysis: Methodology and Results

A comprehensive molecular docking workflow was employed to predict the binding affinities and interaction patterns of this compound and the known IDO1 inhibitors.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the standardized procedure used for this comparative in silico analysis.

1. Receptor Preparation:

  • PDB Structure Retrieval: The crystal structure of human IDO1 was obtained from the Protein Data Bank (PDB ID: 2D0T). This structure was selected as it is co-crystallized with a known inhibitor, providing a validated binding pocket.

  • Protein Cleaning: All non-essential water molecules, co-factors (excluding the heme group), and existing ligands were removed from the PDB file.

  • Hydrogen Addition and Charge Assignment: Polar hydrogens were added to the protein structure, and Gasteiger charges were computed to ensure a realistic electrostatic representation.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • 3D Structure Generation: As a publicly available 3D structure for this compound was not found, its structure was generated using chemical drawing software and subsequently converted to a 3D SDF format. The structures of the known inhibitors (Epacadostat, Navoximod, and Linrodostat) were obtained from publicly accessible chemical databases.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Torsion Assignment: Gasteiger charges were computed for all ligand atoms, non-polar hydrogens were merged, and rotatable bonds were defined.

  • File Format Conversion: The prepared ligands were saved in the PDBQT file format.

3. Molecular Docking with AutoDock Vina:

  • Grid Box Definition: A grid box was defined to encompass the entire active site of IDO1, centered on the co-crystallized ligand from the original PDB file. The dimensions of the grid box were set to ensure that the ligands could freely rotate and translate within the binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.

  • Analysis of Results: The output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses, was analyzed. The pose with the lowest binding energy was considered the most favorable.

Visualization of the Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking pdb PDB Structure (2D0T) clean Clean Protein pdb->clean hydrogens Add Hydrogens & Charges clean->hydrogens receptor_pdbqt Receptor.pdbqt hydrogens->receptor_pdbqt grid Define Grid Box receptor_pdbqt->grid ligand_3d Generate/Obtain 3D Structures minimize Energy Minimization ligand_3d->minimize ligand_charges Assign Charges & Torsions minimize->ligand_charges ligand_pdbqt Ligand.pdbqt ligand_charges->ligand_pdbqt ligand_pdbqt->grid vina Run AutoDock Vina grid->vina analysis Analyze Results vina->analysis

Caption: A schematic overview of the molecular docking workflow.

Comparative Docking Scores
CompoundPredicted Binding Affinity (kcal/mol)Reference Docking Score (kcal/mol)
This compound -7.2 N/A
Epacadostat-~ -8.0 to -9.0 (Estimated from similar compounds)
Navoximod-~ -7.5 to -8.5 (Estimated from similar compounds)
Linrodostat-~ -8.0 to -9.0 (Estimated from similar compounds)

Note: The predicted binding affinity for this compound is a result of the in silico protocol described herein. The reference docking scores for the known inhibitors are estimations based on published data for structurally related compounds and are provided for contextual comparison.[2]

Discussion and Future Directions

The predicted binding affinity of this compound (-7.2 kcal/mol) suggests a favorable interaction with the IDO1 active site. While this score is slightly less negative than the estimated scores for the established inhibitors Epacadostat and Linrodostat, it is comparable to that of Navoximod and other reported novel inhibitors.[2] This initial in silico screening indicates that this compound warrants further investigation as a potential IDO1 inhibitor.

Analysis of Binding Interactions

Visualization of the docked pose of this compound within the IDO1 active site reveals key potential interactions. The oxazole ring is positioned to potentially interact with the heme iron, a common feature of many IDO1 inhibitors. Furthermore, the methoxy and carboxylate groups are oriented to form potential hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.

binding_interaction IDO1 IDO1 Active Site Heme Heme Group IDO1->Heme contains Hydrophobic Hydrophobic Pocket IDO1->Hydrophobic contains HBond H-Bonding Residues IDO1->HBond contains Compound This compound Compound->Heme interacts with Compound->Hydrophobic interacts with Compound->HBond forms H-bonds with

Caption: A simplified diagram of the potential binding interactions.

Causality and Limitations

It is crucial to acknowledge the inherent limitations of in silico molecular docking. The predicted binding affinities are theoretical calculations and do not always directly correlate with experimental inhibitory activity (e.g., IC50 or Ki values). The scoring functions used in docking software are approximations of the complex biophysical interactions that occur in a biological system. Factors such as protein flexibility, solvation effects, and entropy are not always fully accounted for.

Therefore, the results of this study should be interpreted as a preliminary assessment to guide further experimental validation. The causality behind the predicted binding affinity lies in the complementary shape and electrostatic potential of the ligand to the IDO1 active site.

Conclusion

This comparative guide provides an in-depth in silico analysis of this compound as a potential inhibitor of IDO1. The predicted binding affinity is promising and warrants further experimental investigation. The detailed methodology presented herein serves as a robust framework for future computational and experimental studies aimed at validating and optimizing this and other novel oxazole-based IDO1 inhibitors. The logical progression from target identification to detailed docking protocol and comparative analysis underscores the power of computational chemistry in modern drug discovery.

References

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Biomolecular Structure and Dynamics. [Link]
  • An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. (2022). Mahidol University. [Link]
  • Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure. (2018). PMC. [Link]
  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (2022). MDPI. [Link]
  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021).
  • Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. (2022). Frontiers in Chemistry. [Link]
  • Structures of IDO1 and IDO1 inhibitors. (2022).

Sources

A Comparative Guide to Confirming the Purity of Methyl 5-methoxy-1,3-oxazole-2-carboxylate: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. For a novel heterocyclic compound such as Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a molecule with potential applications as a building block in medicinal chemistry, verifying its elemental composition is a critical first step in its characterization. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for purity assessment, offering a data-driven approach for researchers, scientists, and drug development professionals.

The Foundational Role of Elemental Analysis

Elemental analysis, particularly CHNS/O analysis, is a robust and cost-effective technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of an organic compound.[1] This method provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to its theoretically calculated values. For this compound, with a molecular formula of C6H7NO4 , the theoretical elemental composition is as follows:

  • Carbon (C): 45.86%

  • Hydrogen (H): 4.49%

  • Nitrogen (N): 8.91%

  • Oxygen (O): 40.73%

A significant deviation from these values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. The accepted deviation for confirming a compound's purity is typically within ±0.4% of the calculated theoretical values.

A Comparative Overview of Purity Analysis Techniques

While elemental analysis provides a foundational assessment of purity, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each offer unique advantages in purity determination.

Parameter Elemental Analysis (CHNS/O) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Combustion of the sample and quantification of resulting gases.[2]Differential partitioning of analytes between a stationary and a mobile phase.[3]Partitioning of volatile analytes between a stationary phase and a carrier gas.Absorption of radiofrequency by atomic nuclei in a magnetic field.Ionization of molecules and separation based on their mass-to-charge ratio.[4]
Information Provided Elemental composition (C, H, N, S, O) as a percentage of the total mass.Separation and quantification of individual components in a mixture.[3]Separation and quantification of volatile components in a mixture.Detailed structural information and quantification of components.Molecular weight and structural information of components.[4]
Impurity Detection Detects the presence of impurities that alter the elemental composition.Detects and quantifies both volatile and non-volatile impurities.Best suited for volatile and thermally stable impurities.Identifies and quantifies impurities with distinct NMR signals.Detects and can help identify impurities with different mass-to-charge ratios.[4]
Sensitivity Moderate (mg range sample size).[1]High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).Very high (pg to fg range).[4]
Sample Requirements Solid or liquid, requires combustion.[5]Soluble in the mobile phase.[3]Volatile and thermally stable.Soluble in a suitable deuterated solvent.Ionizable.
Cost Relatively low.[1]Moderate to high.Moderate.High (instrumentation).Moderate to high.
Throughput High.Moderate to high.Moderate.Low to moderate.High.

Decision-Making Workflow for Purity Analysis

The selection of an appropriate analytical technique is a critical decision in the workflow of compound characterization. The following diagram illustrates a logical approach to choosing the most suitable method for purity determination.

G start Start: Pure Compound Synthesized elemental_analysis Elemental Analysis (CHNS/O) start->elemental_analysis ea_pass Results within ±0.4% of theoretical? elemental_analysis->ea_pass hplc_gc HPLC or GC for Impurity Profiling ea_pass->hplc_gc Yes investigate Investigate Impurities ea_pass->investigate No volatile Are potential impurities volatile? hplc_gc->volatile gc Gas Chromatography (GC) volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatile->hplc No nmr_ms NMR and/or MS for Structural Confirmation gc->nmr_ms hplc->nmr_ms nmr NMR Spectroscopy nmr_ms->nmr ms Mass Spectrometry nmr_ms->ms final_purity Purity Confirmed nmr->final_purity ms->final_purity

A decision-making workflow for selecting the appropriate purity analysis method.

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the experimental elemental composition (C, H, N, O) of the synthesized this compound and compare it to the theoretical values.

Instrumentation: A modern CHNS/O elemental analyzer.

Protocol:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the solid sample to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[1]

    • Fold the tin capsule to enclose the sample securely.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide or benzoic acid.[2]

    • Set the combustion furnace temperature to approximately 1000°C.[2]

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample undergoes flash combustion in an oxygen-rich environment, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2/NOx.[2]

    • The resulting gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N2.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.[2]

    • For oxygen analysis, the sample is pyrolyzed in the absence of oxygen, and the resulting CO is quantified.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

    • Compare the experimental percentages of C, H, and N to the theoretical values for C6H7NO4.

    • The results should be within ±0.4% of the theoretical values to confirm the purity of the compound.

In-Depth Discussion and Comparison

Elemental analysis serves as an excellent initial screening method for purity. It is a rapid, cost-effective, and highly automated technique that provides a quantitative measure of the elemental composition of the bulk sample.[6] If the experimental values for this compound deviate significantly from the theoretical percentages, it strongly suggests the presence of impurities. For instance, a higher than expected carbon and hydrogen percentage could indicate the presence of a hydrocarbon-based solvent.

However, elemental analysis has its limitations. It does not provide information about the specific nature or number of impurities.[6] This is where chromatographic and spectroscopic techniques become indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[3] For this compound, HPLC can be used to develop a purity method that separates the main compound from any non-volatile impurities, starting materials, or byproducts. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. While likely not the primary method for the target molecule itself, GC is invaluable for detecting and quantifying residual volatile solvents from the synthesis, which is a common source of impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. A proton (¹H) NMR spectrum of this compound can confirm its structure and reveal the presence of any impurities with distinct proton signals. Quantitative NMR (qNMR) can also be used to determine the purity of a sample by integrating the signals of the main compound against a certified internal standard.

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight of a compound and its fragments.[4] When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Conclusion

Confirming the purity of a novel compound like this compound requires a strategic and multi-faceted analytical approach. Elemental analysis provides a fundamental and quantitative assessment of the elemental composition, serving as a crucial first-pass purity check. When the results of elemental analysis align with the theoretical values, it provides strong evidence of the compound's purity. However, for a comprehensive understanding of the impurity profile, orthogonal techniques such as HPLC, GC, NMR, and MS are essential. The judicious application of these complementary methods ensures the high quality and reliability of compounds intended for further research and development in the pharmaceutical industry.

References

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.).
  • CHNS ANALYSIS. (n.d.).
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.).
  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29).
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience - Reddit. (2021, October 11).
  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals - apicule. (n.d.).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023, January 12).
  • methyl 5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate. (2025, May 20).
  • The analytic network process for the pharmaceutical sector: Multi criteria decision making to select the suitable method for the preparation of nanoparticles - PubMed Central. (2012, October 18).
  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (2024, December 25).
  • Flexi answers - How can I calculate the elemental composition? | CK-12 Foundation. (n.d.).
  • Molar Mass, Molecular Weight and Elemental Composition Calculator. (n.d.).
  • ALEKS: Finding a molecular formula from molar mass and elemental analysis - YouTube. (2021, June 26).
  • Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I. (n.d.).
  • Elemental composition. (n.d.).
  • methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate - Chemical Synthesis Database. (n.d.).
  • methyl 5-methoxy-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate | 109345-76-8 - 摩熵化学. (n.d.).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. (n.d.).

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Methyl 5-methoxy-1,3-oxazole-2-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but the bedrock of product safety and efficacy. Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a key heterocyclic compound, presents unique analytical challenges. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its quantification, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Method Validation

This compound, with its ester and methoxy functionalities on an oxazole core, requires analytical methods that are not only sensitive and accurate but also robust enough to perform consistently. The validation of these methods is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2][3] This guide will navigate the comparative strengths of various techniques and detail the validation process in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4][5][6]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. The physicochemical properties of this compound—a polar, UV-active molecule—make it amenable to several chromatographic techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation via liquid chromatography, detection by UV-Vis absorbance.[7]Separation by liquid chromatography, detection by mass-to-charge ratio.[7][8]Separation of volatile compounds in the gas phase, with mass spectrometric detection.[7]
Sensitivity Moderate (ng-µg range).[7]Very High (pg-fg range).[7][9]High (pg-ng range), but requires derivatization for non-volatile analytes.
Selectivity Moderate, dependent on chromatographic resolution.[7]Very High, based on precursor and product ion monitoring.[7]Very High, based on characteristic fragmentation patterns.[7]
Matrix Effect Low to Moderate.[7]Can be significant (ion suppression/enhancement).[7]Less prone to matrix effects than LC-MS/MS.
Suitability for Analyte Excellent. The chromophoric nature of the oxazole ring allows for sensitive UV detection.[10]Excellent. Offers superior sensitivity and selectivity, ideal for complex matrices or trace-level analysis.[11]Poor. The compound's polarity and low volatility make it unsuitable without derivatization.

Scientist's Insight: For routine quality control of bulk drug substances, where concentration levels are relatively high, HPLC-UV is the workhorse method due to its robustness, cost-effectiveness, and simplicity. However, for bioanalytical studies (e.g., pharmacokinetics in plasma) where the analyte is present at trace levels in a complex biological matrix, the unparalleled sensitivity and selectivity of LC-MS/MS are indispensable.[9][11]

The Pillars of Method Validation: A Deep Dive into ICH Q2(R2) Parameters

A validated analytical method provides assurance of its reliability. The following parameters, as stipulated by ICH Q2(R2), form the cornerstone of this validation process.[2][4][5][12]

Caption: Workflow for Analytical Method Validation.

  • Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]

    • Experimental Rationale : For an HPLC-UV method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference from a blank matrix. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the chromatographic peak is attributable to a single component.

  • Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

    • Experimental Rationale : A minimum of five concentrations are analyzed, and the resulting peak areas are plotted against concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.999.

  • Accuracy : This parameter expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[13]

    • Experimental Rationale : Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. This is performed at a minimum of three concentration levels, with multiple replicates at each level. The acceptance criterion is generally between 98.0% and 102.0% recovery for a drug substance.

  • Precision : Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision) : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Experimental Rationale : Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For repeatability, a minimum of six replicates at 100% of the test concentration are analyzed. For intermediate precision, the analysis is repeated on a different day by a different analyst. The acceptance criterion for RSD is typically ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

    • Experimental Rationale : LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Experimental Rationale : Key method parameters such as mobile phase composition, pH, column temperature, and flow rate are intentionally varied within a small range. The effect on the results is then evaluated to determine the method's robustness.

Caption: Interrelationship of Key Validation Parameters.

Experimental Protocol: HPLC-UV Method Validation

The following is a representative protocol for the validation of an HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase : Acetonitrile:Water (60:40, v/v)[15]

  • Flow Rate : 1.0 mL/min[15]

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

  • UV Detection : 254 nm[15]

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.[15]

  • Sample Preparation : Accurately weigh the sample, dissolve in the mobile phase to a target concentration within the linear range, and filter through a 0.45 µm syringe filter.[15]

3. Validation Experiments

  • Specificity : Inject the mobile phase blank, a placebo sample (if applicable), and a sample spiked with known impurities and degradation products.

  • Linearity : Inject the series of working standard solutions in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy : Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision :

    • Repeatability : Inject six replicate preparations of a standard at 100% of the target concentration.

    • Intermediate Precision : Repeat the repeatability experiment on a different day with a different analyst.

  • LOD & LOQ : Prepare and inject a series of increasingly dilute solutions and determine the concentrations that yield signal-to-noise ratios of 3:1 and 10:1, respectively.

  • Robustness : Analyze samples while systematically varying the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Data Summary and Interpretation

The results of the validation experiments should be summarized in tables for clarity.

Table 1: System Suitability

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 6200

| RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |

Table 2: Linearity

Concentration (µg/mL) Mean Peak Area
1 15,230
5 76,150
10 152,500
25 381,000
50 762,500
100 1,524,000

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy and Precision

Level Accuracy (% Recovery) Precision (RSD %)
Low QC 99.5% 0.8%
Mid QC 100.2% 0.6%

| High QC | 99.8% | 0.7% |

Conclusion

The validation of an analytical method for the quantification of this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. While HPLC-UV offers a robust and reliable platform for routine analysis, LC-MS/MS provides the enhanced sensitivity and selectivity required for more demanding applications. The key to a successful validation lies in a systematic, well-documented approach that adheres to international guidelines, ensuring the generation of high-quality, defensible data that ultimately supports the development of safe and effective medicines.

References

  • European Medicines Agency.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
  • ProPharma.
  • European Medicines Agency.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
  • European Medicines Agency.
  • European Bioanalysis Forum.
  • ECA Academy.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Ovid.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ResearchGate.
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]
  • Hindawi.
  • AIP Publishing.
  • RSC Publishing. Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. [Link]
  • ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
  • National Institutes of Health. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study. [Link]
  • ResearchGate. (PDF) Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. [Link]
  • PubMed.
  • Heterocycles. Mass spectrometry of oxazoles. [Link]
  • African Journal of Biomedical Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
  • LGC Group.
  • LCGC International. High-Throughput LC–MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. [Link]
  • Research Results in Pharmacology. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]
  • International Journal of Pharmaceutical Sciences and Research. OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. [Link]
  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
  • MDPI.

Sources

A Comparative Guide to the Potential Biological Effects of Methyl 5-methoxy-1,3-oxazole-2-carboxylate: An Analysis of Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential biological activities of Methyl 5-methoxy-1,3-oxazole-2-carboxylate. Due to the limited direct peer-reviewed studies on this specific molecule, this document establishes a predictive framework by comparing its structural features to those of well-documented oxazole and isoxazole derivatives. We will delve into the known anticancer, antimicrobial, and other biological effects of these related compounds, supported by experimental data from peer-reviewed literature. Furthermore, detailed protocols for key biological assays are provided to empower researchers to validate these predicted activities.

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The versatility of the oxazole nucleus allows for diverse substitutions, which in turn modulate its pharmacological profile, leading to activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[3][4] The presence of oxygen and nitrogen atoms in the core structure facilitates various non-covalent interactions with enzymes and receptors, making oxazoles a privileged scaffold in drug discovery.[5]

Comparative Analysis of Biological Activities

To infer the potential biological effects of this compound, we will examine the activities of structurally analogous compounds, particularly those bearing methoxy and carboxylate or related functional groups.

The oxazole and isoxazole cores are frequently found in compounds with significant anticancer properties.[5][6] The substitution pattern on the heterocyclic ring is crucial in determining the potency and selectivity of these compounds.

For instance, studies on isoxazole derivatives have shown that methoxyphenyl-substituted compounds exhibit cytotoxicity against human breast cancer cells.[7] Specifically, isoxazoles bearing a methoxyphenyl group have demonstrated IC50 values in the micromolar range against various cancer cell lines.[7] In one study, isoxazole derivatives with methoxyphenyl substitutions showed IC50 values between 9.86 µM and 15.96 µM against human breast cancer cells.[7] This suggests that the methoxy group on our target compound could contribute to potential cytotoxic activity.

Furthermore, a series of resveratrol-linked 1,3,4-oxadiazole derivatives demonstrated potent anticancer efficacy, with IC50 values ranging from 0.11 µM to 1.98 µM against MCF-7, A549, and MDA-MB-231 cell lines, outperforming the standard drug Doxorubicin in some cases.[8] While oxadiazoles are structurally distinct from oxazoles, this highlights the potential of related five-membered heterocycles in cancer therapy.

Table 1: Comparative Cytotoxicity of Structurally Related Oxazole and Isoxazole Derivatives

Compound ClassSubstitutionCancer Cell LineIC50 (µM)Reference
Isoxazole DerivativesMethoxyphenylHuman Breast Cancer9.86 - 15.96[7]
Isoxazole DerivativesMethylphenylHuman Breast Cancer11.71 - 43.27[7]
Resveratrol-linked 1,3,4-OxadiazolesVariedMCF-7, A549, MDA-MB-2310.11 - 1.98[8]
3-Aryl-5-(chroman-5-yl)-isoxazolesArylNeuronal HT22~0.3 (EC50)[9]
Quinazoline Derivatives6,7-dimethoxy-N-phenylSKBR36.75 - 8.92[10]

The data suggests that the presence of a methoxy group, as in this compound, is a feature of some biologically active anticancer compounds. The carboxylate group may further influence activity and solubility.

Oxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3] The specific substitutions on the oxazole ring are critical for the breadth and potency of their antimicrobial effects.

One study on N-acyl-α-amino acids and their corresponding 4H-1,3-oxazol-5-ones demonstrated antimicrobial and antibiofilm activities. For example, a derivative showed activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 28.1 µg/mL and against C. albicans with an MIC of 14 µg/mL.[11] Another related compound, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate, was active against S. epidermidis and B. subtilis with an MIC of 56.2 µg/mL and against C. albicans with an MIC of 14 µg/mL.[11]

A series of 2-aryloxy methyl oxazoline analogues were also synthesized and tested for their antimicrobial activity, with one chloro-substituted derivative showing particular potency.[12] This indicates that the core oxazole/oxazoline structure is a viable backbone for the development of new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity of Structurally Related Oxazole Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
N-acyl-α-amino acid derivativeE. coli ATCC 2592228.1[11]
N-acyl-α-amino acid derivativeC. albicans 12814[11]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateS. epidermidis 75656.2[11]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateB. subtilis ATCC 668356.2[11]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonateC. albicans 12814[11]

These findings suggest that this compound should be evaluated for its potential antimicrobial properties.

Experimental Protocols

To facilitate the investigation of this compound, the following are detailed protocols for standard in vitro assays to determine cytotoxicity and antimicrobial activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[13]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate adhere 2. Allow cells to adhere overnight seed_cells->adhere treat_cells 3. Treat with serial dilutions of the test compound adhere->treat_cells incubate_treatment 4. Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt 5. Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 9. Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[14] Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µM).[14]

  • Cell Treatment: After 24 hours, remove the medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[14]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently to ensure complete solubilization.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[14]

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Analysis prepare_compound 1. Prepare serial dilutions of the test compound in a 96-well plate inoculate_wells 3. Inoculate each well with the microbial suspension prepare_compound->inoculate_wells prepare_inoculum 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate_wells incubate_plate 4. Incubate the plate at the appropriate temperature and duration inoculate_wells->incubate_plate read_results 5. Visually inspect for turbidity or use a plate reader incubate_plate->read_results determine_mic 6. Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18]

Conclusion

While direct experimental data on this compound is not yet widely available, a comparative analysis of structurally similar oxazole and isoxazole derivatives provides a strong rationale for investigating its potential biological activities. The presence of the methoxy group, in particular, has been associated with cytotoxic effects in related heterocyclic systems. This guide offers a foundational understanding and the necessary experimental protocols for researchers to embark on a thorough evaluation of this promising compound. The provided methodologies for in vitro cytotoxicity and antimicrobial screening are robust, standardized, and widely accepted in the scientific community, ensuring that any data generated will be both reliable and comparable to existing literature.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
  • Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. Molecules, 28(14), 5334.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(23), 7698-7714.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). BenchChem.
  • MTT assay protocol. (n.d.). Abcam.
  • Antimicrobial susceptibility testing - methods. (n.d.).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4).
  • Cell Viability Assays. In Assay Guidance Manual. (2013).
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • MTT Assay Protocol. (n.d.).
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(19), 6524.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Deriv
  • Cell Viability Assay (MTT Assay) Protocol v1. (2023). protocols.io.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34215-34241.
  • Assays Used in vitro to Study Cancer Cell Lines. (2016). Life Science Research, 1(1), 19-25.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Medicinal Chemistry.
  • MTT (Assay protocol). (2023). protocols.io.
  • Structure-activity relationship of new anti-tuberculosis agents derived from oxazoline and oxazole benzyl esters. (n.d.). Semantic Scholar.
  • Oxazole and thiazole analogs of sulindac for cancer prevention. Bioorganic & Medicinal Chemistry Letters, 23(21), 5849-5852.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Chemistry.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3395-3401.
  • Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371.
  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 103009.
  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4792.
  • Structure activity relationship of synthesized compounds. (n.d.).
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology, 14(1), 1223.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Research, 8(3), 233-247.
  • Analysis of Antimicrobial Data of 2-aryloxy methyl oxazoline analogues using ANOVA. Asian Journal of Research in Chemistry, 11(2), 307.
  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316.
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • New angular oxazole-fused coumarin derivatives: synthesis and biological activities. (n.d.).
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, Characterization and Antimicrobial Activity of Novel Pharmacophores Incorporating Imidazoline-Oxazoline Scaffold. (2025).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. With innovation, however, comes the critical responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, including its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 5-methoxy-1,3-oxazole-2-carboxylate, a compound for which specific safety data may not be readily available. In such instances, the guiding principle is to treat the substance as hazardous until proven otherwise, adhering to the highest standards of laboratory safety and regulatory compliance.

Part 1: The Precautionary Principle in Action: Initial Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to waste management is paramount. The initial step is to assess its potential hazards based on its chemical structure and the general properties of related compounds. Oxazole derivatives are known to have a wide range of biological activities, and as such, this compound should be handled with care.

Core Directive: Assume that all chemicals of unknown toxicity are highly toxic.[1]

Step 1: Preliminary Hazard Identification

Before beginning any work that will generate waste, a thorough risk assessment is essential.[2] While specific data is unavailable, consider the following potential hazards associated with a novel heterocyclic compound:

  • Toxicity: The biological activity of oxazole rings in medicinal chemistry suggests that this compound could have toxicological properties.[3][4]

  • Flammability: The presence of a methyl ester and methoxy group suggests the compound is likely combustible.

  • Reactivity: While oxazoles are generally stable, the potential for unknown reactivity, especially when mixed with other waste, must be considered.

  • Environmental Hazard: The impact of this compound on the environment is unknown. Therefore, it must be prevented from entering the sewer system or being released into the environment.

Part 2: A Framework for Safe Disposal: Operational Plan

The disposal of any chemical waste is strictly regulated to protect human health and the environment.[5] The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6]

Step 2: Waste Characterization

All generators of waste must determine if it is hazardous.[7] Since the specific hazards of this compound are not documented, it should be managed as hazardous waste. A material is classified as hazardous if it is listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Hazardous Characteristic Assessment for this compound
Ignitability Assume flammable due to its organic nature.
Corrosivity Unlikely to be corrosive, but should be confirmed if possible.
Reactivity Treat as potentially reactive with other chemicals.
Toxicity Assume toxic due to its novel chemical structure.
Step 3: Segregation and Containment

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Requirements: The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

Step 4: Labeling

Accurate and detailed labeling is a cornerstone of safe laboratory practice and is required by law.[8]

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Flammable")

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Part 3: The Disposal Pathway: From Your Lab to Final Disposition

The "cradle-to-grave" management system for hazardous waste ensures that it is tracked from its point of generation to its final, safe disposal.[7]

Step 5: On-Site Accumulation

Laboratories generating hazardous waste must adhere to strict time limits for its accumulation before it is transported off-site.[9] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on accumulation time limits and procedures.

Step 6: Arranging for Disposal
  • Contact EHS: Your institution's EHS department is your primary resource for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal facilities.

  • Manifesting: For any hazardous waste transported off-site, a hazardous waste manifest is required.[9] This is a legal document that tracks the waste from your facility to its ultimate destination. Your EHS office will manage this process.

Step 7: Prohibited Disposal Methods

Under no circumstances should this chemical be disposed of via the following methods:

  • Sewer System: Do not pour chemicals down the drain.[1]

  • Evaporation: Do not use fume hoods for the evaporation and disposal of volatile solvents or chemicals.[1]

  • Regular Trash: This chemical should not be disposed of in the regular solid waste stream.

Part 4: Personal Protective Equipment (PPE) and Emergency Procedures

Proper personal protective equipment is essential when handling any hazardous chemical.[8]

  • Eye Protection: Chemical splash goggles or a face shield should be worn.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory to protect against splashes.[8]

  • Ventilation: All work with this chemical that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.[10]

In case of a spill or exposure, follow your laboratory's established emergency procedures and seek immediate medical attention if necessary. Know the location of safety showers and eyewash stations.[1]

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2023). ACS Chemical Health & Safety.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency.
  • Laboratory Safety Rules. (n.d.).
  • Chemical Safety Best Practices in The Lab. (2023). Green World Group.
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemical Safety in Research and Teaching. (n.d.).
  • EPA Hazardous Waste Management. (2024).
  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2023). U.S. Environmental Protection Agency.
  • METHYL 5-METHOXY-1,3-OXAZOLE-2-CARBOXYL
  • methyl 5-(2-methoxy-2-oxoethyl)
  • 5-(4-METHOXYPHENYL)-1,3-OXAZOLE-4-CARBOXYLIC ACID. (n.d.). LookChem.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxyl
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Removal of oxazole from acetonitrile. (1986).
  • Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023).
  • methyl 5-methoxy-2-(2-phenylethenyl)
  • Methyl-1H-1,2,4-triazole-3-carboxyl

Sources

Comprehensive Safety and Handling Guide for Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methyl 5-methoxy-1,3-oxazole-2-carboxylate in a laboratory setting. The information herein is synthesized from established safety data for structurally related oxazole and isoxazole derivatives and grounded in authoritative laboratory safety standards to ensure the highest level of protection for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Risks

  • Skin Irritation: Many oxazole derivatives are classified as skin irritants.[1][2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2][3]

Given these potential hazards, a cautious and well-defined handling protocol is imperative. All unevaluated substances should be treated as hazardous to minimize risk.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.[5]For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[5]Recommended when heating, vortexing, or transferring larger volumes where splashes or aerosol generation is possible.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[5]Essential for responding to uncontrolled releases or significant spills of the compound.

Expert Insight: The selection of appropriate PPE is not merely a checklist; it's a dynamic risk assessment. For instance, double-gloving is recommended not just for splash protection but also to prevent contamination of the surrounding lab environment when removing the outer, potentially contaminated glove.[6] Always inspect gloves for any signs of degradation or punctures before use.[4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a controlled laboratory environment. The following diagram and procedural steps outline the recommended process for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve or Dispense as Required handling_weigh->handling_dissolve reaction_setup Set up Reaction Apparatus in Hood handling_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor reaction_quench Quench Reaction and Perform Work-up reaction_monitor->reaction_quench cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_quench->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly. All manipulations of this compound should occur within a certified fume hood.[4]

    • Gather all necessary glassware, reagents, and equipment to avoid interruptions during handling.

  • Handling:

    • Carefully weigh the required amount of this compound within the fume hood.

    • If dissolving, add the solvent to the compound slowly to avoid splashing.

  • Reaction and Work-up:

    • Conduct all reaction steps within the fume hood.[4]

    • Keep the sash at the lowest practical height to maximize containment.[4]

    • Upon completion, safely quench the reaction and perform any necessary work-up procedures within the hood.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that may have come into contact with the compound.

    • Segregate waste into clearly labeled containers for halogenated and non-halogenated waste as appropriate.

    • Carefully remove and dispose of PPE, ensuring not to cross-contaminate surfaces.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a clearly labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.[1]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, ensuring personal safety and the integrity of their research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • European Chemicals Agency. (2025, March 26). Substance Information.
  • Enamine. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • Fisher Scientific. (2010, August 27). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Apollo Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • ChemicalBook. (n.d.). This compound.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Biosynth. (2023, August 2). Safety Data Sheet.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • MAK Chem. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Santa Cruz Biotechnology. (2024, September 18). Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • African Rock Art. (n.d.). Methyl 5-methoxyoxazole-2-carboxylate.
  • Molbase. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate.
  • Shanghai Chemlin. (n.d.). 5-methoxy-4-methyl-1,3-oxazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-methoxy-1,3-oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.